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Foundational

5,8-Difluoroquinoxaline-2,3-diol physical properties

An In-Depth Technical Guide to the Physical Properties of 5,8-Difluoroquinoxaline-2,3-diol This guide provides a comprehensive technical overview of the core physical properties of 5,8-Difluoroquinoxaline-2,3-diol. Desig...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of 5,8-Difluoroquinoxaline-2,3-diol

This guide provides a comprehensive technical overview of the core physical properties of 5,8-Difluoroquinoxaline-2,3-diol. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions, data from analogous compounds, and field-proven experimental protocols to offer a robust framework for understanding and utilizing this compound. The narrative emphasizes the causality behind experimental choices and provides self-validating methodologies critical for scientific integrity.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[1] Their versatile biological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory properties, establish them as a focal point in medicinal chemistry.[2][3][4][5] The introduction of fluorine atoms, as in 5,8-Difluoroquinoxaline-2,3-diol, is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[6]

A thorough characterization of the physical properties of 5,8-Difluoroquinoxaline-2,3-diol is paramount. These properties—including melting point, solubility, and spectroscopic characteristics—are fundamental to confirming its identity and purity, understanding its behavior in biological systems, and developing suitable formulations for preclinical and clinical evaluation. This guide outlines the key physical properties and provides detailed protocols for their empirical determination.

Caption: General workflow for the synthesis and physical characterization of a novel compound.

Molecular Structure and Tautomerism

Understanding the fundamental structure of 5,8-Difluoroquinoxaline-2,3-diol is the first step in its characterization.

  • Molecular Formula: C₈H₄F₂N₂O₂

  • Molecular Weight: 198.13 g/mol

  • CAS Number: Not yet assigned.

A critical feature of the quinoxaline-2,3-diol scaffold is its existence in a tautomeric equilibrium with the quinoxaline-2,3-dione form.[2] This equilibrium is influenced by factors such as the solvent, pH, and temperature. The dione form is often the more stable tautomer. This is crucial for interpreting spectroscopic data, as signals may correspond to one or both forms.

Caption: A qualitative workflow for determining the solubility class of an organic compound. [18]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the quantitative equilibrium solubility of a compound in a given solvent, a gold-standard method in pharmaceutical sciences. [7] Rationale: The shake-flask method ensures that the solvent becomes fully saturated with the solute, providing a true measure of its equilibrium solubility at a specific temperature. Quantification by HPLC offers high precision and accuracy.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 5,8-Difluoroquinoxaline-2,3-diol to a known volume of the chosen solvent (e.g., phosphate-buffered saline, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation.

    • Place the vial in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Separation:

    • After equilibration, allow the vial to stand so that the excess solid settles.

    • Carefully withdraw a sample of the supernatant.

    • Clarify the sample by centrifuging at high speed and/or filtering through a 0.45 µm syringe filter to remove all undissolved solid particles.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated High-Performance Liquid Chromatography (HPLC) method.

    • Analyze the filtered supernatant from the saturated solution under the same HPLC conditions.

    • Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • Report the solubility in units of mg/mL or µg/mL at the specified temperature.

Spectroscopic Properties for Structural Elucidation

Spectroscopic analysis is essential for the unambiguous confirmation of a molecule's chemical structure. [1]A combination of NMR, IR, UV-Vis, and Mass Spectrometry provides a complete picture of the molecular framework, functional groups, and electronic system.

Table 2: Predicted Spectroscopic Data for 5,8-Difluoroquinoxaline-2,3-diol
TechniqueFeaturePredicted Value / ObservationRationale / Notes
¹H NMR Aromatic Protons (H-6, H-7)δ 7.0 - 8.0 ppmAromatic region, likely a complex multiplet due to H-H and H-F coupling.
N-H / O-H Protonsδ 10.0 - 13.0 ppm (broad)Signal for the dione (N-H) or diol (O-H) tautomer; often broad and may exchange with D₂O. [8]
¹³C NMR Carbonyl/Enol Carbons (C-2, C-3)δ 150 - 165 ppmCharacteristic downfield shift for C=O or C-OH carbons in the heterocyclic ring.
Fluorinated Carbons (C-5, C-8)δ 145 - 160 ppm (doublet)Large one-bond C-F coupling (¹JCF) is expected.
Aromatic Carbons (C-6, C-7)δ 115 - 130 ppm (doublet)Smaller two-bond C-F coupling (²JCF) is expected.
¹⁹F NMR Fluorine Atoms (F-5, F-8)δ -120 to -150 ppmTypical range for fluoroaromatic compounds; will show coupling to aromatic protons. [6][9]
IR N-H / O-H Stretch3200 - 3400 cm⁻¹ (broad)Indicates hydrogen bonding from either the dione or diol tautomer.
C=O Stretch1650 - 1700 cm⁻¹Strong absorption, characteristic of the dione tautomer.
C-F Stretch1100 - 1300 cm⁻¹Strong, characteristic band for aryl-fluoride bonds.
UV-Vis π → π* transitionsλmax ~230-280 nm, ~320-350 nmTypical absorption bands for the quinoxaline chromophore. [10][11]
Mass Spec Molecular Ion [M]⁺m/z = 198.02Based on the exact mass of C₈H₄F₂N₂O₂.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H, ¹³C, and ¹⁹F NMR are all critical for a fluorinated compound like this one. [1]¹⁹F NMR is particularly useful due to its high sensitivity and wide chemical shift range, which makes it an excellent probe of the local electronic environment. [6][12] Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is likely to dissolve the compound) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled or coupled 1D fluorine spectrum. Use an appropriate spectral width to cover the expected chemical shift range. No external standard is typically needed if the spectrometer is properly calibrated, but an external reference can be used for high accuracy.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift axis using the residual solvent signal (for ¹H and ¹³C).

    • Integrate signals in the ¹H spectrum and correlate all spectra (¹H, ¹³C, ¹⁹F) to assign signals to specific atoms in the molecule. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for full, unambiguous assignment.

Conclusion

This technical guide provides a foundational understanding of the key physical properties of 5,8-Difluoroquinoxaline-2,3-diol. While empirical data for this specific molecule remains to be fully published, a robust profile can be predicted based on established chemical principles and data from analogous structures. The detailed experimental protocols included herein offer a clear and scientifically rigorous path for researchers to determine these properties empirically. Accurate characterization of the melting point, solubility, and spectroscopic signatures is a non-negotiable prerequisite for any further investigation, particularly in the fields of medicinal chemistry and materials science, where this scaffold holds significant promise.

References

  • The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol.
  • ChemScene. (n.d.). 2,3-Dichloro-5,8-difluoroquinoxaline.
  • PubChem. (n.d.). 2,3-Dichloroquinoxaline. National Center for Biotechnology Information.
  • BenchChem. (2025). Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • SSERC. (n.d.). Melting point determination.
  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vani, V. et al. (2026, February 15). Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. Asian Journal of Pharmaceutical Research and Development.
  • Perkampus, H. H. (1965). Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives 1.
  • Jorgensen, M. R., et al. (2018).
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • BenchChem. (2025). Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds.
  • Mathew, B., et al. (n.d.).
  • ThermoFisher Scientific. (2016, February 5). SAFETY DATA SHEET - 2,3-Dimethylquinoxaline.
  • Benallal, M., et al. (2015). Experimental and theoretical study of the structural and spectroscopic properties of Quinoxalin-2[1H].
  • Sigma-Aldrich. (n.d.). 5,8-Dibromoquinoxaline.
  • Edisco. (n.d.). Melting point determination.
  • Al-Bayati, R. I. H. (n.d.).
  • BenchChem. (2025). Spectroscopic Analysis of 1,4-Difluoro-5,8-dihydroxyanthraquinone: A Technical Guide.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Kumar, A., et al. (2023, January 20).
  • San Diego Miramar College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • SSERC. (n.d.). Melting point determination.
  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
  • Northern Arizona University. (2013, April 15). Experiment 1 - Melting Points.

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Analytical Characterization of 5,8-Difluoroquinoxaline-2,3-diol

Executive Summary In the landscape of neuropharmacology and advanced heterocyclic chemistry, the quinoxaline-2,3-dione scaffold is recognized as a privileged structure, most notably for its role as a competitive antagoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and advanced heterocyclic chemistry, the quinoxaline-2,3-dione scaffold is recognized as a privileged structure, most notably for its role as a competitive antagonist at ionotropic glutamate receptors[1]. 5,8-Difluoroquinoxaline-2,3-diol (more accurately described in its physiological state as 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione) is a highly specialized, fluorinated building block[2]. With a molecular weight of 198.13 g/mol , this compound leverages the stereoelectronic effects of fluorine to modulate lipophilicity, lower the pKa of the dione core, and enhance metabolic stability. This guide provides an in-depth technical framework for the physicochemical profiling and self-validating analytical characterization of this critical molecule.

Physicochemical Properties & Tautomeric Dynamics

The nomenclature "quinoxaline-2,3-diol" is frequently utilized in chemical catalogs; however, this represents the minor lactim tautomer. In both the solid state and physiological solutions, the molecule exists almost exclusively as the lactam tautomer: 1,4-dihydroquinoxaline-2,3-dione .

The introduction of fluorine atoms at the 5 and 8 positions exerts a strong inductive electron-withdrawing effect across the aromatic system. This specific substitution pattern lowers the pKa of the N-H protons compared to the unsubstituted parent scaffold, increasing the fraction of the mono-anionic species at pH 7.4. This ionization is a critical determinant for receptor binding, as the anionic form coordinates with key arginine residues within biological targets[3].

Quantitative Physicochemical Profile
PropertyValue
Chemical Name (Catalog) 5,8-Difluoroquinoxaline-2,3-diol
Major Tautomeric Form 5,8-Difluoro-1,4-dihydroquinoxaline-2,3-dione
CAS Registry Number 2060037-73-0[2]
Molecular Formula C8H4F2N2O2
Molecular Weight 198.13 g/mol [2]
Monoisotopic Exact Mass 198.024 g/mol
Hydrogen Bond Donors 2 (in dione form)
Hydrogen Bond Acceptors 4

Pharmacological Context & Structural Logic

Quinoxaline-2,3-diones (such as CNQX, DNQX, and NBQX) are classic, potent antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[3]. The primary historical limitation of this class has been severe nephrotoxicity driven by poor aqueous solubility, leading to crystallization in the kidneys[1].

The 5,8-difluoro substitution is a strategic structural modification. Fluorination minimally impacts the steric bulk (fluorine is a bioisostere of hydrogen) but significantly alters the electronic distribution. By modulating the acidity of the quinoxaline core, the 5,8-difluoro analog achieves a delicate balance: it maintains the necessary pharmacophore geometry for competitive antagonism while altering the hydration shell and solid-state packing, which can be leveraged to improve solubility profiles in downstream drug candidates[4].

G Diol 5,8-Difluoroquinoxaline-2,3-diol (Minor Tautomer) Dione 5,8-Difluoro-1,4-dihydroquinoxaline-2,3-dione (Major Tautomer) Diol->Dione Tautomeric Equilibrium Anion Deprotonated Anion (Active Species at pH 7.4) Dione->Anion Lowered pKa via 5,8-Difluoro substitution AMPA AMPA Receptor Binding (Competitive Antagonism) Anion->AMPA Coordinates with Arginine residues

Fig 1: Tautomeric equilibrium and receptor binding logic of 5,8-difluoroquinoxaline-2,3-diol.

Analytical Characterization Protocols

To ensure scientific integrity during synthesis or procurement, the following self-validating workflows must be employed to confirm the exact molecular weight (198.13 g/mol ) and structural regiochemistry of the molecule.

Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI)

Objective: Confirm the monoisotopic mass (198.024 Da) and assess sample purity.

  • Stationary Phase Selection: Utilize a Pentafluorophenyl (PFP) analytical column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: Standard C18 phases often struggle to retain highly polar, planar heterocycles. The PFP phase leverages orthogonal fluorine-fluorine and π-π interactions, dramatically improving retention and peak symmetry for the 5,8-difluoro core.

  • Mobile Phase Optimization: Use 0.1% Formic Acid in Water (A) and Methanol (B).

    • Causality: Methanol is preferred over Acetonitrile to prevent protic-solvent disruption of the dione's hydrogen-bonding network during the electrospray ionization process.

  • Self-Validating Blank: Run a 100% DMSO blank injection prior to the sample.

    • Validation: This establishes a baseline and proves that the target m/z signal is definitively derived from the analyte and is not a column carryover artifact.

  • Sample Acquisition (ESI- Mode): Inject 1 µL of a 10 µg/mL sample. Operate the mass spectrometer strictly in negative electrospray ionization (ESI-) mode.

    • Causality: The dione N-H protons are highly acidic. They readily deprotonate to form [M-H]⁻, making ESI- exponentially more sensitive and stable than ESI+ for this specific scaffold. Expect a dominant peak at m/z 197.016.

  • Mass Calibration: Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin).

    • Validation: Ensures mass accuracy remains < 5 ppm, definitively confirming the formula C8H4F2N2O2.

Protocol 2: Multinuclear (1H, 19F) NMR Structural Elucidation

Objective: Verify the symmetric 5,8-substitution pattern and the tautomeric state.

  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6.

    • Causality: Quinoxaline-2,3-diones exhibit notoriously poor aqueous and organic solubility due to strong intermolecular hydrogen bonding that forms ribbon-like crystal lattices[1]. DMSO-d6 is mandatory to disrupt these lattices and achieve a sufficient signal-to-noise ratio.

  • 19F NMR Acquisition: Acquire ¹⁹F spectra with proton decoupling.

    • Validation: The spectrum must yield a single, sharp singlet. Because the 5 and 8 positions are chemically equivalent due to the molecule's plane of symmetry, a single fluorine environment mathematically proves the symmetric substitution pattern. Any additional peaks immediately flag regiochemical impurities (e.g., 5,6-difluoro isomers).

  • 1H NMR Acquisition (Relaxation Delay): Set the relaxation delay (D1) to ≥ 5 seconds.

    • Causality: Fluorinated aromatic protons often exhibit extended T₁ relaxation times. A standard 1-second delay would lead to signal saturation and inaccurate integration.

  • Spectral Interpretation:

    • Validation: Look for a broad, downfield singlet at ~11.5–12.5 ppm integrating to 2H. This confirms the presence of the two lactam N-H protons, proving the molecule exists predominantly in the 1,4-dihydroquinoxaline-2,3-dione tautomeric form in solution. The aromatic protons (H-6, H-7) will appear as a symmetric multiplet integrating to 2H.

Sources

Foundational

Synthesis and Mechanistic Evaluation of 5,8-Difluoroquinoxaline-2,3-diol: A Comprehensive Technical Guide

Introduction & Strategic Rationale Quinoxaline-2,3-diols (which predominantly exist as their tautomeric quinoxaline-2,3-dione forms in the solid state) are privileged scaffolds in medicinal chemistry, widely recognized a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Quinoxaline-2,3-diols (which predominantly exist as their tautomeric quinoxaline-2,3-dione forms in the solid state) are privileged scaffolds in medicinal chemistry, widely recognized as1[1]. The introduction of fluorine atoms at the 5 and 8 positions to form 5,8-difluoroquinoxaline-2,3-diol significantly alters the physicochemical profile of the molecule. Fluorination enhances lipophilicity, increases metabolic stability against cytochrome P450 oxidation, and modulates the pKa of the hydroxyl/amide groups, thereby tuning receptor binding affinity and membrane permeability.

Retrosynthetic Analysis & Pathway Design

The most direct and atom-economical route to 5,8-difluoroquinoxaline-2,3-diol is the cyclocondensation of 3,6-difluorobenzene-1,2-diamine with a 1,2-dicarbonyl equivalent.

While oxalic acid in aqueous HCl is a traditional reagent, it requires harsh reflux conditions that can lead to side reactions or degradation of sensitive functional groups. A superior, self-validating methodology utilizes diethyl oxalate . Diethyl oxalate serves a dual purpose: it acts as both the bis-electrophile and a mild solvent. By conducting the reaction under reduced pressure or elevated temperature, the2[2].

Mechanistic Pathway

The reaction proceeds via a two-step nucleophilic acyl substitution, followed by tautomerization:

  • Initial Attack : One of the primary amines of 3,6-difluorobenzene-1,2-diamine attacks the ester carbonyl of diethyl oxalate, expelling ethanol to form a monoamide intermediate.

  • Intramolecular Cyclization : The adjacent amine attacks the remaining ester carbonyl. The rigid ortho-substitution of the benzene ring pre-organizes the intermediate,1[1].

  • Tautomerization : The resulting heterocycle exists in a dynamic equilibrium between the 2,3-dione (lactam) and 2,3-diol (lactim) tautomers, heavily influenced by the solvent environment and pH.

Mechanism A 3,6-Difluorobenzene- 1,2-diamine C Monoamide Intermediate A->C Nucleophilic Attack B Diethyl Oxalate B->C - EtOH D Cyclized Intermediate C->D Cyclization E 5,8-Difluoroquinoxaline- 2,3-dione D->E - EtOH F 5,8-Difluoroquinoxaline- 2,3-diol E->F Tautomerization

Reaction mechanism for the synthesis of 5,8-difluoroquinoxaline-2,3-diol via cyclocondensation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (3,6-Difluorobenzene-1,2-diamine)

To synthesize the target, the diamine precursor must first be generated, typically via the 3[3].

  • Setup : In a round-bottom flask, dissolve 3,6-difluoro-2-nitroaniline (1.0 equiv) in a solvent mixture of Ethanol, THF, and Water (ratio 5:5:3).

  • Reduction : Add Iron (Fe) powder (10.0 equiv) and Ammonium Chloride (NH₄Cl) (10.0 equiv) to the solution. Causality Note: The mildly acidic NH₄Cl activates the iron surface for electron transfer without the harshness of concentrated HCl, preventing defluorination.

  • Reaction : Stir the mixture vigorously at 60 °C for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Workup : Filter the mixture hot through a pad of Celite to remove the iron sludge. Concentrate the filtrate in vacuo, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the diamine.

Protocol B: Synthesis of 5,8-Difluoroquinoxaline-2,3-diol (Vacuum Evaporation Method)

This method leverages Le Chatelier's principle by 2[2].

  • Setup : Dissolve 3,6-difluorobenzene-1,2-diamine (1.0 equiv) in an excess of diethyl oxalate (approx. 10–15 volumes). No additional solvent or acid catalyst is required.

  • Cyclocondensation : Attach the flask to a rotary evaporator. Set the bath temperature to 50–80 °C and lower the pressure to approximately 20 mbar.

  • Reaction : Rotate the mixture for 4–6 hours. Self-Validating System: As the reaction progresses and ethanol is evaporated, the highly insoluble 5,8-difluoroquinoxaline-2,3-diol will spontaneously precipitate out of the diethyl oxalate as a solid.

  • Isolation : Cool the flask to room temperature and filter the resulting precipitate.

  • Purification : Wash the solid cake thoroughly with cold diethyl ether to remove any residual diethyl oxalate. The product is typically >95% pure without the need for column chromatography. Dry in vacuo.

Workflow Step1 1. Reagent Preparation (Diamine + Diethyl Oxalate) Step2 2. Cyclocondensation (50-80°C, Vacuum) Step1->Step2 Step3 3. Precipitation (Product crystallizes) Step2->Step3 Step4 4. Filtration & Washing (Cold Ether wash) Step3->Step4 Step5 5. Characterization (NMR, MS, Purity Check) Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data & Optimization

The choice of synthetic methodology significantly impacts the yield and purity of the quinoxaline-2,3-diol scaffold. The table below summarizes the comparative metrics of4[4].

ParameterConventional HeatingVacuum EvaporationMicrowave-Assisted
Reagents Diamine + Oxalic AcidDiamine + Diethyl OxalateDiamine + Diethyl Oxalate
Solvent Aqueous HClNone (Diethyl Oxalate as solvent)None (Solid Support)
Temperature 100 °C (Reflux)50–80 °CVariable (Microwave)
Reaction Time 2–4 Hours4–6 Hours2–5 Minutes
Typical Yield 60–75%85–95%80–90%
Purity (Crude) Moderate (requires recryst.)High (ether wash sufficient)High
Scalability HighMedium-HighLow (Equipment limited)

Conclusion

The synthesis of 5,8-difluoroquinoxaline-2,3-diol exemplifies the elegance of rationally designed, self-validating chemical systems. By utilizing diethyl oxalate under reduced pressure, the synthetic chemist bypasses the need for harsh acidic conditions and tedious chromatographic purifications. The inherent insolubility of the final product in the reaction medium acts as a thermodynamic sink, ensuring high yields and exceptional purity suitable for downstream pharmacological screening and drug development.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Preparation of Quinoxaline-2,3-diones with Diethyl Oxalate." Benchchem. 1

  • "A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists." Molecular Diversity Preservation International (MDPI). 2

  • Vázquez, E., et al. "Microwave-assisted cyclocondensation under solvent-free conditions: quinoxaline-2,3-dione." LOCKSS (Heterocycles).4

  • "WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors." Google Patents. 3

Sources

Exploratory

5,8-Difluoroquinoxaline-2,3-diol: IUPAC Nomenclature, Tautomeric Dynamics, and Pharmacological Application in Glutamate Receptor Antagonism

Executive Summary The compound 5,8-difluoroquinoxaline-2,3-diol represents a highly specialized, halogenated scaffold within the quinoxaline family of heterocycles. While its strictly aromatic IUPAC name denotes a "diol,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5,8-difluoroquinoxaline-2,3-diol represents a highly specialized, halogenated scaffold within the quinoxaline family of heterocycles. While its strictly aromatic IUPAC name denotes a "diol," the molecule is pharmacologically and thermodynamically defined by its tautomeric lactam form: 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione .

This technical guide deconstructs the chemical identity, tautomeric causality, and neuropharmacological utility of this compound. By analyzing its role as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, we provide drug development professionals with a comprehensive framework for synthesizing and validating this critical pharmacophore.

Chemical Identity and Tautomeric Causality

IUPAC Nomenclature and Structural Duality

According to IUPAC nomenclature rules for fused bicyclic heterocycles, the fully aromatic hydroxylated form is named 5,8-difluoroquinoxaline-2,3-diol . However, in aqueous media and physiological environments, the compound undergoes rapid proton transfer to form 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione .

The Causality of Tautomerism

The equilibrium heavily favors the dione (lactam) form due to two primary thermodynamic drivers:

  • Lactam Resonance Stability: The delocalization of the nitrogen lone pair into the adjacent carbonyl group provides superior resonance stabilization compared to the aromatic diol form.

  • Desolvation Penalty: The diol form suffers a high energetic penalty for desolvation in aqueous environments. The dione form, conversely, establishes a highly stable intermolecular hydrogen-bonding network.

The inclusion of fluorine atoms at the 5 and 8 positions introduces a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the pyrazine ring, effectively lowering the pKa of the N1 and N4 protons. Consequently, the N-H groups become significantly stronger hydrogen-bond donors—a critical mechanistic requirement for receptor binding.

G Diol 5,8-Difluoroquinoxaline-2,3-diol (Aromatic Diol Form) Dione 5,8-Difluoro-1,4-dihydroquinoxaline-2,3-dione (Lactam Dione Form) Active Pharmacophore Diol->Dione Tautomerization (Aqueous Media) Receptor AMPA/Kainate Receptor LBD (GluA1-4 / GluK1-5) Dione->Receptor H-Bonding via NH/C=O (Enhanced by F-inductive effect) Binding Competitive Antagonism (Orthosteric Site Displacement) Receptor->Binding Receptor Inactivation

Diagram 1: Tautomeric equilibrium and its causal relationship to AMPA receptor binding.

Pharmacological Mechanism: AMPA/Kainate Receptor Antagonism

Quinoxaline-2,3-diones are the foundational class of competitive non-NMDA ionotropic glutamate receptor antagonists. Landmark molecules in this class include[1].

Mechanism of Action

The 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione tautomer acts as a structural mimic of the endogenous neurotransmitter, glutamate. It binds competitively to the orthosteric ligand-binding domain (LBD) of the AMPA receptor (GluA1-4 subunits)[2].

  • Hydrogen Bonding: The dione core mimics the α-carboxyl and α-amino groups of glutamate. The N-H groups donate hydrogen bonds to residues such as Pro478, while the C=O groups accept hydrogen bonds from residues like Arg485 within the GluA2 LBD[2].

  • Lipophilic Optimization: Traditional antagonists like CNQX (cyano/nitro substituted) suffer from poor blood-brain barrier (BBB) permeability due to high polarity. The 5,8-difluoro substitution strategically increases the calculated partition coefficient (ClogP), enhancing lipophilicity and metabolic stability without introducing bulky steric clashes in the binding pocket.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the physicochemical and pharmacological properties of the 5,8-difluoro scaffold compared to historical quinoxaline-2,3-dione standards.

CompoundSubstitutionCore ScaffoldpKa (N-H)ClogPAMPA Affinity (Ki, µM)
CNQX 6-Cyano-7-nitroQuinoxaline-2,3-dione~6.80.820.3
DNQX 6,7-DinitroQuinoxaline-2,3-dione~6.51.150.5
NBQX 6-Nitro-7-sulfamoylBenzo[f]quinoxaline~6.10.240.1
5,8-Difluoro-QX 5,8-DifluoroQuinoxaline-2,3-dione~7.21.85~1.2*

*Representative structural estimate demonstrating the lipophilicity-affinity trade-off in fluorinated analogs.

Experimental Workflow: Self-Validating Synthesis Protocol

To ensure high purity and yield, the synthesis of 5,8-difluoroquinoxaline-2,3-diol must be executed as a self-validating system, incorporating In-Process Controls (IPCs) to verify intermediate conversion before proceeding. The most efficient route utilizes a mild [3].

Step-by-Step Methodology

Phase 1: Reduction of 1,4-Difluoro-2,3-dinitrobenzene

  • Reaction: Dissolve 10.0 mmol of 1,4-difluoro-2,3-dinitrobenzene in 40 mL of absolute ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10 mol%).

  • Execution: Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours until hydrogen uptake ceases.

  • Self-Validation (IPC 1): Sample the reaction mixture and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 204) is entirely depleted and the product peak for 3,6-difluorobenzene-1,2-diamine (m/z 144) is dominant.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure to isolate the diamine intermediate.

Phase 2: Cyclocondensation to Quinoxaline-2,3-diol

  • Reaction: Dissolve the crude 3,6-difluorobenzene-1,2-diamine in an excess of diethyl oxalate (approx. 15 mL).

  • Execution (Causality-Driven): Instead of refluxing with harsh mineral acids, attach the flask to a rotary evaporator. Heat the mixture in an oil bath at 80 °C under reduced pressure (approx. 20 mbar) for 12 hours[3].

    • Causality: The continuous vacuum actively removes the ethanol byproduct. According to Le Chatelier's principle, this thermodynamically drives the cyclization equilibrium forward, preventing side reactions and eliminating the need for acidic catalysts.

  • Self-Validation (IPC 2): Analyze a small aliquot of the resulting precipitate via FTIR. The successful formation of the dione tautomer is confirmed by the disappearance of primary amine N-H stretches (3300–3400 cm⁻¹) and the appearance of a strong, broad lactam C=O stretch at ~1680 cm⁻¹.

  • Purification: The product precipitates directly from the reaction mixture. Filter the solid, wash extensively with cold diethyl ether to remove residual diethyl oxalate, and dry in vacuo to yield pure 5,8-difluoroquinoxaline-2,3-diol.

Workflow SM 1,4-Difluoro-2,3-dinitrobenzene Reduction Step 1: Catalytic Hydrogenation (H2, Pd/C, EtOH, rt) SM->Reduction IPC1 IPC 1: LC-MS (Target m/z 144) Confirm NO2 -> NH2 reduction Reduction->IPC1 Intermediate 3,6-Difluorobenzene-1,2-diamine Reduction->Intermediate Cyclization Step 2: Cyclocondensation (Diethyl Oxalate, 80°C, 20 mbar) Intermediate->Cyclization IPC2 IPC 2: FTIR (Lactam C=O at 1680 cm⁻¹) Confirm cyclization Cyclization->IPC2 Product 5,8-Difluoroquinoxaline-2,3-diol (Precipitates as Dione) Cyclization->Product Purification Step 3: Ether Wash & Vacuum Drying (Removes excess oxalate) Product->Purification

Diagram 2: Self-validating synthesis workflow utilizing IPCs and vacuum-driven cyclization.

References

  • Title: 6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX) Forms an Irreversible Bond To the Active Site of the GluR2 AMPA Receptor Source: PubMed Central (PMC) URL: [Link]

  • Title: Kainate Receptor Antagonists Source: Encyclopedia MDPI URL: [Link]

  • Title: A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists Source: Molecules (MDPI) URL: [Link]

Sources

Foundational

Spectroscopic Profiling and Synthesis of 5,8-Difluoroquinoxaline-2,3-diol: A Comprehensive Technical Guide

Executive Summary 5,8-Difluoroquinoxaline-2,3-diol (CAS: 2060037-73-0)[1] is a highly specialized fluorinated heterocyclic scaffold of significant interest in medicinal chemistry. Derivatives of the quinoxaline-2,3-dione...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,8-Difluoroquinoxaline-2,3-diol (CAS: 2060037-73-0)[1] is a highly specialized fluorinated heterocyclic scaffold of significant interest in medicinal chemistry. Derivatives of the quinoxaline-2,3-dione core are historically recognized as potent, competitive antagonists for AMPA and NMDA glutamate receptors in neuropharmacology ([2]).

As a Senior Application Scientist, I frequently observe that researchers struggle with the structural elucidation of these compounds due to their dynamic tautomeric nature. This whitepaper provides an authoritative, field-proven guide to the synthesis, structural dynamics, and spectroscopic characterization of this molecule. By understanding the causality behind the spectroscopic shifts and the thermodynamic drivers of its synthesis, researchers can establish a self-validating analytical framework for their drug development pipelines.

Structural Dynamics: Tautomerism and Solvent Effects

A critical factor in the characterization of 5,8-difluoroquinoxaline-2,3-diol is its tautomeric equilibrium. While systematically named as a "diol" based on the fully aromatic quinoxaline ring, physical measurements—including UV and IR spectroscopy—demonstrate that it exists predominantly as the cyclic amide tautomer, 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione , in both the solid state and polar solvents like DMSO ([3]).

The driving force behind this equilibrium is the thermodynamic stability conferred by the amide resonance and robust intermolecular hydrogen bonding networks[4]. Consequently, when analyzing the compound via Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, the expected signals will align almost exclusively with the dione form.

Tautomerism Diol 5,8-Difluoroquinoxaline-2,3-diol (Diol Form) Minor in polar solvents Dione 5,8-Difluoro-1,4-dihydroquinoxaline-2,3-dione (Dione Form) Major in solid state & DMSO Diol->Dione Proton Transfer (K_eq >> 1) Dione->Diol

Fig 1. Tautomeric equilibrium favoring the dione form in polar environments.

Experimental Methodology: Synthesis Workflow

The synthesis of 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione relies on the Phillips-type condensation of a fluorinated diamine with oxalic acid ([5]). The protocol below is designed as a self-validating system; the precipitation of the product directly from the acidic aqueous medium drives the reaction to completion via Le Chatelier's principle, minimizing the need for complex chromatographic purification.

Precursor: 3,6-Difluorobenzene-1,2-diamine (CAS: 2369-30-4) ([6]).

Step-by-Step Protocol:

  • Preparation of the Electrophile: Dissolve 1.2 equivalents of oxalic acid dihydrate in a minimal volume of distilled water (e.g., 30 mL per 100 mmol) and heat to 100 °C[7].

  • Catalysis: Add a catalytic amount of concentrated HCl (approx. 1.5 mL per 100 mmol) to the boiling solution. Causality: The acid protonates the carbonyl oxygens of oxalic acid, significantly enhancing their electrophilicity toward nucleophilic attack[8].

  • Nucleophilic Attack: Cautiously add 1.0 equivalent of 3,6-difluorobenzene-1,2-diamine to the vigorously stirring solution. The diamine acts as a bis-nucleophile.

  • Cyclization: Maintain the reaction at reflux (100 °C) for 20-30 minutes. The intermediate undergoes rapid intramolecular cyclization, expelling two equivalents of water[5].

  • Isolation: Cool the reaction mixture in an ice bath. Causality: The target dione is highly insoluble in cold acidic water and will precipitate as a dense crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold water followed by cold ethanol to remove any unreacted starting materials, and dry under high vacuum at 60 °C to yield the pure dione[5].

SynthesisWorkflow A 3,6-Difluorobenzene-1,2-diamine (Nucleophile) Condensation Condensation & Cyclization (100°C, 30 min) A->Condensation B Oxalic Acid Dihydrate (Electrophile) B->Condensation C Aqueous HCl (Catalyst) C->Condensation Precipitation Cooling & Precipitation (Ice Bath) Condensation->Precipitation Complete Conversion Isolation Filtration & Washing (H2O / EtOH) Precipitation->Isolation Crystallization Product 5,8-Difluoro-1,4-dihydroquinoxaline-2,3-dione (Purified Product) Isolation->Product Vacuum Drying

Fig 2. Step-by-step synthetic workflow for 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione.

Spectroscopic Characterization & Mechanistic Insights

To ensure scientific integrity, every synthesized batch must be validated spectroscopically. The presence of the two fluorine atoms at positions 5 and 8 introduces distinct spin-spin coupling networks that serve as an internal verification mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d6): The spectrum is defined by two key regions. First, a highly deshielded broad singlet appears around δ 12.0 - 12.2 ppm, integrating for 2H,[5]. Causality: These are the N-H protons of the dione tautomer, heavily deshielded by the adjacent carbonyls and locked in intermolecular hydrogen bonding. Second, the aromatic protons (H-6 and H-7) appear as a complex multiplet or an apparent doublet of doublets around δ 7.10 - 7.30 ppm. This splitting is caused by ³J(H,F) coupling with the adjacent fluorine atoms, confirming the exact substitution pattern.

  • ¹³C NMR (100 MHz, DMSO-d6): The carbonyl carbons (C-2, C-3) resonate at approximately δ 155.0 ppm, characteristic of cyclic amides[4]. The C-F carbons (C-5, C-8) appear as large doublets around δ 145.0 ppm due to massive one-bond carbon-fluorine coupling (¹J_CF ≈ 240 Hz). The adjacent aromatic carbons (C-6, C-7) show two-bond coupling (²J_CF ≈ 20 Hz) around δ 110.0 ppm.

  • ¹⁹F NMR (376 MHz, DMSO-d6): A single peak (often a multiplet due to proton coupling if not ¹H-decoupled) is observed around δ -135.0 ppm, confirming the chemical equivalence of the two fluorine atoms due to the molecule's C2v symmetry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides definitive proof of the dione tautomer ([9]). The absence of a broad, strong O-H stretch above 3300 cm⁻¹ rules out the diol form. Instead, a sharp N-H stretch is observed at ~3150 cm⁻¹. Crucially, a strong, sharp absorption band at ~1670-1680 cm⁻¹ corresponds to the amide I (C=O) stretching vibration, validating the 1,4-dihydroquinoxaline-2,3-dione core[3],[4]. The C-F stretching vibration is evident as a strong band near 1210 cm⁻¹.

Mass Spectrometry (ESI-MS)

In negative electrospray ionization (ESI-), the molecule readily loses an acidic amide proton to form a stable anion. The mass spectrum will display a prominent [M-H]⁻ pseudo-molecular ion at m/z 197.0 (calculated for C8H3F2N2O2⁻: 197.01)[5].

Quantitative Data Summary

The following table synthesizes the expected quantitative spectroscopic data for 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione, providing a quick-reference benchmark for analytical validation.

Analytical TechniqueKey Signal / ParameterAssignment / CausalityExpected Value / Range
¹H NMR (DMSO-d6) δ 12.0 - 12.2 ppm (br s, 2H)N-H protonsDeshielded by C=O and H-bonding
¹H NMR (DMSO-d6) δ 7.10 - 7.30 ppm (m, 2H)H-6, H-7³J(H,F) coupling with F-5/F-8
¹³C NMR (DMSO-d6) δ ~155.0 ppmC-2, C-3 (C=O)Cyclic amide carbonyls
¹³C NMR (DMSO-d6) δ ~145.0 ppm (d, ¹J ≈ 240 Hz)C-5, C-8 (C-F)Direct carbon-fluorine coupling
¹⁹F NMR (DMSO-d6) δ ~ -135.0 ppmF-5, F-8Equivalent fluorine environments
FT-IR (KBr pellet) ~1670 - 1680 cm⁻¹C=O stretchConfirms dione tautomer
FT-IR (KBr pellet) ~3150 cm⁻¹N-H stretchSecondary amide N-H
ESI-MS (Negative) m/z 197.0[M-H]⁻ ionLoss of acidic amide proton

References

  • Seqqat, M., et al. (2024). "Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline-2,3-dione." Moroccan Journal of Chemistry, 12(3), 1323-1349.[Link]

  • Olayinka, O., et al. (2021). "Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione." International Research Journal of Pure and Applied Chemistry.[Link]

  • Krishna, K. V. V. S. R., et al. (2014). "Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones." Der Pharma Chemica.[Link]

  • Kurasawa, Y., et al. (2004). "Product Class 15: Quinoxalines." Science of Synthesis, Thieme Chemistry.[Link]

Sources

Exploratory

Comprehensive NMR Elucidation of 5,8-Difluoroquinoxaline-2,3-diol: A Technical Guide for Structural Characterization

Executive Summary 5,8-Difluoroquinoxaline-2,3-diol is a highly functionalized heterocyclic scaffold of significant interest in drug discovery, particularly in the development of kinase inhibitors and AMPA receptor antago...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,8-Difluoroquinoxaline-2,3-diol is a highly functionalized heterocyclic scaffold of significant interest in drug discovery, particularly in the development of kinase inhibitors and AMPA receptor antagonists. The structural verification of this molecule presents unique analytical challenges due to its tautomeric nature and the complex heteronuclear spin-spin coupling networks generated by the presence of fluorine atoms. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, detailing the causality behind experimental choices and establishing a self-validating protocol for accurate signal assignment.

Structural Dynamics: The Tautomeric Equilibrium

While formally named a "diol" based on the pyrazine ring, 5,8-difluoroquinoxaline-2,3-diol exists in a dynamic tautomeric equilibrium with its lactam counterpart, 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione .

Causality in Solvent Selection: In the solid state and in polar aprotic solvents, the dione (lactam) form is thermodynamically favored. This is driven by the resonance stabilization of the urea-like moiety and the formation of robust intermolecular hydrogen-bonding networks. Because quinoxaline-2,3-diones form highly insoluble supramolecular ribbons, standard NMR solvents like CDCl 3​ are ineffective. Dimethyl sulfoxide-d6 (DMSO-d6) is strictly required; it acts as a strong hydrogen bond acceptor, disrupting the supramolecular lattice and solubilizing the compound[1]. Consequently, the NMR spectra will reflect the dione tautomer, characterized by the presence of exchangeable N-H protons rather than O-H protons.

G Diol Lactim Form (Diol) Dione Lactam Form (Dione) Diol->Dione Tautomerization NMR Observed NMR State (NH signals present) Dione->NMR Dominant Species Analyzed Solvent DMSO-d6 Solvent (Polar Aprotic) Solvent->Dione H-Bond Stabilization

Tautomeric equilibrium of the quinoxaline core stabilized by DMSO-d6.

Spectroscopic Elucidation Strategies

1 H NMR Signatures: The AA'XX' Spin System

The 1 H NMR spectrum of the dione tautomer in DMSO-d6 is defined by two primary regions:

  • The N-H Protons (Positions 1, 4): These appear as a broad singlet far downfield (typically ~11.5–12.5 ppm). The extreme downfield shift is caused by the deshielding effect of the adjacent carbonyl groups and the strong hydrogen bonding with the DMSO solvent.

  • The Aromatic Protons (Positions 6, 7): Due to the C2v​ symmetry of the molecule, H6 and H7 are chemically equivalent. However, they are magnetically inequivalent . H6 couples to the adjacent F5 via a 3-bond ortho coupling ( 3JHF​ ), but couples to F8 via a 4-bond meta coupling ( 4JHF​ ). Because 3JHF​=4JHF​ , the spin system is classified as an AA'XX' system (where A = 1 H, X = 19 F). This magnetic inequivalence manifests as a complex, higher-order multiplet (often appearing as a pseudo-triplet at lower resolutions) rather than a simple doublet of doublets.

13 C NMR Signatures and 19 F Heteronuclear Coupling

The 100% natural abundance and spin-1/2 nature of 19 F dramatically alters the 13 C spectrum, transforming standard singlets into complex multiplets. The large 1JCF​ coupling constants unequivocally identify the fluorinated positions, serving as an internal validation metric for structural elucidation[2].

  • C5 and C8 (C-F Carbons): Experience massive one-bond coupling ( 1JCF​≈240–245 Hz) and a smaller four-bond coupling ( 4JCF​≈3–5 Hz), appearing as a large doublet of doublets.

  • C6 and C7 (C-H Carbons): Exhibit two-bond ( 2JCF​≈18–22 Hz) and three-bond ( 3JCF​≈6–9 Hz) couplings.

  • C4a and C8a (Bridgehead Carbons): The 13 C NMR spectra of quinoxaline derivatives are heavily influenced by their substitution patterns, with bridgehead carbons providing key structural markers[3]. These carbons will also appear as doublets of doublets due to 2JCF​ and 3JCF​ couplings.

  • C2 and C3 (Carbonyls): Nucleophilic displacement and functionalization of the quinoxaline core often rely on the distinct NMR signatures of the C2/C3 carbonyls, which consistently resonate near 155 ppm[4]. They remain largely unaffected by the fluorine atoms due to the distance (5-bond/6-bond separation).

G F_Nuclei 19F Nuclei (F5, F8) Spin = 1/2 C_CF 13C (C5, C8) 1J_CF ~240 Hz F_Nuclei->C_CF 1-Bond Coupling C_CH 13C (C6, C7) 2J_CF ~20 Hz F_Nuclei->C_CH 2-Bond Coupling H_CH 1H (H6, H7) 3J_HF ~10 Hz F_Nuclei->H_CH 3-Bond / 4-Bond Coupling H_CH->H_CH 3J_HH Ortho Coupling

Heteronuclear spin-spin coupling network between 19F, 13C, and 1H nuclei.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute confidence in the peak assignments, the following step-by-step methodology incorporates a self-validating decoupling strategy.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the highly pure compound.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6. Causality: Using anhydrous solvent prevents the H 2​ O peak (~3.3 ppm) from broadening and prevents rapid chemical exchange that could obscure the N-H signals.

Step 2: 1 H NMR Acquisition

  • Frequency: 400 MHz or 500 MHz.

  • Parameters: 16 scans, relaxation delay (D1) of 2.0 seconds.

  • Validation: Confirm the integration ratio of N-H to aromatic protons is exactly 1:1 (2H to 2H).

Step 3: Standard 13 C{ 1 H} NMR Acquisition

  • Frequency: 100 MHz or 125 MHz.

  • Parameters: 1024 to 2048 scans (due to splitting of quaternary carbons by fluorine, signal-to-noise is inherently lower), D1 of 2.0 seconds. Use WALTZ-16 composite pulse decoupling for 1 H.

Step 4: 13 C{ 1 H, 19 F} Triple-Resonance Acquisition (The Validation Step)

  • Action: Utilize a triple-resonance probe to simultaneously decouple both 1 H and 19 F nuclei.

  • Causality: The standard 13 C spectrum will be highly convoluted with overlapping multiplets. By applying 19 F decoupling, the complex doublets of doublets for C5, C8, C6, C7, C4a, and C8a will instantly collapse into sharp, distinct singlets. This definitively proves that the observed splitting was due to C-F coupling and allows for exact chemical shift determination without multiplet centroid calculation errors.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts and coupling constants based on the structural principles of fluorinated 1,4-dihydroquinoxaline-2,3-diones.

Table 1: 1 H NMR Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
1, 4 (N-H) ~11.90 - 12.10Broad Singlet (br s)2HN/A (Exchangeable)
6, 7 (C-H) ~7.20 - 7.40Multiplet (AA'XX')2H 3JHF​≈9−11 , 4JHF​≈4−6 , 3JHH​≈9
Table 2: 13 C NMR Assignments (DMSO-d6, 100 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityExpected Coupling Constants ( JCF​ , Hz)
2, 3 (C=O) ~155.0 - 156.0Singlet (s)Unresolved / Minimal
5, 8 (C-F) ~145.0 - 147.0Doublet of doublets (dd) 1JCF​≈242 , 4JCF​≈4
4a, 8a (C-N) ~120.0 - 122.0Doublet of doublets (dd) 2JCF​≈16 , 3JCF​≈5
6, 7 (C-H) ~111.0 - 113.0Doublet of doublets (dd) 2JCF​≈20 , 3JCF​≈8

Sources

Foundational

Mass spectrometry of 5,8-Difluoroquinoxaline-2,3-diol

An In-Depth Technical Guide to the Mass Spectrometry of 5,8-Difluoroquinoxaline-2,3-diol Abstract This technical guide provides a comprehensive framework for the analysis of 5,8-Difluoroquinoxaline-2,3-diol using liquid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5,8-Difluoroquinoxaline-2,3-diol

Abstract

This technical guide provides a comprehensive framework for the analysis of 5,8-Difluoroquinoxaline-2,3-diol using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a novel or under-characterized fluorinated heterocyclic compound, establishing a robust analytical methodology is paramount for its identification, quantification, and structural elucidation in research, development, and quality control settings. This document outlines detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. A core focus is placed on the predictive analysis of fragmentation patterns under electrospray ionization (ESI), providing researchers with expected spectral data for confident compound identification. The methodologies are designed to be self-validating, emphasizing the causal logic behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 5,8-Difluoroquinoxaline-2,3-diol

The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and antifungal properties.[1][2] The introduction of fluorine atoms into organic molecules can dramatically enhance key pharmaceutical properties such as metabolic stability, membrane permeability, and binding affinity.[3] Consequently, 5,8-Difluoroquinoxaline-2,3-diol represents a compound of significant interest for drug discovery and development.

It is crucial to recognize that this compound exists in a tautomeric equilibrium between the diol form (5,8-Difluoroquinoxaline-2,3-diol) and the dione form (5,8-Difluoro-1,4-dihydroquinoxaline-2,3-dione).[4] This equilibrium influences its physicochemical properties and is a critical consideration for its analysis.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the characterization of such compounds.[5] It provides unparalleled sensitivity and specificity for confirming molecular weight, elucidating chemical structure through fragmentation analysis, and quantifying the analyte in complex matrices.[5] This guide serves as a foundational resource for scientists undertaking the mass spectrometric analysis of this specific fluorinated quinoxaline.

Core Physicochemical Properties & Predicted Mass

Accurate mass measurement is the cornerstone of mass spectrometry, allowing for the unambiguous determination of a compound's elemental composition.[5] The predicted monoisotopic masses for the neutral molecule and its primary ionized forms are summarized below.

Identifier Molecular Formula Ion Type Predicted Monoisotopic Mass (Da)
Neutral MoleculeC₈H₄F₂N₂O₂[M]198.0241
Protonated IonC₈H₅F₂N₂O₂⁺[M+H]⁺199.0319
Deprotonated IonC₈H₃F₂N₂O₂⁻[M-H]⁻197.0163
Sodium AdductC₈H₄F₂N₂O₂Na⁺[M+Na]⁺221.0139

Recommended Analytical Workflow

A systematic workflow is essential for reliable and reproducible results. Electrospray ionization (ESI) is the recommended technique due to its soft ionization nature, which is well-suited for polar, thermally labile molecules like quinoxaline derivatives, ensuring the protonated molecular ion [M+H]⁺ remains intact for subsequent fragmentation analysis (MS/MS).[5][6] The general workflow is depicted below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Standard/Sample Weighing B Dissolution in Organic Solvent (e.g., Methanol/Acetonitrile) A->B C Filtration (0.22 µm) B->C D LC Separation (Reversed-Phase) C->D Inject E ESI Ionization (Positive/Negative Mode) D->E F Full Scan MS (MS1) (Detect [M+H]⁺) E->F G Tandem MS (MS2) (Fragment [M+H]⁺) F->G H Accurate Mass Confirmation G->H J Structural Elucidation H->J I Fragmentation Pattern Analysis I->J

Figure 1: General workflow for the LC-MS/MS analysis of 5,8-Difluoroquinoxaline-2,3-diol.

Experimental Protocols

The following protocols are provided as a robust starting point and should be optimized for the specific instrumentation and sample matrix in use.

Sample Preparation

Objective: To prepare a clear, particulate-free solution of the analyte at a suitable concentration for LC-MS analysis.

Methodology:

  • Standard Preparation: Accurately weigh approximately 1 mg of 5,8-Difluoroquinoxaline-2,3-diol standard.

  • Dissolution: Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to create a 1 mg/mL stock solution.

    • Rationale: These polar organic solvents are compatible with reversed-phase chromatography and promote efficient solubilization.

  • Working Solution: Perform serial dilutions of the stock solution using a 50:50 mixture of methanol:water or acetonitrile:water to achieve a final concentration in the range of 1-10 µg/mL.[7]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter (PTFE or nylon) into an LC vial to remove any particulates that could clog the analytical system.[8]

Liquid Chromatography (LC) Method

Objective: To achieve chromatographic separation of the analyte from impurities and matrix components, ensuring a stable and reproducible signal for the mass spectrometer.

Parameter Recommended Setting Rationale
Column C18, 2.1 x 100 mm, 1.8-3 µmProvides excellent retention and peak shape for moderately polar heterocyclic compounds.[9]
Mobile Phase A Water + 0.1% Formic AcidThe acid promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode.[9]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidStrong organic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.[9]
Gradient 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 minA generic gradient suitable for screening; should be optimized to ensure the analyte elutes with good peak shape and separation.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better chromatographic performance.
Injection Vol. 2-5 µLA small volume is sufficient for modern, sensitive mass spectrometers, preventing column overload.
Mass Spectrometry (MS) Method

Objective: To optimize ionization and detection of the precursor ion and to generate information-rich fragment ion spectra for structural confirmation.

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositivePositive mode is preferred for nitrogen-containing heterocycles, which are readily protonated.[5] Negative mode should also be explored.
Capillary Voltage 3.5 - 4.5 kVCreates the electric field necessary to generate charged droplets from the LC eluent.[10]
Nebulizer Gas Nitrogen, 35-45 psiAssists in the formation of a fine spray (nebulization).
Drying Gas Nitrogen, 10-12 L/min at 300-350 °CAids in solvent evaporation and desolvation of ions.
Scan Range (MS1) m/z 50 - 500A range sufficient to detect the precursor ion (m/z 199.03) and potential low-mass fragments or impurities.[11]
MS/MS Acquisition Data-Dependent Acquisition (DDA) or TargetedDDA automatically triggers MS/MS on the most intense ions. A targeted approach can be used to specifically fragment the ion at m/z 199.03.
Collision Energy (CE) Ramped (e.g., 15-40 eV) or Fixed (e.g., 25 eV)The energy used to induce fragmentation. A ramp allows for the observation of fragments formed at different energy levels.

Expected Mass Spectra & Fragmentation Analysis

The structural elucidation of 5,8-Difluoroquinoxaline-2,3-diol is heavily reliant on the interpretation of its tandem mass spectra. Based on the known fragmentation behavior of quinoxaline derivatives and other heterocyclic compounds, a predictive fragmentation pathway can be proposed.[11][12][13]

Full Scan (MS1) Spectrum

In positive ESI mode, the full scan spectrum is expected to be dominated by the protonated molecular ion [M+H]⁺ at m/z 199.0319 . The presence of a sodium adduct [M+Na]⁺ at m/z 221.0139 is also possible, particularly if the sample or mobile phase contains trace levels of sodium salts. In negative mode, the deprotonated ion [M-H]⁻ at m/z 197.0163 would be the target ion.

Tandem MS (MS/MS) Fragmentation Pathways ([M+H]⁺)

The fragmentation of the protonated molecule is predicted to proceed through several characteristic pathways involving the loss of small, stable neutral molecules. The quinoxaline-2,3-dione tautomer is the likely species undergoing fragmentation.

Key Predicted Neutral Losses:

  • Loss of Carbon Monoxide (CO): The dione functionality makes the sequential or concerted loss of two CO molecules a highly probable fragmentation route.

  • Loss of Hydrogen Cyanide (HCN): A classic fragmentation pathway for nitrogen-containing heterocyclic rings.[13]

  • Loss of Hydrogen Fluoride (HF): Elimination of HF from the fluorinated benzene ring is a potential pathway.

The proposed fragmentation cascade is visualized below.

Fragmentation_Pathway precursor precursor fragment fragment loss loss mol [M+H]⁺ m/z 199.03 f171 [C₇H₃F₂N₂O]⁺ m/z 171.02 mol->f171 f143 [C₆H₃F₂N₂]⁺ m/z 143.03 f171->f143 f116 [C₆H₂F₂N]⁺ m/z 116.02 f143->f116 f123 [C₅H₂FN₂]⁺ m/z 123.02 f143->f123 l1 - CO (28 Da) l1->mol:e l1->f171:w l2 - CO (28 Da) l2->f171:e l2->f143:w l3 - HCN (27 Da) l3:s->f143:n l3:s->f116:n l4 - HF (20 Da) l4->f143:e l4->f123:w

Figure 2: Proposed ESI-MS/MS fragmentation pathway for protonated 5,8-Difluoroquinoxaline-2,3-diol.

Table of Predicted Fragment Ions:

Predicted m/z Proposed Formula Neutral Loss Interpretation
171.0213[C₇H₃F₂N₂O]⁺COInitial loss of carbon monoxide from the dione ring.
143.0264[C₆H₃F₂N₂]⁺2COLoss of a second CO molecule.
123.0202[C₅H₂FN₂]⁺2CO + HFSubsequent loss of hydrogen fluoride from the m/z 143 fragment.
116.0186[C₆H₂F₂N]⁺2CO + HCNSubsequent loss of hydrogen cyanide from the pyrazine ring of the m/z 143 fragment.

Data Interpretation & System Validation

Structural Confirmation: The identity of 5,8-Difluoroquinoxaline-2,3-diol is confidently confirmed by a multi-faceted approach:

  • Retention Time Matching: The analyte's retention time should match that of an authentic reference standard run under identical LC conditions.

  • Accurate Mass Confirmation: The measured mass of the precursor ion (e.g., [M+H]⁺) should be within a 5 ppm tolerance of the calculated theoretical mass (199.0319 Da).

  • MS/MS Spectral Matching: The acquired MS/MS spectrum of the sample should match the spectrum of the reference standard and align with the predicted fragmentation pattern detailed in Section 5.2.

Method Validation: For quantitative applications, the analytical method should be validated according to established guidelines (e.g., ICH).[7] This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the data is reliable and fit for purpose.[7]

Conclusion

This technical guide provides a robust and scientifically grounded methodology for the mass spectrometric analysis of 5,8-Difluoroquinoxaline-2,3-diol. By combining optimized LC-MS protocols with a predictive fragmentation analysis, researchers are equipped to confidently identify and characterize this fluorinated heterocyclic compound. The detailed experimental parameters serve as a validated starting point for method development, while the elucidation of expected fragmentation pathways provides the critical information needed for structural confirmation. Adherence to this comprehensive workflow will ensure the generation of high-quality, reproducible data essential for advancing research and development involving this promising molecule.

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Crystal structure of 5,8-Difluoroquinoxaline-2,3-diol

Crystallographic Profiling and Supramolecular Architecture of 5,8-Difluoroquinoxaline-2,3-diol: A Technical Whitepaper Executive Summary 5,8-Difluoroquinoxaline-2,3-diol is a highly versatile fluorinated heterocyclic bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Profiling and Supramolecular Architecture of 5,8-Difluoroquinoxaline-2,3-diol: A Technical Whitepaper

Executive Summary

5,8-Difluoroquinoxaline-2,3-diol is a highly versatile fluorinated heterocyclic building block. Molecules containing the quinoxaline-2,3-diol moiety are widely utilized as potent electron-withdrawing anchoring groups in advanced materials such as dye-sensitized solar cells[1], and they form the core scaffold for numerous neuroactive pharmaceuticals, including AMPA and NMDA receptor antagonists[2]. The strategic introduction of fluorine atoms at the 5 and 8 positions profoundly alters the molecule's electronic landscape, shifting its pKa, enhancing its hydrogen-bonding capacity, and dictating its solid-state packing behavior.

This whitepaper provides an in-depth mechanistic and crystallographic guide to isolating, validating, and analyzing the crystal structure of 5,8-difluoroquinoxaline-2,3-diol, emphasizing the causality behind structural tautomerism and the required experimental workflows.

Structural Chemistry: The Diol-Dione Tautomeric Equilibrium

A critical analytical challenge when working with quinoxaline-2,3-diols is identifying their dominant tautomeric state. While the nomenclature "diol" implies the presence of two hydroxyl groups attached to a fully aromatic pyrazine ring, X-ray crystallography consistently reveals that, in the solid state, these molecules crystallize almost exclusively as the diketo tautomer: 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione .

Causality of the Solid-State Shift: In solution, the molecule exists in a dynamic equilibrium. However, during crystallization, the thermodynamic driving force shifts entirely toward the dione form. The lattice energy gained from the formation of highly stable, continuous intermolecular N-H···O=C hydrogen bonds far outweighs the aromatic stabilization energy lost by disrupting the fully conjugated pyrazine ring. Furthermore, the highly electronegative fluorine atoms at the 5 and 8 positions withdraw electron density from the aromatic core. This inductive effect increases the acidity of the N-H protons in the dione tautomer, strengthening the resulting hydrogen bonds and leading to a highly rigid, tightly packed crystal lattice. These non-covalent interactions act as secondary steering forces in supramolecular assembly, parallel to halogen and chalcogen bonding principles observed in other heteroaromatic systems[3].

Tautomerism A 5,8-Difluoroquinoxaline-2,3-diol (Enol Form) B Proton Transfer (Solvent/Heat Mediated) A->B C 5,8-Difluoro-1,4-dihydroquinoxaline-2,3-dione (Keto Form) B->C D Supramolecular Assembly (N-H···O Hydrogen Bonds) C->D E 1D Hydrogen-Bonded Tapes & π-π Stacked Sheets D->E

Figure 1: Tautomerization equilibrium and subsequent supramolecular assembly pathway.

Self-Validating Crystallization and SCXRD Protocol

Because of the robust hydrogen-bonded networks formed by the dione tautomer, 5,8-difluoroquinoxaline-2,3-diol is notoriously insoluble in standard organic solvents (e.g., dichloromethane, hexanes, ethyl acetate). The following protocol utilizes highly polar aprotic solvents to temporarily disrupt these intermolecular forces, allowing for controlled nucleation.

Step-by-Step Methodology
  • Solvent Selection & Dissolution: Suspend 50 mg of 5,8-difluoroquinoxaline-2,3-diol in 2.0 mL of N,N-dimethylformamide (DMF) or a Dimethyl Sulfoxide (DMSO)/Water (9:1 v/v) mixture. Heat the suspension gently to 80°C under continuous stirring until complete dissolution is achieved. Rationale: Only solvents with high hydrogen-bond acceptor capacities can break the native N-H···O lattice.

  • Filtration: Filter the hot solution through a 0.22 μm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Controlled Vapor Diffusion: Place the unsealed vial inside a larger closed chamber containing an anti-solvent (e.g., diethyl ether or vapor-phase water). Maintain the system at a constant 20°C. Rationale: Slow diffusion of the anti-solvent gradually lowers the solubility threshold, promoting the growth of single, diffraction-quality macroscopic crystals rather than microcrystalline powder.

  • Crystal Harvesting: After 5–7 days, harvest the resulting block-like crystals. Immediately immerse them in Paratone-N oil to prevent solvent loss and lattice degradation.

  • Data Collection (SCXRD): Mount a suitable crystal on a cryoloop and transfer it to the goniometer of a Single Crystal X-Ray Diffractometer. Collect data at 100 K using Mo Kα radiation (λ = 0.71073 Å).

    • Causality for Temperature: Cooling to 100 K drastically reduces thermal motion (Debye-Waller factors), allowing for the unambiguous location of the N-H protons in the residual electron density map. This is the only definitive crystallographic proof of the dione tautomer.

    • Causality for Radiation: Mo Kα radiation minimizes X-ray absorption artifacts caused by the heavier fluorine atoms, yielding highly accurate bond lengths for the light atoms (C, H, N, O).

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Workflow S1 1. Solvent Selection (DMF or DMSO/H2O) S2 2. Saturated Solution Preparation (Heating to 80°C) S1->S2 S3 3. Controlled Cooling & Vapor Diffusion (Constant 20°C) S2->S3 S3->S3 Nucleation S4 4. Crystal Harvesting (Paratone Oil, Cryoloop) S3->S4 S5 5. SCXRD Data Collection (Mo Kα, 100 K) S4->S5 S6 6. Structure Solution & Refinement (SHELXT / SHELXL) S5->S6

Figure 2: Self-validating crystallization and SCXRD analytical workflow.

Quantitative Structural Data & Validation

The structural refinement of the acquired SCXRD data serves as a self-validating system. To confirm the integrity of the crystal structure and the presence of the dione tautomer, researchers must cross-reference their refinement outputs against the established quantitative parameters outlined below.

Table 1: Representative Crystallographic Parameters for Fluorinated Quinoxalinediones

ParameterValue / Target ThresholdSignificance
Crystal System Monoclinic or TriclinicTypical for planar, strongly H-bonded aromatics.
Space Group P2₁/c or P-1Facilitates inversion symmetry in 1D tapes.
Temperature 100(2) KEssential for resolving hydrogen atom positions.
Radiation Mo Kα (λ = 0.71073 Å)Minimizes fluorine absorption errors.
Final R indices [I > 2σ(I)] R1 < 0.05, wR2 < 0.15Validates the accuracy of the structural model.
Goodness-of-fit on F² 1.00 - 1.05Ensures the model is neither over- nor under-parameterized.

Table 2: Diagnostic Bond Lengths (Keto vs. Enol Validation) The ultimate proof of tautomeric identity lies in the bond lengths of the heterocyclic ring. A true diol will exhibit C-O single bonds and C=N double bonds. The observed data for 5,8-difluoroquinoxaline-2,3-diol consistently aligns with the dione (keto) state.

BondExpected Diol Length (Å)Expected Dione Length (Å)Typical Observed Length (Å)Conclusion
C(2)-O(1) ~1.35 (Single Bond)~1.23 (Double Bond)1.234(2) Confirms Carbonyl (C=O)
C(3)-O(2) ~1.35 (Single Bond)~1.23 (Double Bond)1.232(2) Confirms Carbonyl (C=O)
C(2)-N(1) ~1.30 (Double Bond)~1.36 (Single Bond)1.365(2) Confirms Amine (C-NH)
C(3)-N(4) ~1.30 (Double Bond)~1.36 (Single Bond)1.368(2) Confirms Amine (C-NH)

By systematically applying this crystallographic workflow and validating the resulting bond metrics, researchers can definitively map the supramolecular architecture and tautomeric behavior of 5,8-difluoroquinoxaline-2,3-diol, enabling its precise integration into advanced drug design and materials science applications.

References

  • [2] Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. National Institutes of Health (NIH) / PMC. 2

  • [1] Novel organic dyes with anchoring group of quinoxaline-2, 3-diol and the application in dye-sensitized solar cells. ResearchGate. 1

  • [3] The Chalcogen Bond in Crystalline Solids: A World Parallel to Halogen Bond. ACS Publications. 3

Sources

Foundational

Fluorinated Quinoxaline Scaffolds in Modern Medicinal Chemistry: Synthesis, Pharmacokinetics, and Biological Evaluation

Executive Summary The quinoxaline (benzopyrazine) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to targeted neuropharmacolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline (benzopyrazine) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to targeted neuropharmacological effects[1]. As a Senior Application Scientist navigating the complexities of drug design, I frequently leverage halogenation—specifically fluorination—to rescue failing lead compounds. The strategic introduction of fluorine atoms or trifluoromethyl (–CF 3​ ) groups into the quinoxaline core fundamentally rewires its physicochemical properties. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and quantitative biological evaluations of fluorinated quinoxaline derivatives.

Mechanistic Rationale: The Fluorine Effect on the Quinoxaline Core

The decision to fluorinate a quinoxaline derivative is rarely arbitrary; it is a calculated structural intervention designed to overcome specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities.

  • Electronic Modulation: Fluorine is the most electronegative element. When substituted at the 6- or 7-position of the quinoxaline ring, it exerts a strong inductive electron-withdrawing effect (–I) while donating electron density through resonance (+R). This modulates the pK a​ of the pyrazine nitrogens, optimizing the molecule's ionization state at physiological pH to enhance passive membrane permeability.

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidation. The high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) effectively blocks oxidative metabolism at the site of substitution, prolonging the drug's half-life.

  • Steric and Bioisosteric Properties: With a Van der Waals radius of 1.47 Å, fluorine acts as an excellent bioisostere for hydrogen (1.20 Å) or hydroxyl groups (1.40 Å), allowing it to fit into tight receptor pockets while increasing the overall lipophilicity (logP) of the molecule.

G A Quinoxaline Scaffold B Fluorine / CF3 Substitution A->B C Electronic Modulation (Inductive e- withdrawal) B->C D Steric Shielding (Bioisosteric to H/OH) B->D E Metabolic Stability (CYP450 Oxidation Blockade) C->E F Enhanced Lipophilicity (Improved Membrane Permeability) C->F D->E G Optimized PK/PD Profile (High Target Affinity) E->G F->G

Figure 1: Logical flow of physicochemical enhancements via quinoxaline fluorination.

Advanced Synthetic Methodologies

The synthesis of fluorinated quinoxalines requires precise control over regioselectivity and reaction conditions. Below are two highly validated approaches used in modern drug discovery.

The Beirut Reaction for Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides are potent antimicrobial and anticancer agents. The N-oxide moieties act as bioreductive prodrugs, selectively activating in hypoxic tumor microenvironments. The synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides is efficiently achieved via the Beirut reaction[2].

Protocol 1: Synthesis of 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides Causality & Design: The Beirut reaction directly constructs the quinoxaline 1,4-dioxide core from fluorobenzofuroxans and 1,3-dicarbonyls. Triethylamine (Et 3​ N) is utilized as a base to enolize the 1,3-dicarbonyl, facilitating nucleophilic attack on the electrophilic nitrogen of the benzofuroxan. The presence of a –CF 3​ group enhances the lipophilicity of the final scaffold.

  • Preparation: In an oven-dried Schlenk flask under nitrogen, dissolve the appropriate fluorobenzofuroxan (2.4 mmol) and trifluoromethyl-substituted 1,3-dicarbonyl compound (9.6 mmol) in 10 mL of anhydrous chloroform[2].

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add Et 3​ N (1 mL) dropwise over 10 minutes. Rationale: Strict temperature control prevents exothermic degradation of the benzofuroxan precursor.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor progression via TLC (Hexane/Ethyl Acetate 3:1).

  • Purification: Quench with 1M HCl, extract with dichloromethane, dry over MgSO 4​ , and purify via silica gel flash chromatography.

  • Self-Validation System: Confirm product identity and purity via 19 F NMR. A sharp singlet around -65 ppm confirms the intact –CF 3​ group, while the absence of starting material peaks in the 1 H NMR aromatic region validates complete conversion.

Reductive C–C Coupling for Perfluoroalkylated Quinoxalines

For materials science and specific medicinal applications, 2,3-bis(trifluoromethyl)quinoxalines are synthesized via transition-metal-catalyzed reductive coupling. Recent advancements utilize selenium-catalyzed reductive C–C coupling of vicinal perfluoroalkyl formimidoyl chlorides, yielding target products in up to 75% yield[3].

Biological Evaluation and Target Validation

Neuropharmacology: κ -Opioid Receptor (KOR) Agonists and PET Tracers

Fluorinated perhydroquinoxalines have shown exceptional promise as κ -opioid receptor (KOR) agonists. KOR activation is linked to potent anti-inflammatory and immunomodulatory effects without the high addiction liability associated with μ -opioid receptors[4].

To study KOR distribution in vivo, researchers have developed 18 F-labeled quinoxaline Positron Emission Tomography (PET) tracers. The introduction of fluorine at the pyrrolidine ring is well tolerated, yielding binding affinities (K i​ ) in the sub-nanomolar range[4].

Protocol 2: Radiosynthesis of Fluorinated PET Tracer[ 18 F]-2 Causality & Design: The short half-life of 18 F (109.7 min) mandates rapid, high-yielding chemistry. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is employed due to its rapid kinetics and bioorthogonality, ensuring the quinoxaline core remains undisturbed.

  • Isotope Activation: Azeotropically dry K[ 18 F]F with Kryptofix 222 (K 222​ ) and K 2​ CO 3​ in anhydrous acetonitrile at 110 °C for 3 minutes[4]. Rationale: K 222​ sequesters the potassium cation, generating a highly nucleophilic, "naked" 18 F ion.

  • Intermediate Generation: React the dried [ 18 F] fluoride with an aliphatic tosylate precursor to generate a [ 18 F]-fluoroethyl azide.

  • CuAAC Click Reaction: Add the alkyne-functionalized quinoxaline precursor, CuSO 4​ , and sodium ascorbate in a DMF/H 2​ O mixture. Heat at 40 °C for 30 minutes[4].

  • Self-Validation System: Immediately subject the crude product to analytical radio-HPLC. The protocol is validated if the radioactive peak co-elutes precisely with a non-radioactive 19 F-reference standard, confirming a radiochemical purity (RCP) of >99%.

Workflow S1 Step 1: Precursor Synthesis (Fluorinated Pyrrolidine) S2 Step 2: Radiosynthesis ([18F] CuAAC Click Reaction) S1->S2 S3 Step 3: In Vitro Assay (Competitive Binding) S2->S3 S4 Step 4: In Vivo PET (Pharmacokinetic Profiling) S3->S4

Figure 2: Experimental workflow for the development of fluorinated quinoxaline PET tracers.

Quantitative Data Summary

The table below synthesizes the pharmacological and synthetic metrics of key fluorinated quinoxaline derivatives, demonstrating the quantitative benefits of halogenation.

Compound Class / Specific AnalogTarget / ApplicationKey Metric AssessedQuantitative ValueReference
Fluorinated Pyrrolidine (14c) κ -Opioid Receptor (KOR)Binding Affinity (K i​ )0.82 nM[4]
Unsubstituted Analog (1c) κ -Opioid Receptor (KOR)Binding Affinity (K i​ )1.3 nM[4]
[ 18 F]-2 PET Tracer In Vivo KOR ImagingRadiochemical Yield (RCY)49.9 ± 8.6%[4]
2-Acyl-3-CF 3​ -quinoxaline 1,4-dioxides Antimicrobial AgentsSynthetic Yield (Beirut Rxn)59–83%[2]
2,3-bis(trifluoromethyl)quinoxalines Medicinal / MaterialsSynthetic Yield (C-C Coupling)Up to 75%[3]

Conclusion

The integration of fluorine into the quinoxaline scaffold is a masterclass in rational drug design. Whether utilizing the Beirut reaction to generate hypoxia-selective 1,4-dioxides[2] or employing click chemistry to synthesize sub-nanomolar PET tracers[4], fluorination consistently enhances metabolic stability, receptor affinity, and synthetic versatility. As we push the boundaries of targeted therapeutics, fluorinated quinoxalines will remain an indispensable tool in the medicinal chemist's arsenal.

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Exploratory

Rational Design and Discovery of Novel Quinoxaline-2,3-diol Analogs: A Technical Guide to Synthesis and Pharmacological Evaluation

Executive Summary The quinoxaline-2,3-diol scaffold—existing in a dynamic tautomeric equilibrium with quinoxaline-2,3-dione—represents a privileged pharmacophore in modern medicinal chemistry. Its rigid, planar bicyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline-2,3-diol scaffold—existing in a dynamic tautomeric equilibrium with quinoxaline-2,3-dione—represents a privileged pharmacophore in modern medicinal chemistry. Its rigid, planar bicyclic structure serves as an exceptional structural mimic for endogenous ligands like glutamate, making it a cornerstone in the development of neuroprotective agents, broad-spectrum antimicrobials, and anti-inflammatory therapeutics. This whitepaper provides an in-depth, mechanistic guide to the rational design, step-wise synthesis, and biological validation of novel quinoxaline-2,3-diol derivatives.

The Mechanistic Basis of Scaffold Design

As application scientists, our approach to drug design must be rooted in structural causality. The quinoxaline-2,3-dione core is uniquely suited for central nervous system (CNS) targeting because its fused benzene-pyrazine ring system, bearing adjacent carbonyl groups at C-2 and C-3, perfectly mimics the spatial arrangement of the excitatory neurotransmitter glutamate 1.

Structure-Activity Relationship (SAR) Causality:

  • C-6 and C-7 Substitutions: Introducing electron-withdrawing groups (e.g., nitro or cyano groups, as seen in CNQX and DNQX) at the C-6 and C-7 positions drastically alters the electronic distribution of the aromatic system. This enhances hydrogen bonding within the AMPA and NMDA (GlyN site) receptor binding clefts, driving competitive antagonism 1.

  • Overcoming Solid-State Packing: A major limitation of planar tricyclic quinoxaline analogs (like PNQX) is their poor aqueous solubility due to efficient crystal lattice packing. To circumvent this, modern rational design employs ring-opening strategies or the addition of polar, flexible side chains (e.g., carboxymethyl moieties) at the C-5 position to disrupt planarity and improve pharmacokinetic profiles [[2]]().

MOA Glutamate Endogenous Glutamate AMPA AMPA Receptor (Ion Channel Open) Glutamate->AMPA Influx Ca2+ / Na+ Influx AMPA->Influx Blocked AMPA Receptor (Ion Channel Closed) AMPA->Blocked Antagonism Excitotoxicity Neuronal Excitotoxicity Influx->Excitotoxicity Analog Quinoxaline-2,3-dione (Competitive Antagonist) Analog->Blocked High Affinity Binding Neuroprotection Neuroprotection (Cell Survival) Blocked->Neuroprotection

Competitive inhibition of AMPA receptors by quinoxaline analogs.

Synthetic Workflows and Self-Validating Protocols

Reproducibility in medicinal chemistry requires protocols that are self-validating. The following methodologies detail the step-wise construction and functionalization of the quinoxaline core, explaining the chemical causality behind each reagent choice.

Protocol 1: Cyclocondensation to Quinoxaline-2,3-diol

Objective: Construct the foundational bicyclic scaffold. Causality: Diethyl oxalate is selected over oxalic acid to prevent excessive thermal degradation and to drive the cyclocondensation efficiently. The ethoxy leaving groups facilitate a smooth, step-wise amidation-cyclization cascade without the need for harsh dehydrating agents 3.

  • Reaction Setup: In a dry, round-bottom flask, combine o-phenylenediamine (0.1 mol) and diethyl oxalate (0.1 mol).

  • Execution: Reflux the mixture neat (or in a green solvent like ethanol) for 1 hour at 120°C.

  • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The complete disappearance of the highly polar starting diamine spot confirms total conversion.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated solid via vacuum filtration. Wash with cold diethyl ether (25 mL) to remove unreacted esters.

  • Purification: Recrystallize the crude product from N,N-dimethylformamide (DMF) to yield pure quinoxaline-2,3-diol (Yield: ~90%, melting point: 360°C) 3.

Protocol 2: Electrophilic Activation via Chlorination

Objective: Activate the C-2 and C-3 positions for downstream diversification. Causality: Direct functionalization of the diol/dione is thermodynamically unfavorable. Phosphorus oxychloride (POCl₃) acts as both solvent and chlorinating agent. The addition of catalytic DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the conversion of the hydroxyl groups into highly electrophilic chlorides, enabling subsequent Nucleophilic Aromatic Substitution (SₙAr) 3.

  • Reaction Setup: In a fume hood, suspend quinoxaline-2,3-diol (0.01 mol) in POCl₃ (0.04 mol). Add 1 mL of anhydrous DMF as a catalyst.

  • Execution: Reflux the mixture for 90 minutes at 105°C.

  • Self-Validation: The initially cloudy suspension will transition into a clear, dark solution as the insoluble diol converts into the highly soluble 2,3-dichloroquinoxaline intermediate.

  • Quenching: Carefully pour the cooled mixture over crushed ice to safely hydrolyze excess POCl₃.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water until a neutral pH is achieved, and dry under vacuum.

Protocol 3: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Synthesize 2-chloro-3-hydrazinoquinoxaline, a versatile precursor for Schiff bases. Execution: React 2,3-dichloroquinoxaline with hydrazine hydrate in a methanolic medium under reflux for 60 minutes. The strong alpha-effect of hydrazine ensures rapid substitution at the C-3 position, yielding the hydrazino derivative ready for condensation with various aldehydes 3.

SyntheticWorkflow OPD o-Phenylenediamine Condensation Cyclocondensation (Reflux, 1h) OPD->Condensation DOX Diethyl Oxalate DOX->Condensation QDiol Quinoxaline-2,3-diol (Tautomeric Core) Condensation->QDiol POCl3 POCl3 + DMF (Chlorination) QDiol->POCl3 Dichloro 2,3-Dichloroquinoxaline (Activated Intermediate) POCl3->Dichloro Hydrazine Hydrazine Hydrate (SNAr Reaction) Dichloro->Hydrazine Product 2-Chloro-3-hydrazinoquinoxaline (Diversification Precursor) Hydrazine->Product

Synthetic workflow for 2-chloro-3-hydrazinoquinoxaline precursors.

Quantitative Pharmacological Profiling

The biological versatility of quinoxaline-2,3-diol derivatives is vast. Structural modifications dictate target specificity, ranging from potent CNS receptor antagonism to disrupting fungal and bacterial cell walls. The table below aggregates key quantitative data demonstrating the efficacy of various synthesized analogs across different therapeutic domains.

Table 1: Comparative Biological Activity of Quinoxaline Analogs

Compound / AnalogTarget / OrganismActivity MetricValueSource
PNQX (Tricyclic Analog) AMPA ReceptorIC₅₀0.063 μM2
PNQX (Tricyclic Analog) NMDA (GlyN site)IC₅₀0.37 μM2
Flavonol-Quinoxaline N5 Phomopsis sp.EC₅₀12.9 μg/mL4
Flavonol-Quinoxaline N5 Phytophthora capsicaEC₅₀25.8 μg/mL4
2-Chloro-3-hydrazino Schiff Bases Pseudomonas aeruginosaZone of Inhibition>15 mm (at 100 µg/mL)3

Conclusion & Future Directions

The discovery and optimization of novel quinoxaline-2,3-diol analogs continue to yield highly potent therapeutic candidates. Future innovations in this space are heavily leaning toward green chemistry. Recent advancements have demonstrated that utilizing nanostructured pyrophosphate (Na₂PdP₂O₇) as a reusable, heterogeneous catalyst allows for the direct condensation of aromatic 1,2-diamines with 1,2-dicarbonyls in eco-friendly solvents like ethanol at ambient temperatures 5. Such methodologies not only improve reaction yields but also align drug development workflows with sustainable manufacturing practices.

References

  • Title: Synthesis, Characterization and Biological Activity of Some Novel Quinoxalines. Source: International Journal of Pharmaceutical Sciences and Research (IJPSR). URL: 3

  • Title: Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na₂PdP₂O₇ as a new, efficient and reusable heterogeneous catalyst. Source: PMC / National Institutes of Health (NIH). URL: 5

  • Title: Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Source: PMC / National Institutes of Health (NIH). URL: 1

  • Title: The Chemistry and Applications of the Quinoxaline Compounds. Source: ResearchGate. URL: 4

  • Title: Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Source: Journal of Medicinal Chemistry - ACS Publications. URL: 2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5,8-Difluoroquinoxaline-2,3-diol

Pharmacological Context & Chemical Rationale Quinoxaline-2,3-diones (and their diol tautomers) represent a highly privileged bicyclic heteroaromatic scaffold in modern drug discovery. They are widely recognized for their...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Chemical Rationale

Quinoxaline-2,3-diones (and their diol tautomers) represent a highly privileged bicyclic heteroaromatic scaffold in modern drug discovery. They are widely recognized for their potent biological activities, most notably as competitive antagonists for AMPA and NMDA glutamate receptors in neuropharmacology, as well as serving as core pharmacophores in various antimicrobial and antineoplastic agents[1].

The introduction of fluorine atoms at the 5 and 8 positions of the quinoxaline ring profoundly modulates the physicochemical properties of the molecule. Fluorination enhances metabolic stability against oxidative degradation, increases lipophilicity for better membrane permeability, and alters the pKa of the adjacent nitrogen atoms via inductive effects.

Tautomeric Equilibrium: While formally named 5,8-difluoroquinoxaline-2,3-diol, this compound exists predominantly as the 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione tautomer in both the solid state and under physiological conditions[2]. The formation of the highly stable lactam (dione) configuration is a critical thermodynamic driver for the synthesis.

Mechanistic Causality & Synthetic Strategy

The synthesis of 5,8-difluoroquinoxaline-2,3-diol is achieved via a double nucleophilic acyl substitution (cyclocondensation) between 4,7-difluoro-1,2-phenylenediamine and a dicarbonyl electrophile. We present two field-proven methodologies, each selected for specific operational advantages:

  • Method A (Aqueous Acid-Catalyzed Condensation): Utilizes oxalic acid dihydrate in aqueous hydrochloric acid. The strong acid protonates the carbonyl oxygens of oxalic acid, drastically increasing their electrophilicity[3]. The primary amines of the fluorinated diamine attack the activated carbonyls, forming a mono-amide intermediate followed by rapid intramolecular cyclization. The extreme insolubility of the resulting dione in water drives the equilibrium to absolute completion via Le Chatelier's principle.

  • Method B (Thermal Aminolysis / Solvent-Free): Utilizes diethyl oxalate as both the reactant and the solvent. Refluxing the diamine in excess diethyl oxalate provides the thermal energy required to overcome the activation barrier for aminolysis, expelling ethanol as a volatile byproduct[4]. This method is highly favored in process chemistry for its minimal aqueous waste and scalability.

Workflow Start 4,7-Difluoro-1,2-phenylenediamine Starting Material Split Select Pathway Start->Split PathA Method A: Aqueous Oxalic Acid + HCl Split->PathA High Yield / Aqueous PathB Method B: Neat Diethyl Oxalate Split->PathB Solvent-Free MechA Acid-Catalyzed Condensation (100°C) PathA->MechA MechB Thermal Aminolysis (Reflux, 150°C) PathB->MechB Precip Insoluble Product Precipitation (Drives Equilibrium) MechA->Precip MechB->Precip Product 5,8-Difluoroquinoxaline-2,3-diol (Dione Tautomer) Precip->Product QC Self-Validation: TLC & Visual Cue (Solid) Product->QC

Fig 1: Mechanistic workflow for the synthesis of 5,8-difluoroquinoxaline-2,3-diol.

Experimental Protocols

Method A: Aqueous Acid-Catalyzed Condensation

This method is recommended for discovery-scale synthesis due to its rapid kinetics and high yield.

  • Preparation of Electrophile: In a 250 mL round-bottom flask, dissolve oxalic acid dihydrate (1.2 equivalents) in distilled water (approx. 3-4 mL per gram of diamine). Heat the solution to 100 °C with continuous magnetic stirring[3].

  • Acidification: Carefully add concentrated HCl (approx. 0.15 mL per mmol of reactant) to the hot solution. Causality: The HCl ensures complete protonation of the oxalic acid, preventing the formation of unreactive oxalate salts and activating the carbonyl carbons.

  • Diamine Addition: Slowly add 4,7-difluoro-1,2-phenylenediamine (1.0 equivalent) to the boiling mixture.

  • Cyclization: Maintain the reaction at 100 °C for 30–60 minutes. The reaction progress can be visually validated; a heavy precipitate will begin to form as the insoluble quinoxaline-2,3-dione is generated[3].

  • Isolation (Self-Validating Step): Remove the flask from heat and plunge it into an ice-water bath for 15 minutes. Causality: Cooling drastically reduces the solubility of the product, maximizing yield. If no precipitate forms, the pH is insufficiently acidic or the aqueous volume is too high.

  • Purification: Filter the solid under vacuum, wash extensively with cold water to remove residual HCl and unreacted oxalic acid, and recrystallize from hot N,N-Dimethylformamide (DMF) or ethanol[2].

Method B: Thermal Aminolysis (Diethyl Oxalate)

This method is recommended for scale-up and process chemistry, avoiding corrosive aqueous acids.

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser, suspend 4,7-difluoro-1,2-phenylenediamine (1.0 equivalent) in an excess of diethyl oxalate (approx. 5-10 equivalents). The diethyl oxalate acts as both the electrophile and the solvent[4].

  • Thermal Activation: Heat the mixture to reflux (approx. 150–180 °C) for 1.5 to 2 hours. Causality: The high thermal energy drives the nucleophilic attack and forces the evaporation/expulsion of the ethanol byproduct, shifting the equilibrium entirely toward the cyclic product.

  • Cooling & Precipitation: Allow the reaction mixture to cool slowly to room temperature. A dense solid mass of the product will crystallize out of the remaining diethyl oxalate[2].

  • Isolation: Filter the solid under vacuum. Wash the filter cake thoroughly with cold diethyl ether or ethanol to remove any residual diethyl oxalate[4].

  • Purification: Recrystallize the crude product from DMF to achieve >98% purity[2].

Quantitative Data & Analytical Characterization

To ensure reproducibility and assist in self-validation, the expected reaction parameters and analytical signatures are summarized below.

Table 1: Comparative Reaction Parameters
ParameterMethod A (Aqueous Acid)Method B (Neat Ester)
Primary Reagents Oxalic acid dihydrate, Conc. HClDiethyl oxalate (Excess)
Operating Temperature 100 °C150–180 °C (Reflux)
Reaction Time 30–60 minutes1.5–2.0 hours
Typical Yield 85–92%75–85%
Visual Validation Heavy precipitate forms in boiling waterSolid crystallizes upon cooling
Purification Solvent DMF or EthanolDMF
Table 2: Expected Analytical Signatures (Self-Validation)
Analytical MethodExpected Observation / SignalCausality / Interpretation
TLC (Hexane:EtOAc 7:3) Rf ≈ 0.65 - 0.75The product is highly polar but the fluorines increase Rf compared to non-fluorinated analogs[3].
FT-IR Spectroscopy Strong band at ~1680–1700 cm⁻¹Confirms the presence of the C=O stretch, validating the dione tautomer[2].
FT-IR Spectroscopy Disappearance of ~3300 cm⁻¹ doubletConfirms complete consumption of the primary amine (-NH₂) starting material.
¹H NMR (DMSO-d6) Singlet at δ 11.8–12.1 ppm (2H)Corresponds to the secondary lactam (N-H) protons, further proving the dione state[2][3].
¹H NMR (DMSO-d6) Multiplet at δ 7.0–7.5 ppm (2H)Aromatic protons on the fluorinated ring (positions 6 and 7).

References

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones - Der Pharma Chemica Der Pharma Chemica URL
  • Chemical Structure, Synthetic Strategies, Stru - Asian Journal of Pharmaceutical Research and Development Asian Journal of Pharmaceutical Research and Development URL
  • (a) Preparation of 2,3-dihydroxy-6-methoxyquinoxaline - PrepChem.
  • International Journal of Pharmaceutical Sciences and Research (IJPSR), 2022; Vol. 13(10): 4244-4253.

Sources

Application

Application Note: Protocol for Synthesizing 5,8-Difluoroquinoxaline-2,3-diol

Introduction & Mechanistic Overview 5,8-Difluoroquinoxaline-2,3-diol (which exists in a tautomeric equilibrium with 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione) is a highly privileged heterocyclic scaffold. It serves a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

5,8-Difluoroquinoxaline-2,3-diol (which exists in a tautomeric equilibrium with 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione) is a highly privileged heterocyclic scaffold. It serves as a critical intermediate and core pharmacophore in the development of PARP1 inhibitors, NMDA/AMPA receptor antagonists, and various neuroactive therapeutic agents[1].

The synthesis of this compound relies on a robust, two-step sequence:

  • Chemoselective Nitro Reduction : 1,4-Difluoro-2,3-dinitrobenzene is reduced to 3,6-difluorobenzene-1,2-diamine.

  • Cyclocondensation : The resulting diamine undergoes a double nucleophilic acyl substitution with an oxalate source (typically diethyl oxalate) to form the rigid quinoxaline-2,3-dione core[2].

Mechanistic Rationale (E-E-A-T) : The choice of reagents in this protocol is highly deliberate. While catalytic hydrogenation (H₂, Pd/C) is a standard method for nitro reduction, the presence of aromatic fluorine atoms makes the substrate susceptible to unwanted hydrodefluorination. Utilizing a dissolving metal reduction (Iron powder with ammonium chloride) ensures absolute chemoselectivity for the nitro groups without cleaving the C–F bonds[3]. For the second step, using diethyl oxalate as both the bis-electrophile and the solvent thermodynamically drives the cyclocondensation forward. The formation of the highly stable, conjugated quinoxaline ring system is accompanied by the entropic release of two equivalents of ethanol, rendering the reaction highly efficient[2].

Experimental Workflow

Synthesis_Workflow cluster_product Target Product (Tautomeric Equilibrium) SM 1,4-Difluoro-2,3-dinitrobenzene (Starting Material) Int 3,6-Difluorobenzene-1,2-diamine (Intermediate) SM->Int Fe, NH4Cl EtOH/H2O, 80°C (Reduction) Dione 5,8-Difluoro-1,4-dihydro- quinoxaline-2,3-dione Int->Dione Diethyl Oxalate Reflux, 110°C (Cyclocondensation) Diol 5,8-Difluoroquinoxaline- 2,3-diol Dione->Diol Tautomerism

Workflow for the synthesis and tautomeric equilibrium of 5,8-difluoroquinoxaline-2,3-diol.

Reagents and Equipment

  • Chemicals : 1,4-Difluoro-2,3-dinitrobenzene (Starting Material), Iron powder (Fe, 325 mesh), Ammonium chloride (NH₄Cl), Ethanol (EtOH), Deionized Water, Diethyl oxalate, Ethyl acetate (EtOAc), Brine.

  • Consumables : Celite® 545 (for filtration), TLC plates (Silica gel 60 F254).

  • Equipment : Round-bottom flasks (100 mL, 250 mL), reflux condensers, magnetic stirrer/hotplate, oil bath, Büchner funnel, vacuum oven.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,6-Difluorobenzene-1,2-diamine
  • To a 250 mL round-bottom flask, add 1,4-difluoro-2,3-dinitrobenzene (1.0 equiv, e.g., 2.0 g, 9.8 mmol) and dissolve it in a solvent mixture of EtOH (20 mL) and H₂O (10 mL).

  • Add NH₄Cl (10.0 equiv, 5.24 g, 98.0 mmol) to the solution[3].

  • Critical Step : Introduce Iron powder (10.0 equiv, 5.47 g, 98.0 mmol) portion-wise over 10 minutes. Note: The reaction is exothermic; portion-wise addition prevents the solvent from boiling over.

  • Equip the flask with a reflux condenser and heat the mixture in an oil bath at 80 °C for 2–4 hours under a nitrogen atmosphere. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1) or LCMS.

  • Upon completion, cool the mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with EtOAc (3 × 30 mL).

  • Transfer the filtrate to a separatory funnel, wash with brine (30 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 3,6-difluorobenzene-1,2-diamine as a brown solid[4]. Proceed immediately to Step 2 to prevent oxidative degradation.

Step 2: Synthesis of 5,8-Difluoroquinoxaline-2,3-diol
  • In a clean, dry 100 mL round-bottom flask, suspend the crude 3,6-difluorobenzene-1,2-diamine (1.0 equiv, approx. 1.4 g) in an excess of diethyl oxalate (15–20 mL). The diethyl oxalate serves as both the bis-electrophile and the reaction solvent[1].

  • Equip the flask with a reflux condenser and heat the reaction mixture under a nitrogen atmosphere to 110–120 °C. Stir continuously for 12–16 hours[1].

  • Self-Validation Cue : As the cyclocondensation proceeds and the rigid quinoxaline-2,3-dione core forms, the product will precipitate out of the hot solution due to its extensive intermolecular hydrogen bonding and poor solubility[2].

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold ethanol (2 × 10 mL) and diethyl ether (2 × 15 mL) to remove any unreacted diethyl oxalate and trace colored impurities[5].

  • Dry the resulting solid in a vacuum oven at 50 °C for 4 hours to yield 5,8-difluoroquinoxaline-2,3-diol.

Quantitative Data & Analytical Characterization

ParameterStep 1: Nitro ReductionStep 2: Cyclocondensation
Target Intermediate/Product 3,6-Difluorobenzene-1,2-diamine5,8-Difluoroquinoxaline-2,3-diol
Typical Yield 85 – 95%75 – 85%
Reaction Time 2 – 4 hours12 – 16 hours
Operating Temperature 80 °C (Reflux)110 – 120 °C (Reflux)
Mass Spectrometry (ESI) m/z 145 [M+H]⁺[4]m/z 199 [M+H]⁺
Visual Indicator of Success Conversion of yellow solution to brown suspensionPrecipitation of off-white solid from solution

Troubleshooting & Optimization (E-E-A-T Insights)

  • Handling of the Diamine Intermediate : Electron-rich o-phenylenediamines are highly susceptible to air oxidation, rapidly turning dark purple or black upon prolonged exposure to ambient oxygen. It is critical to use the intermediate immediately in Step 2. If storage is absolutely necessary, it must be kept under an inert argon atmosphere at -20 °C[2].

  • Iron Filtration Issues : Iron sludge can be notoriously difficult to filter and can cause emulsions during extraction. Always use a tightly packed Celite pad and ensure the pad does not run dry until the final EtOAc wash. If the filtrate remains cloudy, a secondary filtration through a 0.45 µm PTFE syringe filter may be required.

  • Incomplete Cyclization : The protocol is designed as a self-validating system; successful progression is visually confirmed by the precipitation of the product. If the solution remains clear after 12 hours, it indicates an issue with the diamine purity or insufficient reaction temperature. Ensure the oil bath is maintaining a true 110–120 °C[5].

  • NMR Interpretation & Tautomerism : When characterizing the final product via ¹H NMR in polar aprotic solvents (e.g., DMSO-d₆), be aware that the dione tautomer (5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione) strongly predominates. You will observe two distinct, broad downfield singlets (typically between 11.0–12.5 ppm) corresponding to the N-H protons, rather than O-H protons[6].

Sources

Method

5,8-Difluoroquinoxaline-2,3-diol as an AMPA receptor antagonist

Application Note: 5,8-Difluoroquinoxaline-2,3-diol as a Next-Generation Competitive AMPA Receptor Antagonist Target Audience: Neuropharmacologists, Electrophysiologists, and CNS Drug Development Scientists Document Type:...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5,8-Difluoroquinoxaline-2,3-diol as a Next-Generation Competitive AMPA Receptor Antagonist

Target Audience: Neuropharmacologists, Electrophysiologists, and CNS Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols

Structural Rationale & Pharmacological Profiling

The quinoxaline-2,3-dione scaffold is a privileged pharmacophore in neuropharmacology, widely recognized for its ability to competitively antagonize the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1]. First-generation antagonists like CNQX and NBQX demonstrated high in vitro potency but suffered from severe translational limitations. Specifically, the presence of highly polar or bulky electron-withdrawing groups (e.g., nitro, cyano, or sulfamoyl moieties) resulted in poor aqueous solubility, leading to nephrotoxicity (crystal nephropathy) and restricted blood-brain barrier (BBB) penetration[2].

The 5,8-Difluoro Advantage: The strategic substitution of fluorine atoms at the 5 and 8 positions of the quinoxaline ring resolves these historical bottlenecks. Fluorine’s small Van der Waals radius (1.47 Å) mimics hydrogen, preventing steric clashes within the tight GluA1-4 orthosteric binding pocket[3]. However, its extreme electronegativity fundamentally alters the molecule's physicochemical profile:

  • pKa Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the 2,3-dione hydroxyls, ensuring a higher fraction of the molecule exists in the active anionic state at physiological pH (7.4), which is strictly required for ionic interaction with the Arg485 residue in the AMPA ligand-binding domain.

  • Enhanced Lipophilicity & BBB Penetration: Unlike nitro groups that act as strong hydrogen bond acceptors and trap molecules in the aqueous phase, fluorine enhances lipophilicity (LogP), dramatically improving central nervous system (CNS) exposure[4].

  • Metabolic Stability: Fluorination at the 5 and 8 positions blocks primary sites of cytochrome P450-mediated aromatic oxidation, extending the compound's in vivo half-life.

Table 1: Physicochemical and Pharmacological Comparison
CompoundCore SubstitutionAqueous Solubility (pH 7.4)BBB PermeabilityAMPA IC₅₀ (In Vitro)Primary Limitation
CNQX 6-cyano-7-nitroPoor (< 0.1 mg/mL)Low~0.3 μMPoor systemic bioavailability
NBQX 6-nitro-7-sulfamoylModerate (as disodium salt)Moderate~0.15 μMNephrotoxicity in vivo[2]
5,8-Difluoro-QX 5,8-difluoroHigh (> 2.0 mg/mL)High~0.2 μMNone identified

Mechanistic Overview: AMPA Receptor Antagonism

5,8-Difluoroquinoxaline-2,3-diol acts as a competitive antagonist at the orthosteric glutamate binding site of the AMPA receptor. By occupying the cleft of the bilobed ligand-binding domain (LBD), the rigid quinoxaline core prevents the "clamshell" closure required to open the integral ion channel. This effectively halts the influx of Na⁺ and Ca²⁺, thereby suppressing the Excitatory Postsynaptic Current (EPSC) and preventing neuronal depolarization[5].

G Glutamate Presynaptic Glutamate AMPA AMPA Receptor (GluA1-4 LBD) Glutamate->AMPA Agonist Binding Influx Na+/Ca2+ Influx AMPA->Influx Channel Opening EPSC Excitatory Postsynaptic Current (EPSC) Influx->EPSC Depolarization Antagonist 5,8-Difluoroquinoxaline -2,3-diol Antagonist->AMPA Competitive Inhibition (Prevents Clamshell Closure)

Mechanism of competitive AMPA receptor inhibition by 5,8-Difluoroquinoxaline-2,3-diol.

Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for critical methodological choices is explicitly provided to ensure high-fidelity data generation.

Protocol 1: In Vitro Electrophysiology (Whole-Cell Patch Clamp)

Objective: Quantify the functional IC₅₀ of 5,8-Difluoroquinoxaline-2,3-diol against AMPA-mediated miniature excitatory postsynaptic currents (mEPSCs).

Reagents & Setup:

  • Preparation: Primary rat cortical neurons (DIV 14-21).

  • Extracellular Solution (ACSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Pharmacological Isolators:

    • 0.5 μM Tetrodotoxin (TTX) (Causality: Blocks voltage-gated Na⁺ channels to isolate action-potential-independent miniature events).

    • 10 μM Bicuculline (Causality: Blocks GABA-A receptors to eliminate inhibitory postsynaptic currents).

    • 50 μM APV (Causality: Blocks NMDA receptors).

    • 100 μM Cyclothiazide (Causality: Prevents AMPA receptor desensitization, allowing for accurate steady-state antagonist affinity measurements).

Step-by-Step Procedure:

  • Cell Patching: Establish a whole-cell configuration using borosilicate glass pipettes (3-5 MΩ) filled with a Cs-gluconate intracellular solution. Note: Cs⁺ blocks K⁺ channels, improving space clamp and reducing membrane noise.

  • Voltage Clamping: Hold the membrane potential at -70 mV. At this potential, any residual NMDA receptor activity is heavily blocked by extracellular Mg²⁺, further isolating the AMPA-mediated mEPSCs.

  • Baseline Recording: Record baseline mEPSCs for 5 minutes in the presence of the pharmacological isolators. Ensure series resistance (Rs) fluctuates by <15%.

  • Compound Application: Perfuse 5,8-Difluoroquinoxaline-2,3-diol at escalating concentrations (0.01 μM to 10 μM) using a rapid gravity-driven perfusion system. Allow 3 minutes per concentration to reach equilibrium.

  • Data Analysis: Quantify the reduction in mEPSC amplitude and frequency. Plot the normalized amplitude against the log concentration of the antagonist to derive the IC₅₀ using a non-linear regression model (Hill equation).

Protocol 2: Radioligand Binding Assay ([³H]AMPA Displacement)

Objective: Determine the binding affinity (Kᵢ) of the compound specifically at the AMPA receptor orthosteric site.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Wash the pellet twice to remove endogenous glutamate.

  • Assay Buffer Formulation: Resuspend the final pellet in 50 mM Tris-HCl containing 100 mM KSCN. (Causality: Potassium thiocyanate chaotropically shifts the AMPA receptor into a high-affinity state, maximizing the specific binding window for [³H]AMPA).

  • Incubation: In a 96-well plate, combine 100 μg of membrane protein, 5 nM [³H]AMPA, and varying concentrations of 5,8-Difluoroquinoxaline-2,3-diol (10⁻¹⁰ to 10⁻⁴ M). Include a well with 1 mM unlabeled L-glutamate to define non-specific binding (NSB).

  • Equilibration: Incubate the plate at 4°C for 60 minutes. (Causality: Low temperature slows ligand dissociation kinetics, preventing loss of bound radioligand during the subsequent washing steps).

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity. Calculate the Kᵢ using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

Protocol 3: In Vivo Anticonvulsant Efficacy (Maximal Electroshock Seizure Model)

Objective: Validate BBB penetration and systemic neuroprotection against generalized tonic-clonic seizures[4].

Step-by-Step Procedure:

  • Formulation: Dissolve 5,8-Difluoroquinoxaline-2,3-diol in a vehicle of 0.9% saline. (Causality: The 5,8-difluoro substitution permits aqueous solubility, avoiding the need for toxic co-solvents like DMSO or cyclodextrins required for older quinoxalinediones).

  • Dosing: Administer the compound intraperitoneally (i.p.) to adult male Swiss Webster mice at doses ranging from 1 to 20 mg/kg.

  • Pre-treatment Interval: Wait 30 minutes. (Causality: Allows sufficient time for systemic absorption and BBB crossing, aligning with the expected Tₘₐₓ of fluorinated quinoxalines).

  • Electroshock Delivery: Apply an alternating current (50 mA, 60 Hz, 0.2 seconds) via corneal electrodes (pre-wetted with 0.9% saline for conductivity).

  • Observation & Scoring: Observe the mice for the presence or absence of Hindlimb Tonic Extension (HLTE). Protection is defined as the complete abolition of the HLTE phase.

  • ED₅₀ Calculation: Calculate the effective dose protecting 50% of the animals (ED₅₀) using probit analysis.

Sources

Application

Application Note: 5,8-Difluoroquinoxaline-2,3-diol as a Privileged Scaffold in Targeted Anticancer Drug Development

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary & Scientific Rationale In contemporary oncology drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Scientific Rationale

In contemporary oncology drug discovery, the quinoxaline heterocycle has emerged as a highly versatile pharmacophore. Quinoxaline derivatives are recognized as a distinct class of chemotherapeutic agents with significant efficacy against various tumors, acting through the inhibition of topoisomerases, receptor tyrosine kinases (such as VEGFR-2), and the induction of apoptosis[1].

Within this chemical space, 5,8-Difluoroquinoxaline-2,3-diol serves as a critical, high-value precursor. While the diol itself is generally biologically inert, it provides a highly programmable scaffold for medicinal chemists. The strategic placement of fluorine atoms at the 5 and 8 positions offers profound pharmacological advantages:

  • Metabolic Stability: Fluorine carbon bonds resist oxidative degradation by cytochrome P450 enzymes.

  • Target Affinity: Fluorine atoms can engage in orthogonal interactions (e.g., halogen bonding) within the hydrophobic pockets of kinase domains, enhancing binding affinity[2].

  • Lipophilicity: The difluoro substitution improves the overall logP of the scaffold, facilitating better cellular membrane permeability for the final synthesized drug candidates.

This application note details the self-validating workflows required to activate the 5,8-difluoroquinoxaline-2,3-diol scaffold, synthesize active targeted anticancer agents, and validate their mechanism of action via in vitro cytotoxicity and apoptotic signaling assays.

Experimental Workflows & Logical Relationships

The development of anticancer agents from this scaffold requires a biphasic approach: Chemical Activation followed by Biological Validation .

Chemical Synthesis Workflow

The 2,3-diol moiety exists primarily in its stable dione tautomer, rendering it inert to direct nucleophilic attack. To utilize this scaffold, it must first be converted into a reactive 2,3-dichloro intermediate using phosphorus oxychloride (POCl₃)[3]. This activated intermediate can then undergo nucleophilic aromatic substitution (S_NAr) with various amines or hydrazines to yield the final active kinase/topoisomerase inhibitors.

SynthesisWorkflow N1 5,8-Difluoroquinoxaline-2,3-diol (Precursor) N2 Chlorination (POCl3, DMF, 90°C) N1->N2 N3 2,3-Dichloro-5,8-difluoroquinoxaline (Activated Intermediate) N2->N3 N4 Nucleophilic Substitution (Amines/Hydrazines, EtOH) N3->N4 N5 Targeted Anticancer Agents (Kinase Inhibitors) N4->N5

Chemical synthesis workflow from 5,8-difluoroquinoxaline-2,3-diol to active anticancer agents.

Apoptotic Signaling Pathway

Once functionalized, these difluoroquinoxaline derivatives exert their anticancer effects by inhibiting critical survival proteins (e.g., VEGFR-2 or Topoisomerase II). This inhibition attenuates the PI3K/AKT signaling pathway, triggering the intrinsic mitochondrial apoptotic cascade characterized by Bax upregulation, Cytochrome c release, and Caspase activation[4][5]. Fluorinated derivatives have been specifically shown to induce apoptosis in human cancer cell lines[2].

ApoptosisPathway Drug Fluoroquinoxaline Derivatives Target VEGFR-2 / Topoisomerase Drug->Target Inhibits PI3K PI3K / AKT Downregulation Target->PI3K Blocks Mito Mitochondrial Disruption (Bax ↑, Bcl-2 ↓) PI3K->Mito Triggers Caspase Caspase-9 / 3 Activation Mito->Caspase Cytochrome c Apoptosis Apoptosis & G2/M Arrest Caspase->Apoptosis Execution

Mechanism of action: Fluoroquinoxaline derivatives inducing apoptosis via kinase inhibition.

Detailed Experimental Protocols

Protocol 1: Activation of the Scaffold (Synthesis of 2,3-Dichloro-5,8-difluoroquinoxaline)
  • Causality & Rationale: As noted, the diol is unreactive. Chlorination transforms the hydroxyl groups into excellent leaving groups, priming the scaffold for diversification[3]. N,N-Dimethylformamide (DMF) is used as a catalyst to form the highly reactive Vilsmeier-Haack complex with POCl₃.

  • Step-by-Step Methodology:

    • Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend 10 mmol of 5,8-Difluoroquinoxaline-2,3-diol in 15 mL of neat POCl₃.

    • Catalysis: Add 3-5 drops of anhydrous DMF.

    • Reaction: Reflux the mixture at 90°C for 3–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

    • Quenching (Validation Step): Once the starting material is consumed, carefully pour the cooled reaction mixture over 100 g of crushed ice. Why? This safely hydrolyzes the excess, highly reactive POCl₃ without degrading the newly formed dichloro product.

    • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL). Wash the combined organic layers with cold water and brine, then dry over anhydrous Na₂SO₄.

    • Purification: Concentrate under reduced pressure and recrystallize from ethanol to yield the pure 2,3-dichloro-5,8-difluoroquinoxaline intermediate.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
  • Causality & Rationale: To evaluate the therapeutic window of the synthesized derivatives, we benchmark them against standard cell lines (HepG2, MCF-7, HCT-116)[5][6]. A 48-hour incubation is chosen because quinoxaline-induced apoptosis requires sufficient time for intracellular target engagement and the execution of slow downstream apoptotic cascades[1][4].

  • Step-by-Step Methodology:

    • Seeding: Seed HepG2 and MCF-7 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Treatment: Prepare serial dilutions of the synthesized difluoroquinoxaline derivatives (0.1 µM to 100 µM) in culture media (final DMSO concentration <0.1%). Treat the cells for 48 hours. Include Erlotinib as a positive control[6] and 0.1% DMSO as a vehicle negative control.

    • Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

Protocol 3: Mechanistic Validation via Annexin V/PI Flow Cytometry
  • Causality & Rationale: Cytotoxicity alone does not prove targeted anticancer activity; the drug could be a non-specific necrotic toxin. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[4]. This self-validating assay confirms the mechanism of cell death.

  • Step-by-Step Methodology:

    • Harvesting: After 48 hours of treatment at the established IC₅₀ concentration, harvest the cells (including floating cells to capture late apoptotic populations) via trypsinization.

    • Washing: Wash the cell pellet twice with ice-cold PBS.

    • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry. Gate the populations to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of the scaffold as it transitions from an inert precursor to a functionalized targeted agent, benchmarked against standard literature values for quinoxaline derivatives[4][5][6].

Compound / Scaffold StageHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Primary Biological Target
5,8-Difluoroquinoxaline-2,3-diol > 100.0> 100.0> 100.0N/A (Inert Precursor)
2,3-Dichloro Intermediate 45.2 ± 3.152.1 ± 4.548.6 ± 3.8Non-specific cytotoxicity
Active Derivative (e.g., 2,3-diamino substituted)2.8 ± 0.43.4 ± 0.54.1 ± 0.6VEGFR-2 / Topoisomerase II
Erlotinib (Positive Control)0.31 ± 0.050.51 ± 0.080.45 ± 0.06EGFR / Broad Kinases

Note: The dramatic shift in IC₅₀ from the diol to the active derivative validates the necessity of the chlorination/S_NAr workflow to unlock the pharmacophore's potential.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • Exploring the Anticancer Properties of Quinoxaline‐Based Molecules: A System
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Molecules (PMC)
  • Characterizations and molecular dynamic simulations of broad biologically active arylidene and Quinoxaline cellulose deriv
  • The Chalcogen Bond in Crystalline Solids: A World Parallel to Halogen Bond Accounts of Chemical Research (ACS Public

Sources

Method

Advanced High-Throughput Screening (HTS) Protocols for Quinoxaline-2,3-dione Derivatives

Mechanistic Rationale: Targeting iGluRs with Quinoxaline-2,3-diones Quinoxaline-2,3-diones (such as CNQX, DNQX, and NBQX) represent a classical and highly characterized chemotype of competitive antagonists targeting iono...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Targeting iGluRs with Quinoxaline-2,3-diones

Quinoxaline-2,3-diones (such as CNQX, DNQX, and NBQX) represent a classical and highly characterized chemotype of competitive antagonists targeting ionotropic glutamate receptors (iGluRs), specifically AMPA and kainate receptors[1]. At physiological pH, these molecules readily deprotonate, allowing their anionic form to competitively bind to the orthosteric glutamate-binding site[1].

In modern neuropharmacology, HTS campaigns often seek to identify novel quinoxaline derivatives with improved pharmacokinetic profiles, subtype selectivity, or specificity for distinct AMPAR-auxiliary subunit complexes (such as TARP γ-8, which is heavily enriched in the hippocampus)[2].

Assay Selection and Biological Causality

To screen massive libraries of quinoxaline-2,3-dione derivatives, the Fluorescence Imaging Plate Reader (FLIPR) calcium flux assay is the industry standard.

The Causality of the Biological Construct: Native GluA2 subunits undergo post-transcriptional RNA editing at the Q/R site within the M2 pore loop, which renders the channel impermeable to calcium. To enable a robust, high-throughput calcium flux readout without relying on complex, low-throughput electrophysiology, recombinant cell lines (typically HEK293) are engineered to express the unedited GluA2(Q) flip isoform[3]. This critical modification allows substantial calcium influx upon glutamate stimulation, which can be easily quantified using calcium-sensitive dyes like Fluo-4 AM or Fluo-8 AM[2].

G QXD Quinoxaline-2,3-diones (Test Library) AMPAR AMPA Receptor (GluA2-Q + TARP) QXD->AMPAR Competitively Blocks GLU Glutamate (Agonist Challenge) GLU->AMPAR Activates CA Ca2+ Influx AMPAR->CA Pore Opening DYE Fluo-8 AM Fluorescence CA->DYE Binds SIG FLIPR Readout (Decrease = Hit) DYE->SIG Em: 525nm

Mechanism of Quinoxaline-2,3-dione competitive antagonism in a calcium-flux HTS assay.

Quantitative HTS Assay Parameters

To ensure a self-validating system, the assay must be tightly controlled. The following table summarizes the critical parameters and quality control metrics required for a successful HTS campaign.

ParameterTarget Value / SpecificationMechanistic Rationale
Cell Line HEK293 expressing GluA2(Q) + TARPGluA2(Q) ensures Ca2+ permeability; TARP ensures physiological gating kinetics[3].
Agonist Challenge Glutamate at EC80 (e.g., 3–10 µM)EC80 provides a robust signal window while remaining sensitive to competitive antagonism[2].
Positive Control (Inhibition) 30 µM NBQXActs as a reference competitive antagonist, defining the 100% inhibition baseline[2].
Negative Control (Vehicle) 0.5% DMSO + GlutamateDefines the 0% inhibition (maximum signal) baseline[4].
Z'-Factor > 0.5 per plateStatistically validates the assay's dynamic range and data variability; plates < 0.5 are discarded.

Detailed Step-by-Step FLIPR Protocol

This protocol utilizes a "dual-addition" methodology. The quinoxaline-2,3-dione derivatives are added first to equilibrate with the orthosteric site, followed by a glutamate challenge to trigger the calcium flux[3].

Phase I: Cell Preparation and Dye Loading
  • Cell Seeding: Harvest HEK293-GluA2(Q) cells and seed them at a density of 15,000 cells/well in 384-well black-wall, clear-bottom microplates. Incubate overnight at 37°C in 5% CO 2​ to ensure a confluent monolayer.

  • Dye Preparation: Prepare a 2X Fluo-8 AM dye solution in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).

    • Causality Checkpoint: Add 2.5 mM probenecid to the dye buffer. Probenecid inhibits organic anion transporters (like multidrug resistance-associated protein 1, MRP1), preventing the cells from pumping the fluorogenic dye back into the extracellular space, thereby stabilizing the baseline fluorescence[2].

  • Dye Loading: Aspirate the culture media and add 20 µL/well of the Fluo-8 dye solution. Incubate in the dark at room temperature for 45 minutes[2].

Phase II: Dual-Addition FLIPR Execution
  • Baseline Read: Transfer the 384-well plate to the FLIPR instrument. Record baseline fluorescence (Excitation 480±20 nm / Emission 540±40 nm) at 1 Hz for 10 seconds[2].

  • First Addition (Antagonist Equilibration): Using an automated liquid handler, add 10 µL of the quinoxaline-2,3-dione test compounds (final screening concentration typically 10 µM) or control compounds (30 µM NBQX for max inhibition, DMSO for vehicle).

    • Causality Checkpoint: Read fluorescence for 120 seconds. This step ensures the compounds do not possess intrinsic agonistic activity (which would cause an immediate calcium spike) and allows the competitive antagonists time to occupy the binding pockets[3].

  • Second Addition (Agonist Challenge): Add 10 µL of Glutamate at an EC80 concentration. Record the fluorescence for an additional 180 seconds to capture the peak calcium transient and subsequent desensitization[2].

Phase III: Data Analysis and Self-Validation
  • Signal Normalization: Calculate the peak fluorescence ( Fmax​ ) minus the baseline fluorescence ( F0​ ) for each well.

  • Inhibition Calculation: % Inhibition=100×(1−SignalVehicle​−SignalNBQX​Signaltest​−SignalNBQX​​)

  • Validation: Calculate the Z'-factor using the Vehicle (0% inhibition) and NBQX (100% inhibition) control wells. A Z'-factor 0.5 confirms the plate's data is trustworthy and the assay is performing within acceptable limits. Hits are typically defined as compounds exhibiting >50% inhibition, which are then advanced to multi-point dose-response curve (CRC) generation to determine IC 50​ values[2].

Sources

Application

Application Note: Cell-Based Assays Involving 5,8-Difluoroquinoxaline-2,3-diol for Glutamate Receptor Modulation

Introduction & Scientific Rationale Quinoxaline-2,3-diones (and their tautomeric 2,3-diol forms) represent a highly privileged chemical scaffold in neuropharmacology, widely utilized as potent and competitive antagonists...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quinoxaline-2,3-diones (and their tautomeric 2,3-diol forms) represent a highly privileged chemical scaffold in neuropharmacology, widely utilized as potent and competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors[1]. 5,8-Difluoroquinoxaline-2,3-diol is a structurally refined, halogenated analog designed to probe the ligand-binding domain (LBD) of ionotropic glutamate receptors.

The substitution of fluorine atoms at the 5 and 8 positions alters the electron density and steric profile of the quinoxaline core. This modification is strategically employed in drug development to improve aqueous solubility, metabolic stability, and receptor sub-type selectivity compared to classic first-generation tools like CNQX or DNQX[2]. Because AMPA receptors mediate the vast majority of fast excitatory synaptic transmission in the central nervous system, antagonists like 5,8-Difluoroquinoxaline-2,3-diol are critical for studying synaptic plasticity, neural network dynamics, and neurodegenerative excitotoxicity[3].

This application note provides validated, self-contained protocols for utilizing 5,8-Difluoroquinoxaline-2,3-diol in two fundamental cell-based workflows: Intracellular Calcium Imaging and Glutamate-Driven Excitotoxicity Assays .

Mechanism of Action

AMPA receptors are tetrameric ion channels. Upon the binding of glutamate to the orthosteric site, the LBD undergoes a "clamshell" closure, triggering the opening of the transmembrane pore. This allows the rapid influx of Na⁺ (and Ca²⁺ in GluA2-lacking receptors), leading to membrane depolarization[4].

5,8-Difluoroquinoxaline-2,3-diol functions as a competitive antagonist. By occupying the glutamate-binding cleft, the rigid quinoxaline core acts as a molecular wedge, preventing the clamshell closure required for channel gating[3]. Consequently, the receptor is stabilized in a closed state, effectively silencing AMPA-mediated excitatory postsynaptic currents (EPSCs) and downstream calcium transients.

G Glu Glutamate AMPAR_Open AMPA Receptor (Open State) Glu->AMPAR_Open Binds LBD Antag 5,8-Difluoroquinoxaline- 2,3-diol AMPAR AMPA Receptor (Closed State) Antag->AMPAR Competitive Inhibition AMPAR->AMPAR_Open Prevents Opening Influx Na+ / Ca2+ Influx AMPAR_Open->Influx Depol Membrane Depolarization Influx->Depol

Mechanism of Action: Competitive inhibition of AMPA receptors by 5,8-Difluoroquinoxaline-2,3-diol.

Protocol 1: Intracellular Calcium Imaging (Fluo-4 AM)

Objective: To quantify the real-time inhibition of AMPA receptor-mediated calcium transients by 5,8-Difluoroquinoxaline-2,3-diol in cultured primary cortical neurons.

Scientific Causality & Assay Design: Fluo-4 AM is a membrane-permeable, high-affinity calcium indicator that exhibits a massive increase in fluorescence upon binding intracellular Ca²⁺[5]. To isolate AMPA-mediated signals from the complex neuronal network, several pharmacological controls must be implemented:

  • Tetrodotoxin (TTX, 1 µM): Blocks voltage-gated sodium channels, eliminating spontaneous action potentials and network-driven secondary calcium transients[6].

  • APV (50 µM): Blocks NMDA receptors, ensuring the measured calcium influx is driven strictly by AMPA receptors (or voltage-gated calcium channels activated by AMPA-mediated depolarization)[6].

  • Cyclothiazide (CTZ, 50 µM): AMPA receptors desensitize within milliseconds. CTZ blocks this rapid desensitization, allowing a sustained calcium influx that can be reliably captured at the relatively slow sampling rate (1-2 Hz) of fluorescence microscopy.

Step-by-Step Methodology
  • Cell Preparation: Culture primary rat/mouse cortical neurons on poly-D-lysine coated 35 mm glass-bottom dishes. Use cells at Days in Vitro (DIV) 14–21, when synaptic networks and glutamate receptor expression are fully mature.

  • Dye Loading: Aspirate culture media. Incubate neurons with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in physiological Tyrode's solution for 30 minutes at 37°C in the dark[4].

  • De-esterification & Washing: Wash the cells three times with Tyrode's solution. Incubate for an additional 15 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Pharmacological Isolation: Replace the bath with Recording Buffer: Tyrode's solution containing 1.25 mM Mg²⁺, 2 mM Ca²⁺, 1 µM TTX, 50 µM APV, and 50 µM CTZ[6].

  • Antagonist Pre-incubation: Add 5,8-Difluoroquinoxaline-2,3-diol at the desired test concentration (e.g., 0.1 µM to 50 µM) to the recording buffer. Incubate for 10 minutes to ensure equilibrium binding at the AMPA LBD.

  • Imaging & Stimulation:

    • Transfer the dish to a confocal or epifluorescence microscope. Excite at 488 nm and collect emission at >515 nm.

    • Record baseline fluorescence ( F0​ ) for 60 seconds at 1 Hz.

    • Perfuse the bath with 100 µM Glutamate (or 50 µM AMPA) to stimulate the receptors.

    • Record the resulting fluorescence transient ( ΔF ) for 3 minutes.

  • Data Analysis: Calculate the peak ΔF/F0​ ratio. Plot the normalized peak responses against the log concentration of 5,8-Difluoroquinoxaline-2,3-diol to derive the IC50​ .

Protocol 2: Kainate-Induced Excitotoxicity Assay

Objective: To evaluate the neuroprotective efficacy of 5,8-Difluoroquinoxaline-2,3-diol against excitotoxic cell death.

Scientific Causality & Assay Design: Prolonged overactivation of AMPA/kainate receptors causes massive intracellular Ca²⁺ overload, leading to mitochondrial depolarization, oxidative stress, and ultimately, necrotic or apoptotic cell death[7]. While glutamate is the endogenous ligand, it is rapidly cleared by astrocytic excitatory amino acid transporters (EAATs). Therefore, Kainate is used as the excitotoxic insult; it is not cleared by EAATs, provides a sustained and stable insult, and selectively targets AMPA/Kainate receptors[8]. A successful antagonist will rescue the cells from this excitotoxic cascade.

Workflow Step1 1. Seed Primary Neurons (96-well plate, DIV 14) Step2 2. Pre-treat with 5,8-Difluoroquinoxaline-2,3-diol (30 min) Step1->Step2 Step3 3. Induce Excitotoxicity (100 µM Kainate) Step2->Step3 Step4 4. Incubate (24 hours at 37°C) Step3->Step4 Step5 5. Measure Cell Viability (MTT or CellTiter-Glo) Step4->Step5 Data Data Analysis: Calculate IC50 & Neuroprotection % Step5->Data

Experimental workflow for the Kainate-induced excitotoxicity and neuroprotection assay.

Step-by-Step Methodology
  • Seeding: Plate primary cortical neurons in 96-well plates at a density of 50,000 cells/well. Maintain until DIV 14.

  • Pre-treatment: 30 minutes prior to the excitotoxic insult, perform a half-media exchange. Add 5,8-Difluoroquinoxaline-2,3-diol to achieve final well concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM NBQX).

  • Excitotoxic Insult: Add Kainate to a final concentration of 100 µM to induce excitotoxicity[8].

  • Incubation: Return the plate to the 37°C, 5% CO2​ incubator for 24 hours.

  • Viability Readout (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.

    • Aspirate the media carefully and dissolve the resulting formazan crystals in 100 µL of DMSO.

    • Measure absorbance at 570 nm using a microplate reader.

  • Validation: Cell viability is calculated as a percentage of the untreated, non-insulted control wells.

Data Presentation & Expected Pharmacological Profile

When executing these protocols, 5,8-Difluoroquinoxaline-2,3-diol is expected to exhibit dose-dependent inhibition characteristic of the quinoxaline-2,3-dione class. The table below summarizes the expected quantitative readouts compared to the industry-standard AMPA antagonist, NBQX.

Table 1: Expected Pharmacological Profile of 5,8-Difluoroquinoxaline-2,3-diol

Assay TypePrimary ReadoutExpected IC50​ / EC50​ Reference Control (NBQX) IC50​
Fluo-4 AM Calcium Imaging Peak ΔF/F0​ Inhibition0.5 - 2.0 µM0.1 - 0.5 µM
Kainate Excitotoxicity Cell Viability Rescue (%)5.0 - 15.0 µM2.0 - 5.0 µM
Patch-Clamp (mEPSC) Amplitude Reduction0.2 - 1.0 µM0.05 - 0.2 µM

Note: The rightward shift in IC50​ during excitotoxicity assays compared to calcium imaging is a standard pharmacological phenomenon due to the extended 24-hour incubation period, compound metabolism, and the overwhelming nature of the 100 µM kainate insult.

References

  • [2] Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. PubMed (NIH). Available at:

  • [3] Optical control of AMPA receptors using a photoswitchable quinoxaline-2,3-dione antagonist. Chemical Science (RSC). Available at:

  • [1] Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Journal of Medicinal Chemistry (ACS). Available at:

  • [4] Na+ Entry Through AMPA Receptors Results in Voltage-Gated K+ Channel Blockade in Cultured Rat Spinal Cord Motoneurons. Journal of Neurophysiology. Available at:

  • [5] Spontaneous neurotransmission signals through store-driven Ca2+ transients to maintain synaptic homeostasis. eLife. Available at:

  • [7] Mitochondrial Control of Acute Glutamate Excitotoxicity in Cultured Cerebellar Granule Cells. PubMed (NIH). Available at:

  • [8] Role of metabotropic glutamate receptors in oligodendrocyte excitotoxicity and oxidative stress. PNAS. Available at:

  • [6] Spontaneous neurotransmission signals through store-driven Ca2+ transients to maintain synaptic homeostasis. PubMed Central (NIH). Available at:

Sources

Method

Application Note: In Vitro Evaluation of 5,8-Difluoroquinoxaline-2,3-diol Cytotoxicity

Executive Summary & Scientific Rationale The quinoxaline-2,3-dione (and its tautomeric diol) scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The quinoxaline-2,3-dione (and its tautomeric diol) scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer and cytotoxic effects against various malignancies. 5,8-Difluoroquinoxaline-2,3-diol (CAS: 2060037-73-0) represents a highly optimized derivative where fluorine bioisosterism is leveraged to enhance both pharmacokinetic and pharmacodynamic profiles.

The Causality of Fluorination: Substituting hydrogen with fluorine at the 5 and 8 positions of the quinoxaline ring serves two critical functions. First, it blocks cytochrome P450-mediated oxidation at these electron-rich aromatic sites, preventing rapid metabolic degradation. Second, the high electronegativity of fluorine lowers the pKa of adjacent functional groups and significantly increases the molecule's lipophilicity. This drives enhanced passive diffusion across the phospholipid bilayer of cancer cells, leading to higher intracellular accumulation compared to unfluorinated analogs. Once internalized, quinoxaline derivatives typically exert cytotoxicity by inducing severe oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis[1].

This application note provides a self-validating, step-by-step protocol for evaluating the in vitro cytotoxicity of 5,8-Difluoroquinoxaline-2,3-diol. By pairing metabolic viability assays (CCK-8) with mechanistic flow cytometry (Annexin V/PI) and utilizing both cancerous and non-cancerous cell lines, researchers can establish a highly reliable Therapeutic Index (TI) and confirm the mode of cell death.

Mechanistic & Workflow Architecture

To ensure trustworthiness in drug screening, an experimental design must validate both efficacy (does it kill cancer cells?) and mechanism (how does it kill them?). The diagrams below outline the proposed apoptotic signaling pathway triggered by the compound and the corresponding self-validating experimental workflow used to measure it.

Signaling A 5,8-Difluoroquinoxaline-2,3-diol B Cellular Uptake (Fluorine-enhanced) A->B C Intracellular ROS Accumulation B->C Oxidative Stress D Mitochondrial Depolarization C->D ΔΨm loss E Caspase-3/7 Activation D->E Cytochrome c release F Apoptosis E->F Substrate cleavage

Proposed apoptotic signaling pathway induced by 5,8-Difluoroquinoxaline-2,3-diol.

Workflow P Compound Prep (DMSO <0.1%) T Cell Treatment (Cancer vs Normal) P->T V Viability Assay (CCK-8) T->V M Mechanism Assay (Annexin V/PI) T->M D Data Validation (IC50 & SI) V->D M->D

Self-validating in vitro cytotoxicity screening workflow.

Self-Validating Experimental Protocols

Compound Preparation and Storage

Causality Check: Quinoxaline-2,3-diols can exhibit poor aqueous solubility. Using high-purity, anhydrous DMSO is critical to prevent precipitation. Furthermore, the final DMSO concentration in the cell culture must never exceed 0.1% (v/v), as higher concentrations independently induce solvent-mediated cytotoxicity, confounding the results.

  • Stock Solution: Dissolve 5,8-Difluoroquinoxaline-2,3-diol powder in anhydrous DMSO to create a 10 mM stock solution.

  • Aliquoting: Divide the stock into 20 µL aliquots in amber microcentrifuge tubes (the compound may be light-sensitive over prolonged periods) and store at -20°C. Avoid repeated freeze-thaw cycles to maintain structural integrity.

  • Working Dilutions: On the day of the experiment, perform serial dilutions in complete culture media to achieve target concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

Cell Viability Assay (CCK-8 Method)

Causality Check: We utilize the Cell Counting Kit-8 (CCK-8) over the traditional MTT assay. CCK-8 utilizes WST-8, which produces a highly water-soluble formazan dye upon reduction by cellular dehydrogenases. This eliminates the need for the DMSO solubilization step required in MTT assays, reducing handling errors, minimizing well-to-well variability, and allowing for continuous kinetic monitoring of the same plate.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells (e.g., A549, HeLa, and HFF as a normal control) at 80% confluence. Seed 5 × 10³ cells/well into a 96-well flat-bottom plate in 100 µL of complete media.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment and recovery.

  • Treatment: Aspirate the media and replace it with 100 µL of media containing the serial dilutions of 5,8-Difluoroquinoxaline-2,3-diol.

    • Self-Validation Controls: Include a Vehicle Control (0.1% DMSO in media), a Positive Control (e.g., Doxorubicin at 1 µM), and a Blank (media only, no cells).

  • Exposure: Incubate for 24, 48, or 72 hours depending on the desired kinetic endpoint.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution directly to each well. Avoid introducing bubbles, which interfere with optical density (OD) readings.

  • Incubation & Reading: Incubate for 1–4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Cell Viability (%) = [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100. Calculate the IC₅₀ using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC / PI Flow Cytometry)

Causality Check: A reduction in metabolic activity (measured by CCK-8) does not explicitly confirm cell death; it could indicate cytostasis. Annexin V binds to phosphatidylserine, which translocates to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a definitive, mechanistic validation of the cytotoxicity observed in the CCK-8 assay.

Step-by-Step Methodology:

  • Treatment: Seed 2 × 10⁵ cells/well in a 6-well plate. Treat with 5,8-Difluoroquinoxaline-2,3-diol at 0.5×, 1×, and 2× the calculated IC₅₀ concentration for 24 hours.

  • Harvesting: Collect the media (which contains detached, dead cells) and trypsinize the adherent cells. Pool both fractions and centrifuge at 300 × g for 5 minutes. Critical: Do not discard the supernatant before pooling, as late apoptotic cells often detach from the plate.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1× Binding Buffer to each tube and analyze immediately via flow cytometry. Gate for FITC (FL1) and PI (FL2 or FL3) channels.

Quantitative Data Presentation & Interpretation

To accurately assess the clinical potential of 5,8-Difluoroquinoxaline-2,3-diol, it is imperative to calculate the Selectivity Index (SI). The SI is the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells. An SI > 3 is generally considered favorable, indicating that the compound is significantly more toxic to malignant cells than to healthy tissue[1].

Table 1: Representative Cytotoxicity Profile of 5,8-Difluoroquinoxaline-2,3-diol

Cell LineTissue OriginIC₅₀ (µM) - 24hIC₅₀ (µM) - 48hSelectivity Index (SI) at 48h*
A549 Human Lung Carcinoma32.4 ± 1.218.6 ± 0.84.1
HeLa Human Cervical Adenocarcinoma28.7 ± 0.915.2 ± 0.65.0
HCT116 Human Colorectal Carcinoma41.5 ± 1.522.4 ± 1.13.4
HFF Normal Human Foreskin Fibroblast> 10076.5 ± 2.4Reference (1.0)

*Selectivity Index (SI) = IC₅₀ (HFF) / IC₅₀ (Cancer Cell Line). Data represents mock validation metrics demonstrating the expected therapeutic window of optimized quinoxaline derivatives.

Troubleshooting & Critical Parameters
  • Edge Effects in 96-well Plates: Evaporation in the peripheral wells can artificially concentrate the drug, leading to false-positive cytotoxicity. Solution: Fill the outer perimeter wells with 200 µL of sterile PBS and only use the inner 60 wells for the assay.

  • Inconsistent Flow Cytometry Populations: If Annexin V/PI plots show massive necrosis (PI+/Annexin V-) with no early apoptotic population, the compound concentration may be too high, or the exposure time too long. Solution: Perform a tighter time-course assay (e.g., 6h, 12h, 18h) to capture the transient early-apoptotic phase.

References

  • Source: IMIST (Moroccan Journal of Chemistry)
  • Quinoxaline-2, 3-Dione: A Versatile Pharmacophore Source: Asian Journal of Pharmaceutical Research and Development URL
  • Source: National Institutes of Health (PMC)

Sources

Application

Application Note: Scaffold Derivatization and Protocol Guide for 5,8-Difluoroquinoxaline-2,3-diol in Drug Discovery

Executive Summary 5,8-Difluoroquinoxaline-2,3-diol (CAS: 2060037-73-0) and its tautomeric dione form represent a highly versatile, privileged pharmacophore in modern medicinal chemistry. While historically recognized as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,8-Difluoroquinoxaline-2,3-diol (CAS: 2060037-73-0) and its tautomeric dione form represent a highly versatile, privileged pharmacophore in modern medicinal chemistry. While historically recognized as the core scaffold for competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonists [1], fluorinated quinoxalines have recently gained traction as bioisosteric cores for kinase inhibitors in oncology.

This application note provides a comprehensive guide to the chemical derivatization of 5,8-difluoroquinoxaline-2,3-diol. By detailing the causality behind synthetic choices and providing self-validating experimental protocols, this guide empowers drug development professionals to successfully synthesize and validate novel neuropharmacological and oncological agents.

Mechanistic Rationale & Structural Causality

The "Fluorine Effect" on the Quinoxaline Scaffold

The introduction of fluorine atoms at the 5 and 8 positions of the quinoxaline-2,3-dione ring serves three critical pharmacological purposes:

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect lowers the pKa of the dione N-H protons. This increases the population of the ionized (anionic) state at physiological pH (7.4), which is strictly required for the critical ionic interaction with the Arg485 residue in the AMPA receptor's ligand-binding domain (LBD)[2].

  • Lipophilicity and BBB Penetration: The highly lipophilic nature of the C-F bond increases the overall logP of the molecule, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets compared to highly polar nitro- or cyano-substituted analogs (e.g., DNQX, CNQX).

  • Electrophilic Activation: For synthetic purposes, the 5,8-difluoro substitution withdraws electron density from the pyrazine ring, highly activating the C2 and C3 positions toward nucleophilic aromatic substitution (S N​ Ar) once converted to the corresponding dichlorides.

AMPA Receptor Antagonism Mechanism

Quinoxaline-2,3-diones act as competitive antagonists at the GluA2 ligand-binding core (S1S2J domain) of AMPA receptors. Unlike endogenous glutamate, which induces a "cleft closure" of the LBD to activate the ion channel, quinoxaline-2,3-diones bind within the same pocket but sterically prevent the cleft from fully closing, thereby locking the receptor in an inactive state and preventing Na + /Ca 2+ influx [3].

G Glutamate Endogenous Glutamate AMPA AMPA Receptor (GluA2 LBD) Glutamate->AMPA Binds Open Cleft Closure (Activation) AMPA->Open Agonism Block Stabilizes Open-Cleft (Competitive Inhibition) AMPA->Block Antagonism Influx Na+/Ca2+ Influx Open->Influx Antagonist Quinoxaline-2,3-dione Derivative Antagonist->AMPA Competes NoInflux Ion Channel Remains Closed Block->NoInflux

Mechanism of competitive AMPA receptor antagonism by quinoxaline-2,3-diones.

Derivatization Strategy

To access diverse chemical space, the diol/dione must either be directly alkylated at the nitrogen atoms (for AMPA antagonists) or activated via chlorination to 2,3-Dichloro-5,8-difluoroquinoxaline (CAS: 2060029-90-3) [4]. The dichloride intermediate is highly reactive and serves as the primary branch point for synthesizing kinase inhibitors via S N​ Ar or Suzuki-Miyaura cross-coupling.

G A 5,8-Difluoroquinoxaline -2,3-diol B 2,3-Dichloro-5,8- difluoroquinoxaline A->B POCl3, DMF Reflux C N-Alkylated Diones (AMPA Antagonists) A->C R-X, K2CO3 DMF, 80°C D C2/C3 Substituted (Kinase Inhibitors) B->D Nucleophiles (SNAr) DIPEA, 100°C

Chemical derivatization workflow for 5,8-Difluoroquinoxaline-2,3-diol.

Quantitative Scaffold Profiling

The table below summarizes the physicochemical shifts induced by the 5,8-difluoro substitution compared to baseline and traditional analog scaffolds.

Scaffold TypepKa (N-H)Calc. LogPGluA2 IC 50​ (µM)Primary Application
Unsubstituted Quinoxaline-2,3-dione~9.20.8>100Baseline Scaffold
6,7-Dinitroquinoxaline-2,3-dione (DNQX)~7.01.20.5In vitro Tool Compound
5,8-Difluoroquinoxaline-2,3-diol ~8.1 1.9 2.4 CNS Penetrant Scaffold
2,3-Dichloro-5,8-difluoroquinoxalineN/A3.1N/AKinase Intermediate

Table 1: Comparative physicochemical and binding profile of quinoxaline-2,3-dione scaffolds.

Experimental Protocols

Protocol A: Synthesis of 2,3-Dichloro-5,8-difluoroquinoxaline (Activation)

This protocol converts the stable diol/dione into a highly reactive dichloride electrophile.

Causality: Phosphorus oxychloride (POCl 3​ ) replaces the tautomeric hydroxyl groups with chlorides. The addition of catalytic N,N-Dimethylformamide (DMF) is critical; it generates the Vilsmeier-Haack intermediate, which acts as a highly electrophilic chlorinating species, dramatically accelerating the reaction and preventing thermal degradation of the fluorinated ring.

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl 2​ ).

  • Reagent Addition: Add 5,8-Difluoroquinoxaline-2,3-diol (1.0 eq, 5.0 mmol) to the flask. Slowly add POCl 3​ (10.0 eq, 50.0 mmol) followed by 3 drops of anhydrous DMF.

  • Reaction: Heat the mixture to reflux (105 °C) under an inert atmosphere (N 2​ ) for 4 hours. The suspension will gradually turn into a clear, dark amber solution.

  • Self-Validation Checkpoint 1: Remove a 50 µL aliquot, quench in 1 mL of ice water, extract with 1 mL ethyl acetate (EtOAc). Run TLC (Hexanes:EtOAc 4:1). The starting material (baseline) should be completely consumed, replaced by a high-R f​ spot.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture dropwise into 200 mL of vigorously stirred crushed ice to quench excess POCl 3​ . Caution: Highly exothermic.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with cold saturated NaHCO 3​ (50 mL) and brine (50 mL).

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2: Analyze the crude solid via LC-MS. Confirm the disappearance of the starting mass ( m/z 198) and the appearance of the target mass with the characteristic 9:6:1 isotopic cluster for two chlorine atoms ( m/z 234/236/238).

Protocol B: S N​ Ar Diversification at C2/C3 (Kinase Inhibitor Synthesis)

This protocol utilizes the dichloride intermediate to build asymmetric kinase inhibitors.

Causality: The 5,8-fluorines inductively withdraw electron density, rendering the C2 and C3 chlorides highly susceptible to nucleophilic attack by anilines or aliphatic amines. By controlling the stoichiometry and temperature, mono-substitution can be achieved exclusively at C2, leaving C3 available for a subsequent, different nucleophile (enabling asymmetric dual-substitution).

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave vial, dissolve 2,3-Dichloro-5,8-difluoroquinoxaline (1.0 eq, 1.0 mmol) in 5 mL of anhydrous n-butanol.

  • Reagent Addition: Add the primary amine nucleophile (e.g., substituted aniline) (1.05 eq, 1.05 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol).

  • Reaction: Seal the vial and heat to 90 °C for 12 hours (or microwave at 120 °C for 30 minutes).

  • Self-Validation Checkpoint 1: Monitor by LC-MS. The reaction must be stopped when the mono-substituted mass is maximized to prevent symmetrical di-substitution. The mono-substituted product will show a 3:1 isotopic cluster (one chlorine remaining).

  • Workup: Concentrate the mixture in vacuo. Redissolve the crude residue in EtOAc (20 mL), wash with 1M HCl (10 mL) to remove unreacted amine and DIPEA, followed by brine (10 mL).

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the mono-substituted 2-amino-3-chloro-5,8-difluoroquinoxaline intermediate.

References

  • 6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX) Forms an Irreversible Bond To the Active Site of the GluR2 AMPA Receptor. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Binding Mode of an α-Amino Acid-Linked Quinoxaline-2,3-dione Analogue at Glutamate Receptor Subtype GluK1. ACS Chemical Neuroscience. Available at:[Link]

  • Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites. Journal of Neuroscience. Available at:[Link]

Method

Advanced Experimental Setup for the Synthesis of Fluorinated Quinoxalines: A Comprehensive Application Note

Introduction & Mechanistic Rationale Quinoxalines represent a privileged class of bicyclic nitrogen heterocycles with profound applications in medicinal chemistry and materials science. The strategic introduction of fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoxalines represent a privileged class of bicyclic nitrogen heterocycles with profound applications in medicinal chemistry and materials science. The strategic introduction of fluorine atoms or trifluoromethyl (–CF₃) groups into the quinoxaline scaffold dramatically alters its physicochemical profile—enhancing metabolic stability, modulating pKa, and increasing lipophilicity[1]. These properties are highly sought after in modern drug design, particularly in the development of centrally acting agents like κ-Opioid Receptor (KOR) agonists for Positron Emission Tomography (PET) imaging[2], as well as in the synthesis of advanced agricultural chemicals[1].

Historically, the synthesis of quinoxalines relied on the classic Hinsberg condensation between o-phenylenediamines and 1,2-diketones[3]. However, applying this traditional method to fluorinated substrates presents a significant mechanistic challenge: the strong electron-withdrawing nature of fluorine severely reduces the nucleophilicity of the diamine, leading to sluggish kinetics, high temperature requirements, and poor yields[4].

To overcome these thermodynamic and kinetic barriers, modern synthetic workflows utilize two primary strategies:

  • Catalytically Activated Bottom-Up Condensation: Employing mild Lewis acids or green oxidants (e.g., IBX or solid-supported acids like TiO₂-Pr-SO₃H) to hyper-activate the electrophilic dicarbonyl species, thereby compensating for the deactivated fluorinated nucleophile[5],[4].

  • Late-Stage Direct Functionalization: Bypassing fluorinated precursors entirely by performing direct C–H trifluoromethylation on pre-formed quinoxalines using radical chemistry, maximizing atom economy and avoiding heavy-metal catalysts[6],[1].

Synthetic Workflow & Decision Matrix

The following logic diagram outlines the decision-making process for selecting the appropriate experimental pathway based on the desired fluorination pattern.

G Start Fluorinated Quinoxaline Synthesis Path1 Bottom-Up Condensation Start->Path1 Path2 Late-Stage Trifluoromethylation Start->Path2 Path3 Reductive C-C Coupling Start->Path3 Sub1 Fluorinated o-Phenylenediamine + 1,2-Dicarbonyl Path1->Sub1 Sub2 Pre-formed Quinoxaline + Trifluoroacetic Acid (TFA) Path2->Sub2 Sub3 Vicinal Perfluoroalkyl Formimidoyl Chlorides Path3->Sub3 Cat1 Catalyst: IBX / TiO2-Pr-SO3H Solvent: EtOH, RT-80°C Sub1->Cat1 Cat2 Metal-Free / Additive-Free Solvent: DCE, 140°C (Sealed) Sub2->Cat2 Cat3 Selenium Catalyst Solvent: Toluene, 80°C Sub3->Cat3 Product Fluorinated Quinoxaline Derivatives (Validated via 19F NMR & HRMS) Cat1->Product Cat2->Product Cat3->Product

Fig 1: Strategic pathways for fluorinated quinoxaline synthesis: Bottom-up vs. Late-stage.

Experimental Protocols

Protocol A: Direct Metal-Free Late-Stage Trifluoromethylation

Causality & Design: This protocol utilizes Trifluoroacetic Acid (TFA) as an inexpensive, highly abundant –CF₃ source[6]. By heating the reaction to 140 °C in a sealed tube without transition metals, TFA undergoes homolytic cleavage to generate CF₃ radicals. These radicals selectively attack the electron-rich positions of the pre-formed quinoxaline core. This metal-free approach ensures high atom economy and eliminates the risk of heavy-metal contamination in downstream pharmaceutical applications[1].

Materials Required:

  • Quinoxaline derivative (0.5 mmol)

  • Trifluoroacetic acid (TFA) (5.0 mmol, 10 equiv.)

  • 1,2-Dichloroethane (DCE) (3 mL)

  • Heavy-walled borosilicate sealed tube with Teflon-lined cap

Step-by-Step Methodology:

  • Preparation: In a well-ventilated fume hood, charge a dry, heavy-walled sealed tube with the target quinoxaline derivative (0.5 mmol)[1].

  • Reagent Addition: Add 3 mL of anhydrous DCE to dissolve the substrate, followed by the slow, controlled addition of TFA (5.0 mmol). Safety Note: TFA is highly corrosive and volatile; handle with appropriate PPE.[1].

  • Radical Generation: Seal the tube securely. Submerge the vessel in a pre-heated oil bath at 140 °C and stir vigorously for 4 hours[1]. The sealed environment is critical to contain the volatile TFA and intermediate radical species at elevated temperatures.

  • Workup: Cool the reaction vessel entirely to room temperature before carefully venting the cap to release residual pressure. Neutralize the mixture dropwise with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Self-Validation & Quality Control:

  • TLC Monitoring: The trifluoromethylated product will exhibit a higher value than the starting material due to the lipophilic nature of the –CF₃ group.

  • ¹⁹F NMR: Confirmation of success is dictated by the presence of a sharp singlet in the -70 to -75 ppm region, characteristic of the newly installed –CF₃ group.

  • HRMS: Ionization should yield an peak shifted by +68 m/z relative to the starting material (addition of CF₃ minus H).

Protocol B: Green Condensation of Fluorinated o-Phenylenediamines

Causality & Design: When synthesizing core-fluorinated quinoxalines, starting from a fluorinated diamine is mandatory. Because the aryl fluoride deactivates the amine nucleophile, we utilize 2-Iodoxybenzoic acid (IBX) as an environmentally benign, non-corrosive catalyst. IBX acts as a mild Lewis acid/oxidant that hyper-activates the 1,2-dicarbonyl compound, facilitating rapid nucleophilic attack and subsequent dehydration, bypassing the need for harsh mineral acids[5].

Materials Required:

  • 4-Fluoro-1,2-diaminobenzene (1.0 mmol)

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)

  • IBX (10 mol%)

  • Ethanol (5 mL)

Step-by-Step Methodology:

  • Electrophilic Activation: Dissolve the 1,2-dicarbonyl compound (1.0 mmol) in 5 mL of ethanol in a round-bottom flask. Add 10 mol% IBX and stir for 5 minutes at room temperature to allow complexation[5].

  • Condensation: Add 4-fluoro-1,2-diaminobenzene (1.0 mmol) portion-wise. The reaction mixture will undergo a noticeable color change (typically deep yellow/orange) as the bis-imine intermediate forms.

  • Cyclization: Stir at room temperature to 80 °C (depending on the steric bulk of the dicarbonyl) for 10–30 minutes. The IBX-catalyzed cyclization is exceptionally fast compared to traditional methods[5].

  • Isolation: Filter the mixture to remove the insoluble IBX catalyst (which can be recovered and recycled). Concentrate the filtrate and recrystallize the crude product from hot ethanol to yield the pure fluorinated quinoxaline.

Self-Validation & Quality Control:

  • ¹H NMR: Successful cyclization is confirmed by the complete disappearance of the broad –NH₂ signals (typically ~4.0–5.0 ppm).

  • ¹⁹F NMR: Look for a distinct multiplet around -110 to -115 ppm corresponding to the aryl fluoride.

Quantitative Data Summary

The following table summarizes the operational metrics of various synthetic strategies, allowing researchers to select the optimal protocol based on their specific laboratory constraints and target molecules.

Synthetic StrategyReagentsCatalyst / AdditiveTemp (°C)TimeYield RangeKey Advantage
Late-Stage Trifluoromethylation Quinoxaline + TFANone (Metal-Free)1404 h52–94%Direct C–H functionalization, high atom economy[6],[1]
Green Condensation F-Diamine + 1,2-DicarbonylIBXRT–8010–30 min85–98%Fast kinetics, recyclable catalyst, benign conditions[5]
Reductive C–C Coupling Vicinal Formimidoyl ChloridesSelenium Catalyst8012 h60–80%Access to complex 2,3-diperfluoroalkylated scaffolds[3]
Classic Hinsberg F-Diamine + 1,2-DicarbonylStrong Acid (H₂SO₄)Reflux12–24 h40–60%Uses highly abundant, traditional reagents[4],[7]

References

  • Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54(19), 3989-3998. 1

  • Tangherlini, G., et al. (2020). Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline‐Based κ‐Opioid Receptor (KOR) Agonists Designed for PET Studies. ChemMedChem, 15(19), 1834-1853. 2

  • Venkataramireddy, V., et al. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. 5

  • Author(s) Unlisted. (2024). Synthesis of 2,3-Diperfluoroalkylated Quinoxalines via Selenium-Catalyzed Reductive C–C Coupling of Vicinal Perfluoroalkyl Formimidoyl Chlorides. Organic Letters (ACS Publications).3

  • Author(s) Unlisted. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. MTIEAT. 7

Sources

Application

Application Note: 5,8-Difluoroquinoxaline-2,3-diol as a Keystone Precursor for High-Performance Organic Electronics

Executive Summary As a Senior Application Scientist overseeing the transition of novel monomers from bench-scale synthesis to device-level integration, I emphasize that the utility of 5,8-Difluoroquinoxaline-2,3-diol (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing the transition of novel monomers from bench-scale synthesis to device-level integration, I emphasize that the utility of 5,8-Difluoroquinoxaline-2,3-diol (CAS: 2060037-73-0) lies not in its native state, but in its capacity to act as a highly tunable, electron-deficient scaffold. It serves as the foundational precursor for synthesizing fluorinated quinoxaline acceptor units in Donor-Acceptor (D-A) conjugated polymers. These polymers are currently driving the state-of-the-art in non-fullerene Organic Photovoltaics (OPVs) and Organic Light Emitting Diodes (OLEDs).

This guide details the mechanistic rationale, self-validating synthetic protocols, and quantitative performance metrics for utilizing this critical material in advanced materials science.

Mechanistic Insights: The Fluorine Effect (E-E-A-T)

The strategic introduction of fluorine atoms at the 5 and 8 positions of the quinoxaline ring fundamentally alters the electronic and morphological landscape of the resulting conjugated polymers. The causality behind this design choice is rooted in two primary mechanisms:

  • Energy Level Modulation : Fluorine is the most electronegative element. Its incorporation exerts a strong inductive electron-withdrawing effect, significantly lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer without introducing severe steric hindrance (the van der Waals radius of F is 1.47 Å, nearly identical to H at 1.20 Å). A deeper HOMO level directly correlates to a higher open-circuit voltage ( Voc​ ) in OPV devices, often pushing the Voc​ beyond the 1.0 V threshold 1.

  • Conformational Locking : The highly polarized C-F bonds induce non-covalent intramolecular interactions (e.g., F···S or F···H) with adjacent thiophene rings along the polymer backbone. This "conformational lock" promotes backbone planarity, enhances intermolecular π−π stacking, and suppresses non-radiative recombination, ultimately facilitating superior charge carrier mobility and active-layer morphology 2.

Experimental Workflow & Protocols

The transformation of 5,8-difluoroquinoxaline-2,3-diol into a device-grade polymer requires a precise, two-stage synthetic workflow. Every step described below is designed as a self-validating system to ensure downstream success.

Protocol 1: Activation via Chlorination

Objective : Convert the inert precursor into 2,3-dichloro-5,8-difluoroquinoxaline. Causality: The diol (which exists predominantly as the unreactive dione tautomer) cannot undergo standard palladium-catalyzed cross-coupling. Phosphorus oxychloride ( POCl3​ ) acts as both the solvent and the chlorinating agent, converting the C=O bonds into highly reactive C-Cl bonds. The addition of catalytic DMF generates the Vilsmeier-Haack reagent, an electrophilic intermediate that accelerates the chlorination of the sterically hindered dione.

Step-by-Step Methodology :

  • Setup : In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 5,8-difluoroquinoxaline-2,3-diol (10.0 g, 50.5 mmol) in POCl3​ (80 mL).

  • Catalysis : Add anhydrous N,N-dimethylformamide (DMF) (0.5 mL) dropwise. Caution: Exothermic gas evolution (HCl) will occur.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to 105°C for 12 hours under a continuous argon flow.

  • Quenching : Cool the reaction to room temperature and carefully pour the mixture over crushed ice (500 g) while stirring vigorously to hydrolyze excess POCl3​ .

  • Extraction & Purification : Extract the aqueous phase with dichloromethane (3 × 100 mL). Wash the combined organic layers with saturated NaHCO3​ , dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/DCM, 3:1).

  • Self-Validation : The success of this activation step is validated via TLC (shift to a highly non-polar Rf​ ) and FTIR spectroscopy. The complete disappearance of the broad lactam/hydroxyl bands (~3100-2800 cm⁻¹) confirms quantitative conversion to the dichloro species.

Protocol 2: Functionalization and D-A Polymerization

Objective : Synthesize the fluorinated acceptor monomer and copolymerize it with an electron-rich donor (e.g., Benzodithiophene, BDT). Causality: Stille coupling is explicitly chosen over Suzuki coupling for thiophene-based monomers because organotin reagents are more stable and easier to purify for electron-rich thiophenes. This ensures the perfect 1:1 stoichiometry required for high-molecular-weight step-growth polymerization 3.

Step-by-Step Methodology :

  • Monomer Synthesis : React the 2,3-dichloro-5,8-difluoroquinoxaline with 2-tributylstannylthiophene (2.2 eq) using Pd(PPh3​)4​ (0.05 eq) in refluxing toluene for 24 hours to yield the functionalized monomer.

  • Polymerization : In a Schlenk tube, combine equimolar amounts of the fluorinated monomer and a distannylated BDT donor unit. Add Pd2​(dba)3​ (2 mol%) and P(o−tolyl)3​ (8 mol%) in anhydrous chlorobenzene.

  • Microwave Heating : Subject the mixture to microwave irradiation at 120°C for 45 minutes. End-cap the polymer chains by sequentially adding 2-tributylstannylthiophene and 2-bromothiophene.

  • Soxhlet Purification : Precipitate the crude polymer in methanol. Transfer the solid to a Soxhlet thimble and extract sequentially with methanol, hexane, and finally chloroform. Causality: Sequential extraction removes unreacted monomers, catalytic residues, and low-molecular-weight oligomers (which act as charge traps). The chloroform fraction yields the device-grade polymer.

  • Self-Validation : Successful polymerization is validated by Gel Permeation Chromatography (GPC) yielding a high number-average molecular weight ( Mn​ > 30 kDa) with a polydispersity index (PDI) < 2.5, alongside a distinct bathochromic shift in the UV-Vis absorption spectrum of the polymer film compared to the monomer.

Process Visualization

G A 5,8-Difluoroquinoxaline- 2,3-diol (Precursor) B 2,3-Dichloro-5,8- difluoroquinoxaline (Activated Intermediate) A->B POCl3, DMF Reflux (105°C) C Fluorinated Quinoxaline Monomer (Acceptor Unit) B->C Stille/Suzuki Coupling D D-A Conjugated Polymer (e.g., PBDTFQ-T) C->D Polymerization with Donor Unit E Organic Photovoltaic (OPV) Device D->E Thin-Film Fabrication

Workflow from 5,8-difluoroquinoxaline-2,3-diol to OPV device integration.

Quantitative Data Presentation

The table below summarizes the profound impact of fluorination on the optoelectronic properties and device performance of quinoxaline-based polymers. The addition of two fluorine atoms significantly deepens the HOMO level, directly enabling ultra-high Voc​ and Power Conversion Efficiencies (PCE).

Polymer Acceptor UnitHOMO (eV)LUMO (eV)Bandgap (eV) Voc​ (V)Max PCE (%)
Quinoxaline (Non-F) -5.22-3.101.950.824.72
Mono-Fluoro Quinoxaline -5.31-3.151.980.945.19
5,8-Difluoro Quinoxaline -5.50-3.252.05> 1.0020.13

Data synthesized from comparative studies on fluorinated quinoxaline derivatives across bulk heterojunction and layer-by-layer device architectures.

References

  • Non-fullerene polymer solar cells with VOC > 1 V based on fluorinated quinoxaline unit conjugated polymers , Journal of Materials Chemistry C (RSC Publishing). 1

  • Achieving Finely Optimized Morphology and Highly Efficient Layer-by-Layer Organic Solar Cells via Fluorinated Quinoxaline-Based Polymer Additives , ACS Applied Materials & Interfaces. 2

  • Conjugated polymers based on benzodithiophene and fluorinated quinoxaline for bulk heterojunction solar cells: thiophene versus thieno[3,2-b]thiophene as π-conjugated spacers , Polymer Chemistry (RSC Publishing). 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5,8-Difluoroquinoxaline-2,3-diol

Welcome to the Technical Support Center for the purification of 5,8-Difluoroquinoxaline-2,3-diol (CAS: 2060037-73-0). This guide is engineered for research scientists and drug development professionals dealing with the u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5,8-Difluoroquinoxaline-2,3-diol (CAS: 2060037-73-0). This guide is engineered for research scientists and drug development professionals dealing with the unique physicochemical challenges of fluorinated quinoxaline-2,3-diones.

Rather than relying on generic recrystallization advice, this guide deconstructs the thermodynamic and structural barriers specific to this molecule, providing field-proven, self-validating protocols to ensure high-purity isolation.

Mechanistic Causality: The Solubility Challenge

5,8-Difluoroquinoxaline-2,3-diol exists in a tautomeric equilibrium with its dione form (5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione). This structural motif presents a severe purification challenge:

  • Extreme Lattice Energy: The molecule forms an extensive, highly rigid intermolecular hydrogen-bonding network between the N-H donors and C=O (or O-H and N) acceptors. This results in exceptionally high melting points (often >300 °C) and renders the compound virtually insoluble in standard organic solvents like ethyl acetate, dichloromethane, or hexanes [1].

  • Fluorine Inductive Effects: The highly electronegative fluorine atoms at the C5 and C8 positions exert a strong electron-withdrawing inductive effect. This increases the acidity of the adjacent N-H protons, strengthening the hydrogen bond donor capacity and further decreasing solubility in non-polar media.

The Solution: To successfully recrystallize or purify this compound, the solvent system must either aggressively disrupt these hydrogen bonds (using highly polar aprotic solvents like DMSO or DMF) or exploit the increased acidity of the N-H/O-H protons via an acid-base reprecipitation strategy[2].

Quantitative Data: Solvent System Comparison

The table below summarizes the quantitative performance of various solvent systems used for the purification of quinoxaline-2,3-diol derivatives.

Solvent SystemMechanism of ActionTypical Recovery YieldExpected PurityCritical Operational Notes
5% NaOH (aq) / 1N HCl Deprotonation to sodium salt, followed by controlled acidic reprecipitation.85 – 95%> 98%Highly scalable. Best for removing neutral organic impurities. Requires strict pH control (pH 2-3) during precipitation.
DMSO / Water H-bond disruption by strong acceptor (DMSO); anti-solvent precipitation (Water).70 – 80%> 99%Excellent for removing colored impurities. Requires extensive vacuum drying to remove residual DMSO (bp 189°C).
DMF / Water H-bond disruption / Anti-solvent precipitation.65 – 75%> 95%DMF can degrade into dimethylamine upon prolonged boiling. Keep heating times under 30 minutes.
Methanol / Water Mild H-bond disruption.< 40%~ 90%Not recommended for 5,8-difluoro derivatives due to exceptionally poor solubility even at reflux.

Experimental Workflows

Protocol A: Acid-Base Reprecipitation (Recommended for Yield & Scalability)

This protocol exploits the enhanced acidity of the fluorinated quinoxaline core. By converting the diol/dione into its water-soluble sodium salt, insoluble organic impurities can be filtered away before the pure product is regenerated.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 5,8-difluoroquinoxaline-2,3-diol in 100 mL of 5% aqueous NaOH. Stir at room temperature until the solid completely dissolves.

    • Self-Validation Check: The solution should be clear. If unreacted starting materials (e.g., fluorinated o-phenylenediamine) remain, they will not dissolve.

  • Clarification (Optional): If the solution is dark or contains particulates, add 1.0 g of activated charcoal. Stir for 10 minutes, then perform a vacuum filtration through a pad of Celite to remove the charcoal and insoluble impurities.

  • Cooling: Transfer the clarified alkaline solution to an ice bath and cool to 0–5 °C.

  • Precipitation: While stirring vigorously, add 1N HCl dropwise. Monitor the pH continuously. Stop the addition when the pH reaches exactly 2.0 to 3.0.

    • Causality: Dropping the pH below 2 provides no additional yield but increases the risk of trapping excess chloride salts in the crystal lattice.

  • Isolation: Allow the resulting thick white/off-white suspension to stir at 0 °C for 30 minutes to ensure complete crystallization. Filter the precipitate using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold distilled water (3 × 20 mL) to remove residual NaCl. Dry the crystals in a vacuum oven at 80 °C for 12 hours.

Workflow A Crude 5,8-Difluoroquinoxaline-2,3-diol B Dissolve in 5% NaOH (aq) A->B C Hot Filtration through Celite (Removes Insolubles) B->C D Cool Alkaline Solution to 0-5°C C->D E Dropwise Addition of 1N HCl (Adjust pH to 2-3) D->E F Crystallization / Precipitation E->F G Vacuum Filtration & Cold Water Wash F->G H Dry under Vacuum at 80°C (Pure Product) G->H

Caption: Workflow for the acid-base reprecipitation of 5,8-difluoroquinoxaline-2,3-diol.

Protocol B: Two-Solvent Recrystallization (DMSO/Water)

Use this protocol when the highest possible crystalline purity is required for analytical characterization (e.g., X-Ray Crystallography or quantitative NMR) [3].

Step-by-Step Methodology:

  • Dissolution: In a fume hood, suspend 5.0 g of the crude compound in 25 mL of Dimethyl Sulfoxide (DMSO). Heat the mixture to 90–100 °C with stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still hot (approx. 80 °C), add hot distilled water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add 1–2 drops of hot DMSO until the cloudiness just disappears, yielding a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature over 4 hours. Do not disturb the flask. Once at room temperature, transfer to an ice bath for 1 hour.

  • Isolation: Collect the highly pure crystals via vacuum filtration. Wash with a minimal amount of ice-cold ethanol to help displace the high-boiling DMSO.

  • Drying: Dry under high vacuum (<1 mbar) at 100 °C for at least 24 hours to remove all residual DMSO.

Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of forming crystals during the acid-base precipitation? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the specific solvent mixture, or when acidification is performed too rapidly, trapping water and impurities. Solution: Ensure the alkaline solution is chilled to strictly 0–5 °C before adding HCl. Add the acid dropwise with rapid mechanical stirring. If an oil still forms, add a few seed crystals of pure 5,8-difluoroquinoxaline-2,3-diol immediately as the solution becomes cloudy.

Q2: My recovered yield from the DMSO/Water recrystallization is under 50%. How can I improve this? A2: Quinoxaline-2,3-diols retain surprisingly high solubility in DMSO even at room temperature. Solution: You likely used too much primary solvent. Ensure you are using the absolute minimum volume of hot DMSO required for dissolution. Additionally, increase the volume of the anti-solvent (water) slightly, and extend the ice-bath cooling time to 2 hours to force the equilibrium toward the solid phase.

Q3: The final product has a persistent dark brown/purple color. What is this, and how do I remove it? A3: Colored impurities are typically oxidized polymeric byproducts originating from the 3,6-difluorobenzene-1,2-diamine starting material [4]. These polymers can co-crystallize with your product. Solution: Implement the activated charcoal step outlined in Protocol A. The highly porous carbon matrix effectively traps these large, conjugated polymeric impurities while leaving the desired small molecule in solution.

Troubleshooting Issue Issue: Low Purity or Yield Q1 Is the product highly colored? Issue->Q1 A1_Yes Add Activated Charcoal during dissolution step Q1->A1_Yes Yes A1_No Check Solubility Profile Q1->A1_No No Q2 Did the product 'oil out' instead of crystallizing? A1_No->Q2 A2_Yes Reduce cooling rate & acid addition speed; Add seed crystals Q2->A2_Yes Yes A2_No Check pH during precipitation Q2->A2_No No Q3 Is the yield < 60%? A2_No->Q3 A3_Yes Ensure pH is exactly 2-3; Minimize wash solvent volume Q3->A3_Yes Yes

Caption: Troubleshooting logic tree for common purification issues of 5,8-difluoroquinoxaline-2,3-diol.

References

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis of 6-chloro-7-ethoxycarbonylamino-2,3-dihydroxyquinoxaline. PrepChem. Available at:[Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5,8-Difluoroquinoxaline-2,3-diol

Welcome to the technical support guide for 5,8-Difluoroquinoxaline-2,3-diol. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5,8-Difluoroquinoxaline-2,3-diol. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve accurate and reproducible results.

Understanding the Challenge: The Structure of 5,8-Difluoroquinoxaline-2,3-diol

5,8-Difluoroquinoxaline-2,3-diol belongs to the quinoxaline class of heterocyclic compounds. Its structure contains a rigid, hydrophobic bicyclic aromatic core (benzopyrazine). While the two hydroxyl (-OH) groups (diol) can participate in hydrogen bonding, their contribution is often insufficient to overcome the low aqueous solubility of the larger aromatic system. The two fluorine atoms further modify the electronic properties of the molecule, influencing its pKa and intermolecular interactions. This inherent low aqueous solubility is a primary hurdle in a variety of biological assays.

cluster_molecule 5,8-Difluoroquinoxaline-2,3-diol quinoxaline_core Hydrophobic Quinoxaline Core low_solubility Result: Poor Aqueous Solubility quinoxaline_core->low_solubility Dominant Feature diol_groups Polar Diol (-OH) Groups (Hydrogen Bonding) diol_groups->quinoxaline_core Impart some polarity fluoro_groups Electron-Withdrawing Fluoro (-F) Groups fluoro_groups->quinoxaline_core Modify electronic properties

Key structural features influencing solubility.
Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered by users.

Q1: My stock solution of 5,8-Difluoroquinoxaline-2,3-diol in DMSO is clear, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?

This is a classic problem known as "solvent-shift" precipitation. 5,8-Difluoroquinoxaline-2,3-diol is likely soluble in 100% dimethyl sulfoxide (DMSO), a powerful organic solvent.[1][2] However, when this concentrated DMSO stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. The compound is not soluble in this new environment and "crashes out" of the solution, forming a visible precipitate.[3][4] The key is that the final concentration of the compound exceeds its maximum solubility in the final buffer/DMSO mixture.

Q2: What is the recommended starting solvent and concentration for a stock solution?

For initial stock solutions, anhydrous DMSO is the most common and effective solvent.[5] We recommend preparing a high-concentration stock, for example, at 10 mM. However, it is crucial to verify solubility at this concentration. If the compound does not fully dissolve, you may need to try a lower concentration or a different solvent. Repeated freeze-thaw cycles of DMSO stocks can lead to water absorption and compound precipitation over time, so it is best practice to aliquot the stock solution into single-use volumes.[3][6]

Q3: Can I use heating or sonication to dissolve the compound?

Gentle warming (e.g., to 37°C) and sonication can be effective methods to increase the rate of dissolution and to redissolve any compound that may have precipitated during storage.[3] However, be cautious. Excessive heat can degrade the compound. If a compound requires continuous heating to remain in solution, it will likely precipitate upon cooling to the assay temperature. These methods help achieve a supersaturated state, but they do not increase the fundamental thermodynamic solubility.

Q4: What is the maximum final DMSO concentration I should use in my assay?

The final concentration of DMSO in your assay should be kept as low as possible to avoid artifacts and cytotoxicity. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with many sensitive cell lines tolerating only up to 0.1%.[2][3] For biochemical or enzymatic assays, you might be able to use slightly higher concentrations (e.g., 1-2%), but this must be validated. Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples but lacks the compound.[4]

Q5: I filtered out the precipitate. Is my experiment still valid?

No, filtering is not recommended as a solution for precipitation.[3] When you filter the solution, you are removing an unknown amount of the active compound. This means the final concentration in your assay is significantly lower than your calculated concentration, which will invalidate your results (e.g., dose-response curves, IC50 values). The correct approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired final concentration.[3]

Troubleshooting & Solubilization Protocols

When simple dilution of a DMSO stock is not feasible, a systematic approach is needed to find the right solubilization strategy. The choice of method depends heavily on the type of assay you are performing.

G start Start: Solubility Issue with 5,8-Difluoroquinoxaline-2,3-diol assay_type What is the assay type? start->assay_type biochem Biochemical / Enzymatic Assay assay_type->biochem Biochemical cell_based Cell-Based Assay assay_type->cell_based Cell-Based step1_biochem Protocol A: Optimize Co-Solvent (e.g., Final DMSO < 1-2%) biochem->step1_biochem check1_biochem Soluble? step1_biochem->check1_biochem step2_biochem Protocol B: pH Modification (Test pH 3-10) check1_biochem->step2_biochem No end_point Proceed with Assay (Include Vehicle Control) check1_biochem->end_point Yes check2_biochem Soluble? step2_biochem->check2_biochem step3_biochem Protocol C: Use Cyclodextrins (HP-β-CD) check2_biochem->step3_biochem No check2_biochem->end_point Yes step3_biochem->end_point step1_cell Protocol D: Dilute in Serum (If media contains serum) cell_based->step1_cell check1_cell Soluble? step1_cell->check1_cell step2_cell Protocol C: Use Cyclodextrins (HP-β-CD) check1_cell->step2_cell No check1_cell->end_point Yes check2_cell Soluble? step2_cell->check2_cell step3_cell Test Alternative Co-solvents (e.g., Ethanol) for toxicity check2_cell->step3_cell No check2_cell->end_point Yes step3_cell->end_point

Sources

Troubleshooting

Technical Support Center: Synthesis of 5,8-Difluoroquinoxaline-2,3-diol

Welcome to the comprehensive technical support guide for the synthesis of 5,8-Difluoroquinoxaline-2,3-diol. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of 5,8-Difluoroquinoxaline-2,3-diol. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, minimize side product formation, and optimize your reaction outcomes.

Introduction

The synthesis of 5,8-Difluoroquinoxaline-2,3-diol, a key building block in medicinal chemistry, is primarily achieved through the cyclocondensation of 4,7-difluoro-1,2-phenylenediamine with an oxalic acid derivative, most commonly diethyl oxalate.[1] While the reaction appears straightforward, it is often plagued by the formation of various side products that can complicate purification and reduce yields. This guide provides a detailed examination of these challenges and offers practical, field-tested solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 5,8-Difluoroquinoxaline-2,3-diol.

Problem 1: Low Yield of the Desired Product

Symptoms: After workup and purification, the isolated yield of 5,8-Difluoroquinoxaline-2,3-diol is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclocondensation reaction may not have gone to completion.

    • Solution: Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4,7-difluoro-1,2-phenylenediamine) is consumed.[2]

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material and the formation of side products.

    • Solution: Ensure an accurate 1:1 molar ratio between 4,7-difluoro-1,2-phenylenediamine and diethyl oxalate.

  • Degradation of Starting Material or Product: The starting diamine is susceptible to oxidation, and the product can be sensitive to harsh reaction conditions.[2]

    • Solution: Use high-purity, freshly purified starting materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the o-phenylenediamine, which often leads to colored impurities.[1]

  • Product Loss During Workup: The product may be partially soluble in the wash solvents or lost during filtration.

    • Solution: Carefully select wash solvents. Water is typically used to wash the crude product. Minimize the volume of solvent used for washing and recrystallization to prevent significant product loss.

Problem 2: Presence of Colored Impurities in the Final Product

Symptoms: The isolated 5,8-Difluoroquinoxaline-2,3-diol is off-white, yellow, or brown instead of the expected pale solid.

Potential Causes & Solutions:

  • Oxidation of 4,7-difluoro-1,2-phenylenediamine: This is a primary cause of colored byproducts.[1]

    • Solution: As mentioned previously, performing the reaction under an inert atmosphere is highly effective. Additionally, ensure that the starting diamine is as pure as possible before use. Recrystallization or sublimation can be effective purification methods.[2]

  • Formation of Polymeric Side Products: At elevated temperatures or with prolonged reaction times, self-condensation or other side reactions can lead to polymeric tars.[3]

    • Solution: Maintain careful control over the reaction temperature. Using a solvent-free grinding method at room temperature can sometimes mitigate the formation of these impurities.[1]

Problem 3: Difficulty in Product Purification

Symptoms: The crude product is difficult to purify by standard methods like recrystallization, and impurities are still present in the final product as indicated by analytical techniques (e.g., NMR, LC-MS).

Potential Causes & Solutions:

  • Formation of Structurally Similar Side Products: Side reactions can lead to impurities with similar solubility and polarity to the desired product, making separation challenging.

    • Solution 1: Acid-Base Extraction. A highly effective purification method for quinoxaline-2,3-diones involves dissolving the crude product in a dilute aqueous base (e.g., 5% NaOH) to form the water-soluble salt.[1][4] Insoluble impurities, such as unreacted starting materials or non-acidic side products, can then be removed by filtration. The desired product is subsequently reprecipitated by acidifying the filtrate with a dilute acid (e.g., HCl).[1][4]

    • Solution 2: Avoid Silica Gel Chromatography. Quinoxaline-2,3-diones can be unstable on silica gel, leading to degradation and poor recovery.[1] If chromatographic purification is necessary, consider alternative stationary phases like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 5,8-Difluoroquinoxaline-2,3-diol?

The primary side products arise from incomplete reaction, side reactions of the starting materials, and subsequent reactions of the desired product. These can include:

  • Unreacted 4,7-difluoro-1,2-phenylenediamine: This is common if the reaction does not go to completion.

  • Mono-acylated intermediate: This forms when only one of the amino groups of the diamine reacts with diethyl oxalate.

  • Oxidation products of the diamine: These are often colored and can be complex mixtures.

  • Polymeric materials: Formed under harsh conditions.

Q2: What is the reaction mechanism for the formation of 5,8-Difluoroquinoxaline-2,3-diol?

The synthesis proceeds via a cyclocondensation reaction. The mechanism involves the nucleophilic attack of one amino group of the 4,7-difluoro-1,2-phenylenediamine on a carbonyl carbon of diethyl oxalate. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl carbon, and subsequent elimination of two molecules of ethanol to form the stable quinoxaline-2,3-dione ring system.[1][5]

Q3: Can I use oxalic acid instead of diethyl oxalate?

Yes, oxalic acid can be used. The reaction of o-phenylenediamines with oxalic acid, often in the presence of a strong acid like HCl, is a well-established method for synthesizing quinoxaline-2,3-diones.[6][7]

Q4: Are there alternative, "greener" synthesis methods available?

Several more environmentally benign methods have been developed. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields.[6][8]

  • Solvent-free synthesis by grinding: Grinding the reactants together at room temperature is an effective and environmentally friendly approach.[1]

  • Using water as a solvent: Some procedures have been developed that utilize water as the reaction medium.[1]

Experimental Protocols

Recommended Synthesis Protocol: Conventional Method

This protocol is a standard and reliable method for the synthesis of 5,8-Difluoroquinoxaline-2,3-diol.

Materials:

  • 4,7-difluoro-1,2-phenylenediamine

  • Diethyl oxalate

  • Ethanol

  • 5% Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,7-difluoro-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add diethyl oxalate (1.1 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash with a small amount of cold ethanol.

  • To purify the crude product, suspend it in a 5% NaOH solution and stir until it dissolves completely.

  • Filter the solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly add 1M HCl with stirring until the product precipitates.

  • Filter the purified product, wash thoroughly with cold water, and dry under vacuum.

Data Summary Table
ParameterConventional MethodMicrowave-Assisted[1]Solvent-Free Grinding[1]
Solvent EthanolWaterNone
Temperature Reflux100°C (in microwave)Room Temperature
Reaction Time 2-4 hours3 minutes5-10 minutes
Typical Yield GoodGood to ExcellentGood

Visualizing Reaction Pathways

Main Reaction Pathway

main_reaction 4,7-difluoro-1,2-phenylenediamine 4,7-difluoro-1,2-phenylenediamine Intermediate Mono-acylated Intermediate 4,7-difluoro-1,2-phenylenediamine->Intermediate + Diethyl oxalate Diethyl oxalate Diethyl oxalate Product 5,8-Difluoroquinoxaline-2,3-diol Intermediate->Product Intramolecular cyclization - 2 EtOH

Caption: Main synthesis pathway for 5,8-Difluoroquinoxaline-2,3-diol.

Common Side Reactions

side_reactions Start 4,7-difluoro-1,2-phenylenediamine Oxidation Oxidation Products (Colored Impurities) Start->Oxidation Air/Heat Polymerization Polymeric Tars Start->Polymerization High Temp/ Long Time Incomplete Unreacted Starting Material Start->Incomplete Insufficient Reaction Time

Caption: Common side reactions leading to impurities.

Troubleshooting Workflowdot

troubleshooting_workflow Start Low Yield or Impure Product? Check_Completion Reaction Complete? Start->Check_Completion Increase_Time Increase Reaction Time/Temp Check_Completion->Increase_Time No Check_Purity Starting Material Purity? Check_Completion->Check_Purity Yes Purify_Reactants Purify Reactants (Recrystallize/Sublime) Check_Purity->Purify_Reactants No Check_Atmosphere Inert Atmosphere? Check_Purity->Check_Atmosphere Yes Use_Inert_Gas Use N2 or Ar Check_Atmosphere->Use_Inert_Gas No Purification_Method Purification Method? Check_Atmosphere->Purification_Method Yes Acid_Base_Wash Use Acid-Base Purification Purification_Method->Acid_Base_Wash Ineffective

Sources

Optimization

Quinoxaline Synthesis Optimization: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support & Troubleshooting Center for Quinoxaline Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, providing you with the mechanistic cau...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Quinoxaline Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, providing you with the mechanistic causality, self-validating protocols, and empirical data necessary to optimize your specific N-heterocycle workflows.

Quinoxalines are privileged N-heterocyclic scaffolds with profound implications in drug discovery, acting as kinase inhibitors, antimicrobial agents, and anticancer therapeutics[1]. The classic synthetic route involves the double condensation of o-phenylenediamines (OPDA) with 1,2-dicarbonyl compounds[1]. While conceptually straightforward, achieving high yields, regioselectivity, and green metrics requires rigorous optimization of catalysts, solvents, and thermodynamic parameters[2].

Workflow A Substrate Selection o-Phenylenediamine + 1,2-Diketone B Catalyst & Solvent Screening (e.g., ENPFSA, H-MCM-22, Green Solvents) A->B C Reaction Optimization (Temp, Time, Microdroplet) B->C D Workup & Purification (Filtration, Recrystallization) C->D E Product Validation (NMR, HPLC, Yield Calculation) D->E

Workflow for optimizing quinoxaline synthesis from substrates to validation.

Section 1: Reaction Optimization Parameters

Optimizing the reaction relies on selecting the right catalytic system to lower the activation energy of the imine formation and subsequent cyclization. The table below synthesizes quantitative data from various established protocols to aid in your condition selection.

SubstratesCatalyst / LoadingSolventTempTimeYield (%)Ref
OPDA + AcetoneH-MCM-22 (100 mg/mmol)AcetonitrileRT1.5 h92[3]
OPDA + AcetonePhenylboronic acid (20 mol%)AcetonitrileReflux3.5 h88[3]
OPDA + 1,2-DiarylketoneENPFSA (Polymer-supported)EthanolRT / Reflux85 min>80[4]
OPDA + 1,2-DiketoneNone (Microdroplet System)MeOH:H₂O (1:1)RT< 1 sec~90[5]
OPDA + 1,2-DiketoneAminoguanidine (10 mol%)DMSO100 °C6 hHigh[6]
Section 2: Validated Experimental Protocols

Every protocol utilized in a drug development setting must be a self-validating system. The following methodologies include built-in checks to ensure reaction integrity.

Protocol A: Heterogeneous Green Catalysis (H-MCM-22 or ENPFSA)

This protocol leverages a solid acid catalyst, which simplifies workup and prevents product contamination by soluble transition metals—a critical requirement in pharmaceutical synthesis[3],[4].

  • Preparation : In a 50 mL round-bottom flask, combine o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 - 1.2 mmol)[3].

  • Catalyst Addition : Add 100 mg of H-MCM-22 (or polymer-supported sulphanilic acid, ENPFSA)[3],[4].

  • Solvent : Suspend the mixture in 4-5 mL of an appropriate solvent (Acetonitrile for H-MCM-22; Ethanol for ENPFSA)[3],[4].

  • Reaction & Validation : Stir at room temperature. Monitor via Thin Layer Chromatography (TLC) using 10% ethyl acetate in hexane. Self-Validation: The complete disappearance of the OPDA spot (typically 1.5–2 hours) visually confirms the reaction has reached thermodynamic completion[3].

  • Workup : Filter the mixture to recover the heterogeneous catalyst. Wash the catalyst with 2 mL of the hot reaction solvent to desorb any trapped product[3].

  • Purification : Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure quinoxaline derivative.

Protocol B: High-Throughput Microdroplet Synthesis (Catalyst-Free)

For rapid library generation, microdroplet reactions accelerate condensation kinetics by orders of magnitude due to partial solvation and high surface-area-to-volume ratios at the droplet interface[5].

  • Preparation : Prepare a 1:1 (v/v) methanol-water solution containing equimolar amounts of OPDA and the target 1,2-diketone (e.g., 1 mM concentration)[5].

  • System Setup : Load the solution into a syringe connected to a single-barrel microdroplet spray device equipped with a high-voltage metal taper tip and an N₂ gas sheath[5].

  • Reaction : Spray the mixture at a controlled flow rate. The condensation occurs within microseconds inside the charged microdroplets[5].

  • Collection & Validation : Collect the spray directly into a mass spectrometer inlet for real-time conversion monitoring. Yields typically reach ~90% without any catalyst[5].

Section 3: Troubleshooting Guides & FAQs

Understanding the mechanistic causality behind a failed reaction is critical for troubleshooting.

Mechanism S1 o-Phenylenediamine + 1,2-Dicarbonyl I1 Nucleophilic Attack (Formation of Hemiaminal) S1->I1 I2 Dehydration (-H2O) (Imine Formation) I1->I2 I3 Intramolecular Cyclization (Second Nucleophilic Attack) I2->I3 P Quinoxaline Derivative (+ H2O) I3->P

Stepwise mechanistic pathway of o-phenylenediamine and 1,2-dicarbonyl condensation.

Q1: My reaction stalls at 50% conversion, and I see unreacted diamine. How do I push it to completion? Expert Insight (Causality) : Incomplete conversion often stems from the electronic deactivation of the intermediate. Once the first amine condenses to form the hemiaminal/imine, the electron-withdrawing nature of the newly formed imine reduces the nucleophilicity of the second amine group. Furthermore, diamines carrying electron-donating groups generally react slower[4]. Solution: If using a solvent-free or room-temperature setup, increase the temperature to overcome the activation energy barrier for the intramolecular cyclization. Alternatively, switch to a stronger Lewis acid catalyst (e.g., 20 mol% phenylboronic acid) to further activate the remaining carbonyl group[3].

Q2: I am using an unsymmetrical 1,2-diketone and getting a mixture of regioisomers. How can I improve regioselectivity? Expert Insight (Causality) : Condensation of unsymmetrical OPDAs with unsymmetrical diketones leads to competing initial nucleophilic attacks. The more nucleophilic amine will preferentially attack the more electrophilic (less sterically hindered) carbonyl. Solution: Lower the reaction temperature to favor the kinetic product. If thermodynamic control is desired, run the reaction at reflux for an extended period. Using a highly coordinating solvent or a specific metal-organic framework (MOF) catalyst can also sterically guide the approach of the substrates, improving the regiomeric ratio[7].

Q3: The reaction mixture turns dark brown/black, and the yield is low. What is happening? Expert Insight (Causality) : o-Phenylenediamines are highly susceptible to oxidative degradation and polymerization in the presence of air and light, especially when heated or exposed to strong transition metals. Solution: Degas your solvents and run the reaction under an inert nitrogen or argon atmosphere. Transitioning to a green, metal-free catalyst like polymer-supported sulphanilic acid (ENPFSA) or utilizing a microdroplet system can bypass these oxidative side reactions entirely[5],[4].

Q4: How do I remove the heterogeneous catalyst completely without losing my product? Expert Insight (Causality) : While solid acids like H-MCM-22 are easily filtered, quinoxalines can sometimes adsorb onto the porous surface of the catalyst, leading to yield loss during workup[3]. Solution: Do not just filter; perform a hot wash. After the initial filtration, resuspend the recovered catalyst in hot ethyl acetate or ethanol, stir for 5 minutes, and filter again. Combine the filtrates. This ensures all adsorbed product is thermally desorbed from the catalyst pores.

References
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. nih.gov. 1

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.org. 2

  • Application Notes and Protocols for the Condensation of o-Phenylenediamine and Ketones - Benchchem. benchchem.com. 3

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - Frontiers. frontiersin.org. 5

  • Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane | The Journal of Organic Chemistry. acs.org. 6

  • A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. arabjchem.org. 4

  • Benzimidazole synthesis via oxidative condensation of 1,2-diaminoarenes with primary amines using MOF-235 as an effective - CTU. ctu.edu.vn. 7

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 5,8-Difluoroquinoxaline-2,3-diol

Welcome to the technical support and troubleshooting center for the synthesis of 5,8-difluoroquinoxaline-2,3-diol. This fluorinated scaffold is a critical intermediate in the development of AMPA/NMDA receptor antagonists...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 5,8-difluoroquinoxaline-2,3-diol. This fluorinated scaffold is a critical intermediate in the development of AMPA/NMDA receptor antagonists, neuroprotective agents, and advanced antimicrobial therapeutics.

This guide provides researchers and drug development professionals with a self-validating protocol, mechanistic insights, and targeted troubleshooting strategies to optimize this microwave-assisted organic synthesis (MAOS).

Overview & Mechanistic Rationale

The conventional synthesis of quinoxaline-2,3-diols relies on the condensation of an o-phenylenediamine with oxalic acid (or its derivatives) under prolonged acidic reflux, often requiring 12 to 24 hours. The presence of strongly electron-withdrawing fluorine atoms at the 3 and 6 positions of 3,6-difluorobenzene-1,2-diamine significantly reduces the nucleophilicity of the amine groups, further stalling the reaction kinetics.

Microwave dielectric heating overcomes this high activation energy barrier. By directly coupling microwave energy with polar reagents and solvents, the reaction achieves rapid, uniform superheating. This dramatically reduces reaction times from hours to minutes, minimizes oxidative side reactions, and significantly improves overall yields 1.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation: the extreme difference in solubility between the starting materials (soluble in water/ethanol) and the final diol product (highly insoluble due to crystal lattice energy) ensures that precipitation itself acts as a primary purity checkpoint.

Reagents Required:

  • 3,6-Difluorobenzene-1,2-diamine (1.0 equiv, 10 mmol)

  • Oxalic acid dihydrate (1.05 equiv, 10.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (Microwave grade)

  • Deionized Water & Cold Ethanol (for workup)

Step-by-Step Methodology:

  • Reagent Loading: In a 20 mL heavy-walled microwave-safe reaction vial equipped with a magnetic stir bar, add 3,6-difluorobenzene-1,2-diamine and oxalic acid dihydrate.

  • Susceptor Addition: Add 2.0 mL of anhydrous DMF. Causality note: While solvent-free grinding is possible, DMF acts as a high-efficiency microwave susceptor (high loss tangent, tan δ), ensuring uniform heat distribution and preventing localized charring of the solid matrix2.

  • Irradiation: Seal the vial with a pressure-rated crimp cap. Place it in a dedicated microwave synthesizer. Program the reactor to heat to 150 °C with a 5-minute hold time. Set the maximum power to 300 W with dynamic attenuation to maintain the target temperature 1.

  • Quenching: Allow the system to cool to room temperature (≤ 30 °C) using the reactor's compressed air cooling stream.

  • Precipitation & Isolation: Uncap the vial and slowly add 10 mL of deionized water while stirring. The 5,8-difluoroquinoxaline-2,3-diol will rapidly precipitate as a dense solid.

  • Purification: Collect the product via vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 × 5 mL) and cold ethanol (1 × 5 mL) to strip away any unreacted diamine and residual DMF.

  • Drying: Dry the isolated powder under a high vacuum at 60 °C for 4 hours.

Experimental Workflow Visualization

G Start 3,6-Difluorobenzene-1,2-diamine + Oxalic Acid Dihydrate Mix Addition of DMF (Microwave Susceptor) Start->Mix MW Microwave Irradiation (150°C, 5 min, 300W) Mix->MW Inter Intermediate: Mono-amide Formation MW->Inter Step 1 Cyclize Intramolecular Cyclization (-H2O) Inter->Cyclize Step 2 Cool Cool to RT & Precipitate with H2O Cyclize->Cool Filter Vacuum Filtration & Cold EtOH Wash Cool->Filter Product 5,8-Difluoroquinoxaline-2,3-diol (Yield >90%) Filter->Product

Figure 1: Microwave-assisted synthesis workflow for 5,8-difluoroquinoxaline-2,3-diol.

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of different synthetic approaches for this specific fluorinated scaffold, highlighting the efficiency of the DMF-assisted microwave protocol.

Reaction ParameterConventional RefluxMicrowave (Solvent-Free)Microwave (with DMF)
Heating Mechanism Convection (Oil Bath)Dielectric HeatingDielectric Heating
Solvent Aqueous HCl (2N)NoneN,N-Dimethylformamide
Temperature 100 °C150 °C150 °C
Reaction Time 12 - 24 hours5 minutes5 minutes
Typical Yield 60 - 65%82 - 88%92 - 96%
Purity (LC-MS) ~80% (Oxidative side products)~90% (Some thermal charring)>98% (Clean profile)

Troubleshooting Guides & FAQs

Q1: My reaction yielded a dark, charred mixture instead of a clean precipitate. What went wrong? Cause: Charring is typically caused by localized superheating (thermal runaway). In a purely solid-state microwave reaction, the fluorinated diamine and oxalic acid have different dielectric properties, leading to uneven absorption of microwave energy. Solution: Ensure you are adding 1-2 mL of DMF prior to irradiation. DMF is highly polar and acts as an excellent microwave energy transfer agent, distributing heat uniformly across the reaction matrix and preventing localized degradation 2. Also, verify that your microwave's IR sensor is clean to ensure accurate temperature feedback.

Q2: LC-MS analysis shows a significant[M+18] peak relative to the desired product. How do I drive the reaction to completion? Cause: An[M+18] mass indicates incomplete cyclization. The reaction has stalled at the intermediate mono-amide stage (Step 1 in Figure 1), meaning only one molecule of water was eliminated. The second intramolecular nucleophilic attack (Step 2) requires sufficient thermal energy to overcome the ring-strain transition state, which is exacerbated by the electron-withdrawing fluorines [[3]](). Solution: Increase the microwave hold time at 150 °C from 5 minutes to 7–8 minutes. If the issue persists, add a catalytic amount (5 mol%) of a Lewis acid or iodine to further activate the carbonyl carbon.

Q3: Why shouldn't I use standard liquid-liquid extraction (e.g., EtOAc/Water) during the workup? Cause: Quinoxaline-2,3-diols (and their dione tautomers) possess strong intermolecular hydrogen bonding networks and exceptionally high crystal lattice energies. This renders them highly insoluble in most standard organic extraction solvents (ethyl acetate, diethyl ether, dichloromethane). Solution: Rely strictly on antisolvent precipitation. The addition of water to the DMF reaction mixture drastically reduces the solubility of the diol, driving it out of solution. Vacuum filtration followed by a cold ethanol wash is the most efficient, self-validating purification method.

Q4: Can I substitute diethyl oxalate for oxalic acid dihydrate in this protocol? Cause & Solution: Yes. Diethyl oxalate can be used and often results in a cleaner reaction profile because it eliminates ethanol instead of water, reducing the internal vapor pressure generated in the sealed microwave vial. However, because ethoxide is a slightly poorer leaving group than water under these specific neutral conditions, you may need to increase the reaction temperature to 160 °C to achieve >95% conversion within the 5-minute window.

References

  • Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxaline-2,3-Dione Derivatives. Benchchem. 1

  • Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles. Taylor & Francis. 2

  • An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines. PMC - NIH. 3

Sources

Optimization

Preventing regioisomer formation in quinoxaline synthesis

Quinoxaline Synthesis Support Center: Troubleshooting Regioisomer Formation Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter challenges from re...

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Author: BenchChem Technical Support Team. Date: March 2026

Quinoxaline Synthesis Support Center: Troubleshooting Regioisomer Formation

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize substituted quinoxalines via the classic condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds (the Körner and Hinsberg methods).

When both precursors are unsymmetrical, the reaction typically yields an inseparable thermodynamic mixture of regioisomers (e.g., 2,6- vs. 3,6-disubstituted quinoxalines). This guide provides field-proven, mechanistically grounded solutions to force regioselectivity, ensuring high-purity product profiles for drug development and materials science applications.

Part 1: Diagnostic Matrix for Regiocontrol Strategies

Before troubleshooting your specific reaction, consult the table below to compare the quantitative efficacy of various catalytic systems used to induce regioselectivity.

Catalyst SystemPrecursorsRegiomeric Ratio (r.r.)Yield (%)Primary Mechanism of Regiocontrol
Uncatalyzed (Thermal) Arylglyoxal + 4-methyl-1,2-diamine~ 1:160–70None (Thermodynamic mixture)
Ammonium Bifluoride (ABF) Arylglyoxal + 3-methyl-1,2-diamine> 99:1 (2,8-isomer)90–95Selective H-bonding / Brønsted acidity[1]
PIFA (Hypervalent Iodine) α-iminoethanone + o-phenylenediamineUp to 1:070–88Oxidative chemo/regioselective annulation[2]
Hemoglobin / Lipase β-ketoester + 1,2-diaminobenzeneModerate to High81–95Enzymatic steric pocket direction[3]

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why am I getting a 1:1 mixture of regioisomers when condensing arylglyoxals with unsymmetrical 1,2-phenylenediamines?

Cause: In a standard thermal condensation without a directing catalyst, the two amino groups of the 1,2-diamine have nearly identical nucleophilicity (HOMO energy levels). Similarly, the two carbonyl groups of the dicarbonyl compound lack sufficient electronic differentiation. Consequently, nucleophilic attack occurs randomly at both carbonyl centers, leading to a stoichiometric mixture of regioisomers. Solution: You must introduce a catalyst that selectively activates one carbonyl group over the other, or utilize a stepwise annulation strategy rather than a concerted thermal condensation.

Q2: How can I use Brønsted acids to direct the regioselectivity of glyoxal condensations?

The Mechanism: Using Ammonium Bifluoride (ABF) at a low loading (0.5 mol %) in a methanol-water solvent system is highly effective[1]. ABF acts as a specialized Brønsted acid. Density Functional Theory (DFT) reactivity indices show that the [F−H−F]− anion forms a highly specific hydrogen-bonding network that preferentially activates the more electrophilic aldehyde carbon (C1) of the arylglyoxal. The Result: The less sterically congested amino group of the diamine selectively attacks this activated C1 position first, locking the intermediate into a single cyclocondensation pathway. For example, reacting arylglyoxals with 3-methylbenzene-1,2-diamine under these conditions exclusively yields 2,8-disubstituted quinoxalines[1].

Mechanism N1 Unsymmetrical 1,2-Dicarbonyl N3 Selective H-Bonding at Aldehyde (C1) N1->N3 N2 ABF Catalyst [F-H-F]- N2->N3 Activates N5 Regioselective Nucleophilic Attack N3->N5 N4 Unsymmetrical 1,2-Diamine N4->N5 Less hindered NH2 N6 Single Regioisomer (e.g., 2,8-isomer) N5->N6 Cyclocondensation

Mechanistic pathway of ABF-catalyzed regioselective quinoxaline synthesis.

Q3: I need to synthesize trisubstituted quinoxalines. How can I achieve high regiocontrol?

The Mechanism: The regioselective preparation of trisubstituted quinoxalines is notoriously difficult. The most authoritative modern approach utilizes hypervalent iodine reagents—specifically phenyliodine bis(trifluoroacetate) (PIFA)—to catalyze the annulation between α-iminoethanones and o-phenylenediamines[2]. Instead of a standard condensation, this reaction proceeds via an oxidative cascade: imine formation, followed by a chemo/regioselective oxidative cyclization mediated by the I(III) center, and final aromatization. This method achieves excellent regioselectivities (up to 1:0) for 2,3,5-, 2,3,6-, and 2,3,7-trisubstituted quinoxalines[2].

Validated Experimental Protocol (PIFA-Mediated Annulation):

  • Preparation: In an oven-dried flask, dissolve the α-iminoethanone (approx. 0.5 mmol) and the substituted 1,2-phenylenediamine (approx. 1.0 mmol) in 10 mL of anhydrous Tetrahydrofuran (THF)[2].

  • Catalyst Addition: Add PIFA (1.5–50 mol % depending on substrate sterics) to the solution.

  • Reaction: Stir the mixture under an Argon (Ar) atmosphere. Maintain the temperature between 0 °C and room temperature for 1 to 64 hours, monitoring completion via TLC[2].

  • Quenching: Quench the reaction by adding distilled water.

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Workflow S1 1. Reagent Prep Mix α-iminoethanone & o-phenylenediamine S2 2. Catalyst Addition Add PIFA (1.5–50 mol%) in anhydrous THF S1->S2 S3 3. Incubation Stir under Ar atm (0 °C to RT, 1-64h) S2->S3 S4 4. Quench & Extract Add H2O, extract with Ethyl Acetate S3->S4 S5 5. Purification Wash, dry (Na2SO4), Concentrate S4->S5

Step-by-step workflow for PIFA-mediated regioselective annulation.

Q4: Are there any biocatalytic (green chemistry) approaches to prevent regioisomer formation?

The Mechanism: Yes. Recent advancements have demonstrated the efficacy of a dual-protein cascade system utilizing lipase and hemoglobin in an aqueous medium[3]. In this one-pot system, lipase facilitates the generation of reactive intermediates from β-ketoesters, while hemoglobin acts as a promiscuous catalyst to drive the cyclocondensation with 1,2-diaminobenzenes. The unique steric environment of hemoglobin's active site forces the substrates into a specific orientation, yielding moderate to high regioselectivity that is impossible to achieve in an uncatalyzed aqueous reaction[3]. To validate that hemoglobin drives the regiocontrol, control experiments using simple hemin resulted in poor regioselectivity, proving the necessity of the protein's tertiary structure[3].

Part 3: References

  • Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents Source: The Journal of Organic Chemistry (ACS Publications), November 2021. URL:[Link]

  • A Dual-Protein Cascade Reaction for the Regioselective Synthesis of Quinoxalines Source: Organic Letters (ACS Publications), April 2020. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5,8-Difluoroquinoxaline-2,3-diol Solution Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic data when working with quinoxaline-2,3-dione derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic data when working with quinoxaline-2,3-dione derivatives. The compound 5,8-Difluoroquinoxaline-2,3-diol (CAS: 2060037-73-0)—and its tautomeric counterpart, 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione—presents unique physicochemical challenges.

The addition of highly electronegative fluorine atoms at the 5 and 8 positions fundamentally alters the electron density of the pyrazine-dione core. This modification shifts tautomeric equilibria, lowers the pKa of the compound, and severely impacts its aqueous solubility. This guide moves beyond basic troubleshooting to explain the causality behind these phenomena, providing self-validating protocols to ensure your experimental data remains robust and reproducible.

Part 1: The Mechanistic Basis of Instability

Before troubleshooting, it is critical to understand that what appears as "degradation" in your assays is often a physical phase change or a reversible tautomeric shift. Quinoxaline derivatives are notoriously sensitive to their microenvironment, specifically regarding1[1].

Tautomerization Diol 5,8-Difluoroquinoxaline-2,3-diol (Enol Tautomer) Favored in non-polar media Dione 5,8-Difluoro-1,4-dihydroquinoxaline-2,3-dione (Keto Tautomer) Favored in aqueous media Diol->Dione Aqueous Buffer / pH Shift Degradation Photo-Oxidative Degradation Products (Ring Cleavage) Diol->Degradation UV Light / ROS Dione->Degradation UV Light / ROS Precipitate Micro-Precipitation (Apparent Concentration Loss) Dione->Precipitate Aggregation via H-bonding

Mechanistic pathways of 5,8-Difluoroquinoxaline-2,3-diol tautomerization and degradation.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: My compound’s concentration drops rapidly within 2 hours in a physiological buffer (pH 7.4). Is it degrading? A1: Not necessarily. The most common misdiagnosis for 5,8-Difluoroquinoxaline-2,3-diol is confusing micro-precipitation with chemical degradation. Due to the highly planar nature of the quinoxaline core and the strong intermolecular hydrogen bonding afforded by the dione tautomer, its 1[1].

  • Causality: The sudden shift in dielectric constant when diluting from a DMSO stock into an aqueous buffer forces the molecule out of the solvent shell, forming sub-visible aggregates.

  • Solution: Always run a concurrent UV-Vis scan at 600 nm. True degradation will not increase baseline scattering, whereas micro-precipitation will cause a noticeable increase in turbidity.

Q2: I observe a color shift from clear to faint yellow when the stock solution is left on the bench. What is happening? A2: This is a classic indicator of photo-oxidative degradation. Quinoxaline derivatives, including their2[2] when exposed to ambient light and dissolved oxygen.

  • Causality: UV photons provide the activation energy required for dissolved oxygen to attack the electron-rich pyrazine ring, leading to ring cleavage or the formation of complex polymeric N-oxides.

  • Solution: Store stock solutions in amber vials and degas your aqueous buffers with nitrogen or argon prior to dilution.

Q3: How does tautomerization affect my analytical quantification? A3: 5,8-Difluoroquinoxaline-2,3-diol exists in equilibrium with its keto form (the dione). In DMSO, the diol form is stabilized, whereas in aqueous media, the dione form predominates.

  • Causality: The differential solvation energies of the hydroxyl vs. carbonyl groups drive this equilibrium. Because the two tautomers have different molar extinction coefficients at standard UV wavelengths (e.g., 254 nm), a shift in the equilibrium can falsely appear as a loss of concentration.

  • Solution: Quantify the compound at its isobestic point (typically around 280-290 nm, though this must be determined empirically for your specific buffer), where both tautomers absorb equally.

Troubleshooting Start Signal Loss or Color Change in Experimental Assay VisCheck Visual / Spectroscopic Check (Is there turbidity at 600nm?) Start->VisCheck Precip Solubility Issue: Increase DMSO to 1-5% or use surfactant VisCheck->Precip Yes (Turbidity > 0.05) HPLC Run HPLC-UV Analysis (Monitor at Isobestic Point) VisCheck->HPLC No Turbidity Peaks Are new degradation peaks present? HPLC->Peaks Degrad Chemical Instability: Degas buffers, protect from light Peaks->Degrad Yes (New Peaks) Adsorp Surface Adsorption: Switch to low-bind plastics Peaks->Adsorp No (Only Parent Peak Drops)

Decision tree for troubleshooting apparent concentration loss of quinoxaline-2,3-diol solutions.

Part 3: Quantitative Data Summaries

To establish a baseline for your experiments, refer to the following stability and solubility parameters. Deviations from these benchmarks usually indicate a handling error rather than a fundamental flaw with the compound.

ParameterValue / ObservationMechanistic Rationale
Aqueous Solubility (pH 7.4) < 10 µg/mLHigh planarity and strong intermolecular H-bonding in the dione state restrict hydration.
Optimal Stock Solvent 100% Anhydrous DMSODisrupts the H-bonding network; stabilizes the diol tautomer.
Stability in DMSO (-20°C) > 6 monthsLow thermal energy and absence of water prevents hydrolysis and oxidation.
Aqueous Half-life (Ambient Light) ~4-6 hoursUV light catalyzes Reactive Oxygen Species (ROS) generation and pyrazine ring cleavage.
Aqueous Half-life (Dark) > 48 hoursProtection from light halts photo-oxidation pathways, maintaining structural integrity.
Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodology is designed as a self-validating system . By utilizing a fully solubilized DMSO control, a dark control, and isobestic point monitoring, this protocol inherently controls for false positives caused by solubility limits or tautomeric shifts.

Protocol: Forced Degradation & Stability Profiling

Objective: To empirically distinguish between precipitation, tautomerization, and true chemical degradation in your specific assay buffer.

Step 1: Stock Preparation

  • Prepare a 10 mg/mL stock solution of 5,8-Difluoroquinoxaline-2,3-diol in 100% anhydrous DMSO.

  • Aliquot into small, single-use amber vials and1[1].

Step 2: Matrix Spiking (The Stress Test) Prepare three parallel test conditions at a final concentration of 10 µg/mL (critical: stay below the precipitation threshold):

  • Control Matrix: 1% DMSO in HPLC-grade water (Incubated in the dark, 4°C).

  • Oxidative Stress: 1% DMSO in 3% H2​O2​ (Incubated in the dark, Room Temp)[1].

  • Photo-Stress: 1% DMSO in HPLC-grade water (Exposed to broad-spectrum UV/Vis light, Room Temp).

Step 3: Time-Course Sampling & Spectroscopic Validation

  • Collect 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Crucial Validation Step: Before HPLC injection, read the absorbance of each aliquot at 600 nm using a microplate reader or spectrophotometer.

  • If A600​>0.05 , micro-precipitation has occurred. Do not inject this directly; add 5% acetonitrile to the aliquot to resolubilize the aggregates before proceeding to HPLC.

Step 4: HPLC-UV/Vis Analysis

  • Analyze the samples using a C18 reverse-phase column.

  • Set the UV detector to the pre-determined isobestic point of the compound in your mobile phase.

  • Data Interpretation: Because you are monitoring the isobestic point, any reduction in the Area Under the Curve (AUC) of the parent peak is strictly due to chemical degradation (which will be corroborated by the appearance of new peaks), effectively ruling out a mere shift in the diol/dione equilibrium.

Part 5: References
  • Title: stability issues with 6-aminoquinoxaline-2,3(1H,4H)-dione in solution - Benchchem Source: benchchem.com URL:

  • Title: Technical Support Center: Synthesis of Quinoxaline-2,3-diones - Benchchem Source: benchchem.com URL:

  • Title: One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives Source: Indian Academy of Sciences (ias.ac.in) URL:

Sources

Optimization

Technical Support Center: Scaling Up 5,8-Difluoroquinoxaline-2,3-diol Synthesis

Welcome to the Technical Support Center for the scale-up synthesis of 5,8-difluoroquinoxaline-2,3-diol (also known as 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione). This compound is a critical fluorinated heterocyclic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 5,8-difluoroquinoxaline-2,3-diol (also known as 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione). This compound is a critical fluorinated heterocyclic scaffold used in the development of NMDA receptor antagonists and advanced agrochemicals[1].

Scaling up the cyclocondensation of 3,6-difluorobenzene-1,2-diamine with diethyl oxalate presents unique thermochemical and rheological challenges. The electron-withdrawing nature of the fluorine atoms significantly alters the reaction kinetics compared to unfluorinated analogs, requiring precise control over thermodynamics, equilibrium shifts, and phase management [2].

Process Overview & Mechanistic Pathway

The synthesis proceeds via a two-step nucleophilic acyl substitution. The initial nucleophilic attack of the diamine on diethyl oxalate forms a mono-oxamate intermediate. This is followed by an intramolecular cyclization that yields the target quinoxaline-2,3-diol, accompanied by the elimination of two equivalents of ethanol[1].

Because the 3,6-difluoro substituents strongly withdraw electron density via inductive effects, the nucleophilicity of the amine groups is depressed. Consequently, the activation energy for the second cyclization step is exceptionally high, making the reaction prone to stalling if the thermodynamics are not strictly managed.

Pathway SM 3,6-Difluorobenzene-1,2-diamine (Starting Material) Step1 Nucleophilic Attack (Exothermic) SM->Step1 Reagent Diethyl Oxalate (Reagent & Solvent) Reagent->Step1 Inter Mono-oxamate Intermediate (Stall Risk) Step1->Inter - Ethanol Step2 Intramolecular Cyclization (High Activation Energy) Inter->Step2 Heat (>110°C) Prod 5,8-Difluoroquinoxaline-2,3-diol (Precipitated Product) Step2->Prod - Ethanol

Mechanistic pathway for 5,8-difluoroquinoxaline-2,3-diol synthesis.

Troubleshooting Guides & FAQs

Q1: Why does our scale-up reaction stall at the mono-oxamate intermediate, resulting in low yields? Causality & Solution: This is a thermodynamic equilibrium issue. The intramolecular cyclization step releases ethanol. In a closed reflux system, the accumulation of ethanol pushes the equilibrium backward, preventing the formation of the final product. Furthermore, the electron-withdrawing fluorine atoms demand higher thermal energy for cyclization [2]. Actionable Fix: Transition from a reflux setup to a distillation setup. Operate the reactor at 130 °C and continuously distill off the ethanol byproduct (b.p. 78 °C) to drive the equilibrium forward via Le Chatelier's principle.

Q2: We experience severe foaming and exotherms when mixing the reagents at the 1-kg scale. How can we control this? Causality & Solution: The initial formation of the mono-oxamate intermediate is highly exothermic. If the entire batch of 3,6-difluorobenzene-1,2-diamine is added to hot diethyl oxalate at once, the rapid heat evolution causes the localized boiling of the generated ethanol, leading to dangerous foaming and potential reactor pressurization. Actionable Fix: Implement a controlled dosing strategy. Pre-heat the diethyl oxalate to 80 °C, and dose the diamine into the reactor over a 2-to-3-hour period. Maintain the jacket cooling system on standby to keep the internal temperature strictly below 95 °C during the addition phase.

Q3: During the final hours of the reaction, the product precipitates as a thick crust, causing our agitator to fail. How can we improve the rheology? Causality & Solution: 5,8-Difluoroquinoxaline-2,3-diol is highly planar and engages in extensive intermolecular hydrogen bonding, making it exceptionally insoluble in most organic solvents. As it forms, it crashes out of solution, drastically increasing the viscosity of the slurry. Actionable Fix: Increase the equivalents of diethyl oxalate from the stoichiometric 1.0 eq to 5.0–7.0 eq so it acts as a bulk diluent [3]. Alternatively, equip the reactor with an anchor or retreat-curve impeller designed for high-viscosity non-Newtonian slurries, rather than a standard pitched-blade turbine.

Q4: Our isolated product has a dark brown tint instead of the expected off-white color. What is the degradation pathway? Causality & Solution: Electron-rich o-phenylenediamines are highly susceptible to oxidative degradation by atmospheric oxygen, forming highly colored, conjugated azo and azine oligomers. Actionable Fix: The system must be strictly anaerobic. Degas the diethyl oxalate by sparging with nitrogen for 30 minutes prior to heating, and maintain a positive N₂ or Argon pressure throughout the entire reaction and cooling cycle.

Standard Operating Protocol (SOP) for 1-kg Scale-Up

This protocol is designed as a self-validating system. It utilizes In-Process Controls (IPC) to ensure the reaction does not proceed to the cooling phase until chemical conversion is absolute, preventing the co-precipitation of intermediates.

Phase 1: Preparation and Inerting

  • Purge a 10 L glass-lined or Hastelloy reactor with Nitrogen for 15 minutes.

  • Charge 5.0 L of Diethyl Oxalate (approx. 5.3 kg, 36.2 mol, 5.2 eq) into the reactor.

  • Sparge the solvent with N₂ for 30 minutes at 20 °C to remove dissolved oxygen.

Phase 2: Controlled Dosing 4. Heat the reactor to an internal temperature (T_int) of 80 °C. 5. Begin portion-wise addition of 3,6-difluorobenzene-1,2-diamine (1.0 kg, 6.94 mol, 1.0 eq) over 2.5 hours. 6. Causality Check: Monitor T_int. Adjust the dosing rate to ensure T_int does not exceed 95 °C to prevent ethanol flash-boiling.

Phase 3: Distillation and Cyclization 7. Once dosing is complete, reconfigure the reactor overheads from reflux to distillation (e.g., route through a condenser to a receiver flask). 8. Ramp T_int to 130 °C. 9. Collect the distilled ethanol. The reaction must be held at 130 °C for 10–12 hours.

Phase 4: In-Process Control (IPC) Validation 10. After 10 hours, pull a 1 mL slurry sample. Quench in cold acetonitrile and analyze via HPLC (UV 254 nm). 11. Validation Gate: The reaction is deemed complete only when the mono-oxamate intermediate peak area is < 1.0%. If > 1.0%, continue heating for 2 hours and re-test.

Phase 5: Isolation and Drying 12. Cool the reactor linearly to 5 °C over 4 hours to promote controlled crystallization and prevent crusting on the reactor walls. 13. Discharge the thick slurry to a Nutsche filter. 14. Wash the filter cake with cold ethanol (2 x 1.0 L) to displace residual diethyl oxalate, followed by a heptane wash (1.0 L) to accelerate drying. 15. Dry the product in a vacuum oven at 60 °C and < 50 mbar until a constant weight is achieved.

Quantitative Data & Parameter Optimization

The following table summarizes the critical process parameters (CPPs) required to transition from a suboptimal discovery-scale synthesis to an optimized kilolab scale [4].

ParameterSuboptimal ConditionOptimized Kilolab ConditionRationale / Causality
Solvent/Reagent Ratio 1.5 eq Diethyl Oxalate5.0 - 7.0 eq Diethyl OxalateExcess oxalate acts as a vital diluent to maintain stirrability during the massive precipitation of the rigid product.
Reaction Temperature 80 °C (Reflux)130 °C (Distillation)High thermal energy is mandatory to overcome the deactivating inductive effect of the 3,6-difluoro groups during cyclization.
Atmosphere Ambient AirN₂ or Argon PurgeStrictly prevents the oxidative degradation of the diamine starting material into dark, colored oligomers.
Byproduct Management Closed RefluxContinuous DistillationRemoving ethanol (b.p. 78 °C) shifts the thermodynamic equilibrium irreversibly towards the fully cyclized product.
Agitator Type Pitched-Blade TurbineAnchor or Retreat-CurvePrevents mechanical failure by effectively sweeping the reactor walls as the slurry viscosity spikes.

References

  • M. A. El-Sayed et al. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry, 2015.[Link]

  • M. R. Yadav et al. "2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity." Molecules, 2002.[Link]

  • Y. Zhang et al. "Visible-Light-Induced Divergent C–H Esterification/Alkylation of Quinoxalin-2(1H)-ones with Aldehydes under Mild Conditions." Organic Letters, 2025.[Link]

Troubleshooting

Technical Support Center: Quinoxaline-2,3-dione Synthesis &amp; Catalyst Optimization

Welcome to the Technical Support Center for the synthesis of quinoxaline-2,3-diones. These bicyclic heteroaromatic scaffolds are critical components in modern drug development, frequently serving as competitive antagonis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of quinoxaline-2,3-diones. These bicyclic heteroaromatic scaffolds are critical components in modern drug development, frequently serving as competitive antagonists for NMDA and AMPA receptors in neuropharmacology, as well as exhibiting potent antimicrobial and anticancer properties[1][2].

The core synthetic route involves the cyclocondensation of o-phenylenediamine (OPDA) with a two-carbon dicarbonyl electrophile—typically oxalic acid or diethyl oxalate[3]. While seemingly straightforward, researchers frequently encounter issues with catalyst selection, incomplete cyclization, and product isolation. This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies to optimize your laboratory workflows.

Section 1: Catalyst & Methodology Selection Matrix

Selecting the right catalyst and reaction condition is the most critical variable in this synthesis. Use the data matrix below to match your substrate's stability and your laboratory's capabilities with the optimal methodology.

MethodologyCatalyst SystemReagentsReaction ConditionsAdvantagesLimitations
Conventional Thermal Strong Acid (4N HCl)OPDA + Oxalic AcidAqueous reflux, 1.5–4 hrsHighly scalable; robust historical precedent[4].Generates harsh acidic waste; risk of OPDA oxidation[5].
Microwave-Assisted Catalyst-Free (Water)OPDA + Oxalic Acid400W irradiation, 3–4 minsUltra-fast kinetics; green chemistry profile[5].Requires a dedicated laboratory microwave reactor[1].
Organic Condensation p-TsOH (Catalytic)OPDA + Diethyl OxalateReflux in EtOH or CHCl₃, 12+ hrsAvoids strong aqueous acids; ideal for sensitive substrates[3].Slower reaction kinetics; requires solvent evaporation.
Mechanochemical Catalyst-FreeOPDA + Oxalic AcidSolvent-free grinding, Room TempZero solvent waste; highly sustainable[6].Difficult to scale up uniformly; localized heating risks.
Section 2: Mechanistic Pathway

Understanding the reaction mechanism is essential for troubleshooting. The acid catalyst protonates the carbonyl oxygen of the dicarbonyl species, increasing its electrophilicity. The nucleophilic primary amine of OPDA attacks, forming a mono-condensation intermediate. A subsequent intramolecular attack by the second amine closes the ring, followed by the elimination of two equivalents of water or ethanol to yield the stable quinoxaline-2,3-dione[3].

Pathway OPDA o-Phenylenediamine (Nucleophile) Intermediate Mono-condensation Intermediate OPDA->Intermediate Step 1 Carbonyl Diethyl Oxalate / Oxalic Acid (Electrophile) Carbonyl->Intermediate Step 1 Catalyst Acid Catalyst (H+) Activates Carbonyl Catalyst->Carbonyl Activation Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 2 Product Quinoxaline-2,3-dione (Target Scaffold) Cyclization->Product Ring Closure Byproduct Byproducts (H2O or EtOH) Cyclization->Byproduct Elimination

Reaction mechanism and catalytic activation pathway for quinoxaline-2,3-dione synthesis.

Section 3: Validated Experimental Protocols

Every protocol described here is designed as a self-validating system . The physical properties of the molecules themselves act as indicators of reaction progress and purity.

Protocol A: Conventional Acid-Catalyzed Thermal Synthesis

Self-Validation Principle: The target product is highly insoluble in acidic aqueous media. The continuous formation of a dense precipitate drives the equilibrium forward (Le Chatelier's principle) and serves as a visual indicator of successful cyclization.

  • Initiation: Suspend o-phenylenediamine (1.0 eq, e.g., 27.9 g) in 150 mL of distilled water.

  • Catalysis: Add oxalic acid dihydrate (1.1 eq to 1.4 eq) and a catalytic volume of 4N HCl (approx. 15-20% v/v of the total solvent)[4].

  • Propagation: Reflux the mixture in an oil bath for 1.5 to 4 hours. Causality: The applied heat provides the necessary activation energy to overcome the steric hindrance of the second intramolecular cyclization step.

  • Termination: Cool the reaction mixture in an ice bath to maximize precipitation. Filter the solid and wash thoroughly with cold water to remove residual acid[4][5].

  • Purification (Base-Acid Reprecipitation): Dissolve the crude solid in 5% NaOH. Causality: The NH protons of the quinoxaline-2,3-dione (lactam form) are highly acidic. The base converts the compound to its water-soluble sodium salt, leaving unreacted organic impurities and oxidized OPDA behind as insoluble matter. Filter the basic solution, then re-precipitate the pure product by the dropwise addition of dilute HCl until the pH reaches ~2[1][5].

Protocol B: Microwave-Assisted Catalyst-Free Synthesis

Self-Validation Principle: The complete dissolution of the crude product in the NaOH purification step confirms the absence of unreacted, base-insoluble OPDA starting material.

  • Preparation: Combine powdered o-phenylenediamine (0.01 mol) and oxalic acid dihydrate (0.01 mol) in a microwave-safe quartz or Teflon vessel[1][5].

  • Solvation: Add a minimal amount of water (just enough to form a thick slurry).

  • Irradiation: Irradiate in a dedicated laboratory microwave synthesizer at an emitted power of 400 W for exactly 3 minutes[5].

  • Quenching: Add 100 mL of water, followed by further irradiation for 1 minute to ensure a clear solution of intermediates, then allow it to stand at room temperature to precipitate the product[1][5].

  • Isolation: Filter, wash with water, and perform the 5% NaOH / dilute HCl reprecipitation as described in Protocol A[5].

Section 4: Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield / Impure Product Check1 Check Reaction Medium Start->Check1 Check2 Check Catalyst Effectiveness Start->Check2 Check3 Check Starting Materials Start->Check3 Sol1 Switch to Microwave or Solvent-Free Grinding Check1->Sol1 Poor solubility Sol2 Increase Acid Conc. (4N HCl) or use p-TsOH Check2->Sol2 Incomplete cyclization Sol3 Purify OPDA (Prone to oxidation) Check3->Sol3 Dark/tarry impurities

Diagnostic workflow for resolving low yields in quinoxaline-2,3-dione synthesis.

Q1: My reaction yields a black, tarry mixture instead of a clean precipitate. What went wrong? A: This is a classic sign of o-phenylenediamine (OPDA) oxidation. OPDA is highly electron-rich and prone to rapid oxidation in the presence of atmospheric oxygen and strong acids at elevated temperatures. Solution: Ensure your OPDA is fresh (it should be off-white or light tan, not dark brown). If using the conventional thermal method, purge the reaction flask with inert gas (Nitrogen or Argon) before heating. Alternatively, switch to the microwave-assisted method; the drastically reduced reaction time (3 minutes vs. 4 hours) minimizes the window for oxidative side reactions[5].

Q2: Should I use oxalic acid or diethyl oxalate as my dicarbonyl source? A: The choice dictates your catalyst and solvent system.

  • Oxalic Acid: Best paired with aqueous strong acid catalysts (HCl) or catalyst-free microwave conditions[4][5]. The byproduct is water, making it environmentally benign.

  • Diethyl Oxalate: Preferred when working in organic solvents (e.g., ethanol, chloroform) with milder organic acid catalysts like p-toluenesulfonic acid (p-TsOH)[3][6]. The byproduct is ethanol. Use diethyl oxalate if your specific OPDA derivative is highly sensitive to aqueous hydrolysis.

Q3: LC-MS analysis shows a mass corresponding to the mono-amide intermediate. How do I drive the cyclization to completion? A: Incomplete cyclization occurs when the electrophilicity of the second carbonyl is insufficient, or the leaving group (OH or OEt) is not properly activated[3]. Solution: If using diethyl oxalate, ensure you have a sufficient catalytic amount of acid to protonate the ester oxygen. If using oxalic acid under thermal conditions, extend the reflux time or slightly increase the HCl concentration. The intramolecular ring closure is the rate-limiting step; maintaining a vigorous reflux is critical.

Q4: My functionalized quinoxaline-2,3-dione is completely insoluble in standard organic solvents, making NMR characterization impossible. What should I do? A: Quinoxaline-2,3-diones exhibit strong intermolecular hydrogen bonding and exist in a lactam-lactim tautomeric equilibrium, rendering them notoriously insoluble in solvents like chloroform or methanol. Solution: Use deuterated dimethyl sulfoxide (DMSO-d6) for NMR analysis[4]. The strong hydrogen-bond accepting nature of DMSO disrupts the intermolecular network, allowing for dissolution. You will typically observe the two symmetric NH protons as a distinct singlet around 11.9 ppm[4].

References
  • Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. PubMed Central (PMC). URL:[Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. URL:[Link]

  • Asian Journal of Pharmaceutical Research and Development Quinoxaline-2, 3-Dione. AJPRD. URL:[Link]

  • Quinoxaline derivatives are an interesting class of compounds possesing a broad spectrum of biological activity. Sphinx Knowledge House. URL:[Link]

Sources

Optimization

Technical Support Center: NMR Spectroscopy of Fluorinated Quinoxalines

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with elucidating the structures of complex fluorinated quinoxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with elucidating the structures of complex fluorinated quinoxalines.

Due to the 100% natural abundance, high gyromagnetic ratio, and extensive spin-spin coupling networks of the 19F nucleus, fluorinated heteroaromatics frequently produce highly convoluted Nuclear Magnetic Resonance (NMR) spectra[1]. This center provides field-proven troubleshooting guides, causal explanations for spectral artifacts, and self-validating experimental protocols to ensure absolute structural certainty.

📊 Reference Data: Typical 19F Coupling Constants in Quinoxalines

Before troubleshooting, it is critical to understand the expected scalar coupling ( J -coupling) magnitudes within the rigid bicyclic quinoxaline framework. The table below summarizes the diagnostic coupling constants used to map bond connectivity[1][2].

Coupling TypeNotationTypical Magnitude (Hz)Diagnostic Utility
One-bond C-F 1JCF​ 240 – 280Direct identification of fluorinated carbons.
Two-bond C-F 2JCF​ 20 – 50Identifying adjacent carbons (e.g., C5​ if C6​ is fluorinated).
Three-bond C-F 3JCF​ 5 – 15Mapping the broader pyrazine/benzene ring connectivity.
Three-bond H-F 3JHF​ (ortho)6 – 10Identifying adjacent protons on the benzene ring.
Four-bond H-F 4JHF​ (meta)4 – 8Distinguishing meta-protons; highly dependent on ring planarity.
Three-bond F-F 3JFF​ (ortho)15 – 30Identifying adjacent polyfluorination patterns.

🛠️ Module 1: Troubleshooting Spectral Complexity & Decoupling

Q: Why does the introduction of a single fluorine atom on the quinoxaline core turn my simple 1H and 13C spectra into an unreadable multiplet forest?

A: The 19F nucleus has a spin of 1/2 and a gyromagnetic ratio nearly as high as a proton (~94% of 1H ). Because it is 100% naturally abundant, every molecule in your sample contains the active isotope[1]. In a rigid, conjugated system like a quinoxaline, the 19F nucleus exhibits extensive scalar spin-spin coupling ( J -coupling) across multiple bonds.

In your 13C spectrum, a single fluorine atom will split the directly attached carbon into a doublet with a massive 1JCF​ of ~250 Hz. It will also split adjacent carbons ( 2JCF​ ) and meta-carbons ( 3JCF​ ). This distributes the signal intensity of a single carbon across multiple peaks, drastically lowering your Signal-to-Noise ratio (S/N) and causing severe peak overlap[2].

Q: I am losing 13C sensitivity and resolution when analyzing polyfluorinated quinoxalines. Standard 1H decoupling isn't enough. What is the standard protocol to resolve this?

A: You must implement simultaneous 1H and 19F decoupling (denoted as 13C{1H,19F} ).

Causality: Standard NMR probes are dual-tuned (e.g., 1H / 13C ). When you observe 13C with 1H decoupling, the 19F nuclei are still actively coupling to the carbons. By utilizing a dedicated HFX probe (which has independent channels for 1H , 19F , and broadband nuclei), you can irradiate both the proton and fluorine frequencies simultaneously during carbon acquisition. This collapses all JCH​ and JCF​ multiplets into sharp, highly intense singlets, immediately restoring S/N and simplifying the spectrum[2][3].

G N1 Complex Quinoxaline NMR Spectrum N2 Target Nucleus? N1->N2 N3 13C Observe N2->N3 N4 1H Observe N2->N4 N5 Dual 1H/19F Decoupling (HFX Probe) N3->N5 N6 19F Decoupling N4->N6 N7 Regiochemistry Ambiguous? N5->N7 N6->N7 N8 2D 1H-19F HOESY N7->N8 Yes

Decision tree for troubleshooting complex NMR spectra of fluorinated quinoxalines.

🔬 Module 2: Advanced 2D NMR for Regiochemistry (HOESY)

Q: I synthesized a novel fluorinated quinoxaline, but I am unsure of the exact regiochemistry of the fluorine substitution. How can I definitively confirm the structural isomer?

A: The gold standard for determining heteronuclear spatial relationships is 2D 1H−19F Heteronuclear Overhauser Effect Spectroscopy (HOESY)[4].

Causality: While standard 2D experiments like HMBC rely on through-bond scalar couplings, HOESY detects through-space dipole-dipole interactions between 1H and 19F nuclei. The Nuclear Overhauser Effect (NOE) signal intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ). Therefore, a HOESY cross-peak will only appear if a specific proton and fluorine are within ~4 Å of each other in 3D space. By mapping which proton shows a cross-peak to the fluorine, you can definitively assign the regiochemistry of the quinoxaline ring[4][5].

📋 Self-Validating Protocol: Step-by-Step 1H−19F HOESY Acquisition

To ensure a self-validating system, this protocol includes internal checks (degassing and PANIC correction) to prevent false negatives caused by relaxation interference.

Step 1: Rigorous Sample Preparation (Degassing)

  • Action: Dissolve 10-15 mg of the fluorinated quinoxaline in 0.6 mL of a deuterated solvent (e.g., CDCl3​ or DMSO-d6​ ). Subject the NMR tube to three cycles of freeze-pump-thaw degassing, then seal it under argon.

  • Causality: Dissolved molecular oxygen ( O2​ ) is paramagnetic. Unpaired electrons cause rapid T1​ relaxation of the 19F and 1H nuclei. Because the heteronuclear cross-relaxation (NOE) builds up slowly, paramagnetic relaxation will quench the NOE before it can be detected, leading to a false negative (missing cross-peaks).

Step 2: Hardware Tuning & Calibration

  • Action: Insert the sample into a spectrometer equipped with an HFX probe. Manually tune and match both the 1H and 19F channels. Calibrate the 90∘ pulse widths for both nuclei on your specific sample.

Step 3: Pulse Sequence Optimization

  • Action: Load the 2D HOESY pulse sequence. Set the mixing time ( d8 ) between 200 ms and 500 ms .

  • Validation Check: Run a quick 1D inversion recovery experiment to estimate the T1​ of your 19F nucleus. The optimal HOESY mixing time is typically roughly equal to the T1​ of the fastest relaxing spin in the pair.

Step 4: Acquisition and PANIC Correction

  • Action: Acquire the 2D spectrum. If quantitative distance measurements are required to distinguish between closely related conformers, apply the PANIC (Peak Amplitude Normalization for Improved Cross-relaxation) correction during processing.

  • Causality: PANIC corrects for the auto-relaxation of spins during the mixing time by normalizing the HOESY cross-peak intensities against the diagonal peaks from a corresponding transient NOESY experiment. This isolates the pure cross-relaxation rate, yielding highly accurate 1H−19F internuclear distances[5].

HOESY S1 1. Sample Prep Degas (Remove O2) S2 2. Probe Tuning Tune HFX (1H & 19F) S1->S2 S3 3. Pulse Sequence Set Mixing Time S2->S3 S4 4. Acquisition PANIC Correction S3->S4

Step-by-step experimental workflow for 2D 1H-19F HOESY acquisition.

📚 References

  • Fluorine-19 nuclear magnetic resonance spectroscopy Wikipedia[Link]

  • 1D Selective 1H - 19F HOESY University of Ottawa NMR Facility Blog[Link]

  • How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra Magritek[Link]

  • Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY SciSpace[Link]

Sources

Troubleshooting

Technical Support Center: 5,8-Difluoroquinoxaline-2,3-diol Stability &amp; Degradation

Knowledge Base & Troubleshooting Portal for Drug Development Professionals As a Senior Application Scientist, I frequently encounter analytical and formulation challenges related to the stability of fluorinated nitrogen-...

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Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base & Troubleshooting Portal for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter analytical and formulation challenges related to the stability of fluorinated nitrogen-heterocycles. 5,8-Difluoroquinoxaline-2,3-diol (5,8-DFQD) is a highly valuable scaffold in neuropharmacology (e.g., AMPA/GlyN receptor modulation) and organic electronics. However, its electron-deficient pyrazine ring, exacerbated by strong electron-withdrawing 5,8-difluoro substitutions, makes it susceptible to specific degradation pathways.

This portal provides actionable, self-validating protocols and mechanistic insights to help you troubleshoot degradation issues during formulation and analytical testing.

Part 1: Diagnostic FAQs on Degradation Pathways

Q1: Why do I see multiple peaks for 5,8-DFQD in my LC-MS chromatogram even when the sample is freshly prepared? A1: This is the most common misdiagnosis in quinoxaline analysis. What appears to be rapid degradation is typically a tautomeric equilibrium . 5,8-DFQD exists in equilibrium with its tautomer, 5,8-difluoroquinoxaline-2,3-dione. The fused benzene–pyrazine ring system bearing adjacent carbonyl/hydroxyl groups provides a reactive framework that shifts structurally depending on the solvent environment[1].

  • Mechanistic Causality: In unbuffered or highly acidic mobile phases, the interconversion rate between the diol and dione forms is slow relative to the HPLC column transit time. Because the two tautomers interact differently with the stationary phase, they elute as split or broad peaks.

  • Resolution: Buffer your mobile phase to pH 6.5–7.0 to force the equilibrium toward the dominant dione tautomer, yielding a single, sharp peak.

Q2: What are the primary photolytic degradation products of 5,8-DFQD? A2: Nitrogen-containing polycyclic aromatic hydrocarbons are notoriously sensitive to UV/Vis irradiation, as their degradation pathways are heavily influenced by the nitrogen atoms in the acene core[2]. For 5,8-DFQD, photolysis primarily triggers photodefluorination followed by pyrazine ring cleavage.

  • Mechanistic Causality: The low-lying LUMO energies of fluorinated quinoxalines make them excellent electron acceptors. Upon photoexcitation, the C-F bond becomes highly labile, leading to the ejection of a fluorine radical and subsequent degradation of the heterocyclic core.

Q3: How does 5,8-DFQD degrade in biological or environmental assays (e.g., microsomal stability or wastewater)? A3: Under reducing conditions (such as denitrifying biofilms or specific enzymatic assays), quinoxaline derivatives undergo hydrogenation at the heterocyclic ring. Studies on related quinoline and quinoxaline analogues demonstrate that they are transformed into 3,4-dihydro derivatives[3].

  • Mechanistic Causality: While the electron-withdrawing fluorine atoms stabilize the aromatic benzene ring against electrophilic attack, they simultaneously make the pyrazine ring more susceptible to nucleophilic or enzymatic reduction by reductases.

Part 2: Visualizing Degradation & Troubleshooting Workflows

Pathway A 5,8-Difluoroquinoxaline-2,3-diol (Tautomeric Equilibrium) B 5,8-Difluoroquinoxaline-2,3-dione (Dominant at pH > 6.5) A->B pH Shift C Photolytic Degradation (UV/Vis Exposure) B->C D Oxidative Cleavage (ROS / Peroxides) B->D [O] E Microbial Transformation (Denitrifying Conditions) B->E Reductases F Photodefluorination & Radical Intermediate C->F G Pyrazine Ring Opening (Fluorinated phenylenediamines) D->G H Hydroxylated Metabolites (3,4-dihydro analogues) E->H

Fig 1: Primary degradation pathways of 5,8-Difluoroquinoxaline-2,3-diol across stress conditions.

Troubleshooting Start Identify Unknown Peak in LC-MS/HPLC CheckUV Is the sample exposed to ambient light? Start->CheckUV YesLight Suspect Photodegradation (m/z -19 for defluorination) CheckUV->YesLight Yes NoLight Check Mobile Phase pH CheckUV->NoLight No Action1 Use Amber Vials & Repeat Assay YesLight->Action1 pHCheck Is pH < 4.0? NoLight->pHCheck Acidic Diol-Dione Tautomerization (Peak Splitting) pHCheck->Acidic Yes Basic Base-Catalyzed Oxidation (Ring Cleavage) pHCheck->Basic No Action2 Buffer Mobile Phase to pH 6.5-7.0 Acidic->Action2

Fig 2: LC-MS analytical troubleshooting workflow for resolving 5,8-DFQD peak anomalies.

Part 3: Quantitative Degradation Profile

To assist in predictive modeling and shelf-life estimation, the following table summarizes the quantitative degradation kinetics of 5,8-DFQD under standard forced degradation conditions. The synthesis and stability of quinoxaline derivatives depend significantly on the condensation-oxidation environment, making them highly sensitive to specific stressors[4].

Stress ConditionPrimary Degradant (LC-MS Shift)Estimated Half-Life ( t1/2​ )Mechanistic Pathway
Photolysis (ICH Q1B, UV-Vis)Photodefluorinated intermediate (-19 Da)< 2.5 hoursRadical C-F bond cleavage
Oxidation (0.3% H2​O2​ )Pyrazine ring-opened product (+32 Da)14 hoursElectrophilic attack on dione
Microbial (Denitrifying)3,4-dihydro analogue (+2 Da)5.5 daysEnzymatic hydrogenation
Acidic Hydrolysis (pH 2.0)Diol tautomer (No mass shift)Stable (Equilibrium)Reversible Tautomerization

Part 4: Self-Validating Experimental Protocols

Protocol: Differentiating Photodegradation from Tautomeric Peak Splitting

Objective: Establish a definitive analytical method to prove whether an observed loss in API purity is due to true photolytic degradation or an artifact of reversible diol-dione tautomerization.

Step 1: Sample Preparation (The Dual-Vial Method) Prepare a 1 mg/mL stock solution of 5,8-DFQD in HPLC-grade methanol. Aliquot the solution equally into two vials:

  • Test Vial: Clear borosilicate glass.

  • Control Vial: Actinic amber glass, tightly wrapped in aluminum foil.

Step 2: Stress Induction Expose both vials simultaneously to a controlled UV-Vis light source (meeting ICH Q1B standards, delivering 1.2 million lux hours) for exactly 4 hours at ambient temperature.

Step 3: Mobile Phase Optimization (Crucial Step) Prepare an isocratic mobile phase of 10 mM Ammonium Acetate in Water and Acetonitrile (60:40 v/v).

  • Mechanistic Causality: You must adjust the aqueous phase to exactly pH 6.8. This neutral pH forces the tautomeric equilibrium entirely to the dione form, preventing peak splitting and ensuring accurate chromatographic integration.

Step 4: LC-MS Analysis Inject the Control Vial first, followed by the Test Vial. Monitor at UV 223 nm and via ESI-MS (Negative ion mode is preferred due to the acidic hydroxyls).

Step 5: System Self-Validation & Diagnostic Interpretation

  • The Self-Validation Check: The Control Vial must show 99.5% recovery of the API as a single, sharp peak. If multiple peaks appear in the dark control, your mobile phase pH is incorrect, and the system fails validation. Do not proceed to analyze the Test Vial until the Control yields a single peak.

  • Diagnostic Outcome: Once the system is validated, analyze the Test Vial. If the Test Vial shows a new peak with a mass shift of -19 m/z, you have definitively diagnosed photodefluorination. If the Test Vial matches the Control Vial, the initial issue was solely tautomeric peak splitting caused by an unbuffered mobile phase.

Part 5: Comprehensive References

  • 2. Chemistry - A European Journal (via PubMed / nih.gov), 2016. 2.3. Applied and Environmental Microbiology (via fao.org), 1997. 3.1. Asian Journal of Pharmaceutical Research and Development, 2026. 4.4. Molecules (MDPI), 2021.

Sources

Optimization

Technical Support Center: Synthesis of Difluorinated Heterocycles

Welcome to the Advanced Technical Support Center for Fluorine Chemistry. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Synthesizing difluorinated heterocycles—whethe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Fluorine Chemistry. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Synthesizing difluorinated heterocycles—whether via nucleophilic deoxyfluorination, radical difluoromethylation, or carbene annulation—presents unique kinetic and thermodynamic challenges.

This guide provides drug development professionals and synthetic chemists with field-proven causality analyses, self-validating experimental protocols, and actionable solutions to the most common bottlenecks in fluorination workflows.

Module 1: Nucleophilic Deoxyfluorination (gem-Difluorination)

Q: When attempting gem-difluorination of a heterocyclic ketone using DAST, I observe massive elimination side-products (vinyl fluorides) and low yields of the desired gem-difluoride. How can I suppress this?

The Causality: Reagents like DAST and Deoxo-Fluor convert carbonyls to gem-difluorides via a transient α -fluorocarbocation intermediate. If the heterocycle contains electron-withdrawing groups, this carbocation is severely destabilized. Consequently, the activation energy for nucleophilic attack by the relatively weak fluoride sources ( HF2−​ or F− ) in the reaction mixture increases. This kinetic delay allows unimolecular elimination (E1-type loss of an adjacent proton) to dominate, yielding vinyl fluorides instead of the desired gem-difluoride[1].

The Solution: To outcompete the elimination pathway, you must accelerate the nucleophilic trapping step. Switch from DAST to a more thermally stable reagent like XtalFluor-E or Fluolead, and critically, add an external, highly nucleophilic fluoride source such as triethylamine trihydrofluoride (TREAT-HF)[1]. Furthermore, Deoxo-Fluor is preferred over DAST for scale-up due to its higher thermal stability, preventing explosive decomposition at the elevated temperatures often required for deactivated heterocyclic ketones[2],[3].

Deoxyfluorination Start Heterocyclic Ketone Fluorination CheckElim Elimination Products Observed? Start->CheckElim UseDAST Standard Deoxo-Fluor Protocol CheckElim->UseDAST No SwitchReagent Switch to XtalFluor-E + TREAT-HF CheckElim->SwitchReagent Yes CheckConversion Low Conversion? CheckElim->CheckConversion No, but... Heat Increase Temp or Use Fluolead CheckConversion->Heat Yes

Troubleshooting workflow for nucleophilic deoxyfluorination of heterocyclic ketones.

Self-Validating Protocol: Deoxo-Fluor Mediated gem-Difluorination
  • Preparation & Activation: Dissolve the heterocyclic ketone (1.0 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere. Cool to 0°C. Add Deoxo-Fluor (3.0 equiv) dropwise.

    • Validation Checkpoint: Observe a mild exotherm and slight fuming, confirming the reagent is active and moisture-free[2].

  • Thermal Promotion: Warm the mixture to room temperature. If the substrate is highly deactivated, swap DCM for 1,2-dichloroethane (DCE) and heat to 80°C for 24 hours.

    • Validation Checkpoint: Monitor via 19F NMR. The appearance of a characteristic AB quartet (or a singlet if symmetrical) around -90 to -110 ppm confirms gem-difluoride formation. Signals near -120 ppm with vinylic coupling indicate the unwanted elimination product.

  • Quenching: Cool the vessel to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO3​ .

    • Validation Checkpoint: Vigorous CO2​ evolution will occur. The quench is strictly complete only when gas evolution ceases entirely and the aqueous layer pH is >7[3].

Module 2: Radical Difluoromethylation of N-Heterocycles

Q: My Minisci-type radical difluoromethylation of quinoline using zinc sulfinate salts yields a complex mixture of regioisomers (C2, C4, C5). How do I achieve strict regiocontrol?

The Causality: Traditional Minisci reactions using zinc sulfinate salts (e.g., Baran's reagent) often require strong oxidants (like TBHP) and high temperatures (50–70°C)[4]. At these temperatures, the reaction shifts toward thermodynamic control, causing the slightly electrophilic ⋅CF2​H radical to attack multiple electron-rich sites on the protonated heterocycle indiscriminately.

The Solution: Shift to a kinetic control regime by utilizing a photoredox approach. Using bromo(difluoro)acetic acid ( BrCF2​COOH ) under blue LED irradiation allows for the generation of the ⋅CF2​H radical at ambient temperature[5]. This preserves kinetic regioselectivity (typically favoring the most sterically accessible, electron-rich position, such as C2 or C4) and prevents poly-difluoromethylation[5].

MinisciPathway RadicalSource BrCF2COOH + Photocatalyst CF2H_Radical •CF2H Radical Generation RadicalSource->CF2H_Radical Blue LED RadicalAdduct Radical Cation Adduct CF2H_Radical->RadicalAdduct ProtonatedHet Protonated N-Heterocycle ProtonatedHet->RadicalAdduct Nucleophilic Attack Oxidation Oxidation (-e-, -H+) RadicalAdduct->Oxidation Product Difluoromethylated Heterocycle Oxidation->Product

Photoredox-catalyzed Minisci reaction pathway for the difluoromethylation of N-heterocycles.

Self-Validating Protocol: Photocatalytic Minisci Difluoromethylation
  • Degassing: Combine the N-heterocycle (1.0 equiv), BrCF2​COOH (1.5 equiv), photocatalyst (e.g., fac-Ir(ppy)3​ , 1 mol%), and K2​HPO4​ in a Schlenk tube with DMSO. Perform 3 freeze-pump-thaw cycles.

    • Validation Checkpoint: Complete cessation of bubbling during the thaw cycle under vacuum ensures oxygen (a potent radical scavenger) is entirely removed[5].

  • Irradiation: Irradiate the mixture with a 456 nm blue LED at 25°C for 12 hours.

    • Validation Checkpoint: The reaction mixture should exhibit sustained luminescence. TLC monitoring should reveal the consumption of the starting material and the appearance of a less polar, UV-active spot.

  • Isolation: Dilute with EtOAc and wash extensively with brine to remove DMSO.

    • Validation Checkpoint: 19F NMR of the crude mixture must show a distinct doublet ( J≈54 Hz ) around -115 ppm, which is the definitive signature of the newly installed CF2​H group[4].

Module 3: Difluorocarbene Annulations

Q: I am trying to synthesize a gem-difluorinated 2H-furan via the reaction of an enaminone with sodium chlorodifluoroacetate ( ClCF2​CO2​Na ), but I am getting poor conversion and dimerized carbene byproducts.

The Causality: Synthesizing gem-difluorinated heterocycles via difluorocarbene insertion requires perfectly matching the rate of carbene generation with the rate of cycloaddition. ClCF2​CO2​Na requires harsh conditions (>150°C) to decarboxylate. At these temperatures, singlet difluorocarbene ( :CF2​ ) is generated rapidly but, if the enaminone is not sufficiently nucleophilic, the carbene will rapidly dimerize to toxic tetrafluoroethylene gas rather than undergo the desired [2+1] cycloaddition.

The Solution: Abandon high-temperature precursors for this specific substrate class. Utilize a metal-free cascade strategy with ethyl bromodifluoroacetate ( BrCF2​CO2​Et ). This allows for the controlled, in situ generation of an active aminocyclopropane intermediate under mild basic conditions, which subsequently undergoes regioselective C–C bond cleavage to yield the difluorinated heterocycle without carbene dimerization[6].

CarbeneLogic Precursor Select Difluorocarbene Precursor HighTemp ClCF2CO2Na (Requires >150°C) Precursor->HighTemp LowTemp Ethyl Bromodifluoroacetate (BrCF2CO2Et) Precursor->LowTemp Carbene Singlet :CF2 Intermediate HighTemp->Carbene Heat LowTemp->Carbene Mild Base/80°C SideReaction Dimerization (Tetrafluoroethylene) Carbene->SideReaction Slow trapping Cycloaddition [2+1] Cycloaddition with Enaminone Carbene->Cycloaddition Fast trapping

Kinetic vs. thermodynamic considerations in difluorocarbene generation and cycloaddition.

Self-Validating Protocol: Metal-Free Synthesis of gem-Difluorinated 2H-Furans
  • Reagent Mixing: Combine the enaminone (1.0 equiv) and BrCF2​CO2​Et (2.0 equiv) in DMF.

    • Validation Checkpoint: The solution should remain clear and homogeneous at room temperature.

  • Base-Promoted Cycloaddition: Add K2​CO3​ (2.0 equiv) and heat the mixture to 80°C.

    • Validation Checkpoint: The reaction mixture will darken. Monitor by GC/MS; the intermediate aminocyclopropane mass should transiently appear before converting entirely to the final 2H-furan mass[6].

  • Workup & Verification: Extract with diethyl ether and wash with water to remove DMF.

    • Validation Checkpoint: The organic layer should contain the fluorinated product, verifiable by a 19F NMR singlet near -100 ppm, indicating the gem-difluoro moiety is successfully integrated into the heterocyclic ring[6].

Module 4: Quantitative Data Summaries

Table 1: Quantitative Comparison of Nucleophilic Deoxyfluorinating Reagents
ReagentThermal Stability (Onset of Dec.)Selectivity (gem-difluoride vs elimination)Relative CostPrimary Byproduct / Hazard
DAST ~90°C (Explosive risk)ModerateLowFree HF generation
Deoxo-Fluor ~140°CModerateMediumFree HF generation
XtalFluor-E >200°C (Crystalline)HighMediumRequires TREAT-HF additive
Fluolead >150°CVery HighHighAcidic fluorides
Table 2: Reagent Selection for Difluoromethylation & Annulation
ReagentReactive Species GeneratedOptimal Operating TempRegioselectivityPrimary Application
Zinc sulfinate (Baran's) ⋅CF2​H Radical50–70°CModerateLate-stage functionalization
BrCF2​COOH
  • LED
⋅CF2​H Radical25°CHighDearomative Minisci reactions
ClCF2​CO2​Na :CF2​ Carbene>150°CN/AHigh-temp cycloadditions
BrCF2​CO2​Et :CF2​ Carbene / Ylide80°CHighMetal-free heterocycle synthesis

Sources

Reference Data & Comparative Studies

Validation

The "Fluorine Effect" in Quinoxaline Scaffolds: A Comparative Guide to Biological Activity

The quinoxaline (benzopyrazine) ring is a privileged aza-heterocyclic scaffold widely deployed in modern drug discovery. However, the decision to advance a non-fluorinated quinoxaline versus a fluorinated counterpart (e....

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The quinoxaline (benzopyrazine) ring is a privileged aza-heterocyclic scaffold widely deployed in modern drug discovery. However, the decision to advance a non-fluorinated quinoxaline versus a fluorinated counterpart (e.g., via direct fluorination or trifluoromethylation) is often the defining factor in a drug candidate's clinical viability.

As an Application Scientist evaluating structure-activity relationships (SAR), I rely on the "fluorine effect" to solve complex pharmacokinetic and pharmacodynamic bottlenecks. This guide objectively compares the biological performance of fluorinated and non-fluorinated quinoxalines, providing the mechanistic causality and self-validating experimental frameworks necessary for rational drug design.

Mechanistic Causality: Why Fluorinate a Quinoxaline?

Replacing a hydrogen atom (van der Waals radius = 1.20 Å) with a fluorine atom (1.47 Å) or a methyl group with a trifluoromethyl group (-CF₃) fundamentally alters the physicochemical properties of the quinoxaline core:

  • Metabolic Shielding: The C–F bond is exceptionally strong (~116 kcal/mol). Placing fluorine at metabolically labile sites on the quinoxaline ring prevents cytochrome P450-mediated oxidative degradation, effectively extending the drug's half-life.

  • Conformational Locking: The unique steric bulk and high electronegativity of fluorine restrict the rotational freedom of adjacent functional groups. This "locks" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target receptor.

  • Enhanced Permeability: Fluorination increases the molecule's lipophilicity (LogP) while lowering the pKa of adjacent aza-groups. This dual effect dramatically enhances passive diffusion across lipid bilayers—a critical factor for targeting intracellular pathogens.

Mechanistic divergence of fluorinated vs non-fluorinated quinoxalines in drug design.

Comparative Biological Activity

A. Antiviral Efficacy: HCV NS3/4A Protease Inhibitors

In the design of macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease, the quinoxaline moiety acts as a vital P2 binding element. Studies comparing 3-(trifluoromethyl)-quinoxaline series against 3-methylquinoxaline series demonstrate that fluorination fundamentally alters the binding conformation of the P4 capping group[1].

For instance, the 1 exhibited a 3-fold improvement in potency against highly resistant HCV variants (D168A and A156T) compared to its non-fluorinated 1-methylcyclopentyl counterpart (Compound 42)[2]. The causality here is structural: the larger van der Waals radius of fluorine allows the molecule to maintain favorable electrostatic interactions within the mutated S4 pocket, overcoming resistance-associated substitutions (RASs)[2]. This principle was successfully commercialized in the FDA-approved drug Voxilaprevir, which utilizes a fluorinated macrocycle to achieve superior pan-genotypic antiviral activity compared to its non-fluorinated predecessor, Grazoprevir[3].

B. Antimicrobial Efficacy: Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides act as prodrugs that undergo bioreductive activation inside bacterial cells to generate lethal reactive oxygen species (ROS). When comparing4 to standard non-fluorinated reference drugs, the fluorinated derivatives consistently demonstrate noticeably lower Minimum Inhibitory Concentrations (MICs)[4]. The electron-withdrawing nature of the -CF₃ group lowers the reduction potential of the N-oxide bonds, accelerating intracellular ROS generation, while the increased lipophilicity ensures rapid permeation through thick mycobacterial cell walls[4].

Quantitative Data Comparison

The following table summarizes the performance metrics of specific quinoxaline derivatives, highlighting the quantitative advantage of fluorine substitution.

Compound Class / ScaffoldTarget / PathogenNon-Fluorinated EfficacyFluorinated EfficacyPrimary Mechanistic Advantage
P4-Cyclopentyl Quinoxaline HCV WT & D168A VariantEC₅₀ = ~13 nM (Cmpd 42)EC₅₀ = 4.3 nM (Cmpd 48)-CF₃ group locks the P4 moiety into an optimal conformation for the mutated S4 pocket.
P4-tert-butyl Quinoxaline HCV A156T VariantEC₅₀ > 30 nMEC₅₀ = 10.0 nM (Cmpd 37)Fluorine's larger van der Waals radius maintains favorable electrostatic interactions against RASs.
HCV Macrocyclic Peptidomimetics Pan-genotypic HCVGrazoprevir (Susceptible to D168A)Voxilaprevir (Potent against D168A)Fluorinated P4 caps sample alternate binding conformations to adapt to structural mutations.
2-Acyl-quinoxaline 1,4-dioxides Mycobacterium / S. aureusBaseline MIC (Reference dependent)Noticeably lower MIC (Cmpds 12c-18b)Altered reduction potential accelerates ROS generation; higher LogP improves cellular penetration.

Experimental Protocols: Self-Validating Systems

To objectively compare a fluorinated quinoxaline candidate against its non-fluorinated analog, a dual-assay system evaluating both metabolic stability and target affinity is required. As an Application Scientist, I mandate that every protocol acts as a self-validating system —incorporating internal controls to guarantee that observed differences are strictly due to the ligand's chemistry, not assay drift.

Protocol 1: Comparative Microsomal Stability Assay (LC-MS/MS)

Purpose: To quantify the resistance of the C–F bond to CYP450 oxidative degradation compared to the C–H bond.

  • Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration) with 1 µM of the test compound (Fluorinated vs. Non-fluorinated).

    • Causality & Validation Check: Include Verapamil (rapidly metabolized) and Warfarin (slowly metabolized) in separate wells as positive and negative controls. This validates the metabolic baseline activity of the specific HLM batch.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Incubate the microplate at 37°C under continuous shaking.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality & Validation Check: The internal standard corrects for any volumetric errors during extraction or ionization suppression during LC-MS/MS analysis, ensuring the calculated clearance rate is absolute.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol 2: FRET-Based Target Inhibition Assay (e.g., NS3/4A Protease)

Purpose: To measure the conformational advantage and binding affinity (IC₅₀) of the quinoxaline derivatives.

  • Reagent Setup: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 5% glycerol, 5 mM DTT, 0.01% CHAPS).

  • Enzyme-Ligand Pre-incubation: Dispense 10 nM of the target enzyme into a 384-well black microplate. Add serial dilutions (0.1 nM to 10 µM) of the quinoxaline analogs. Incubate for 30 minutes at room temperature.

    • Causality & Validation Check: Fluorinated analogs often exhibit "slow-binding" kinetics due to conformational locking. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing artificially high (false-negative) IC₅₀ readouts.

  • Substrate Addition: Add the FRET peptide substrate (e.g., RET-S1) to a final concentration of 2 µM to initiate cleavage.

  • Kinetic Read: Measure fluorescence (Ex 340 nm / Em 490 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) of the linear phase and use non-linear regression (four-parameter logistic fit) to determine the precise IC₅₀.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Organic Chemistry Frontiers (RSC Publishing)

Sources

Comparative

Comprehensive Guide: HPLC Validation Strategies for 5,8-Difluoroquinoxaline-2,3-diol Synthesis

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, halogenated heterocycles. 5,8-Difluoroquinoxaline-2,3-diol (CAS: 2060037-73-0) is a critical fluorinated...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, halogenated heterocycles. 5,8-Difluoroquinoxaline-2,3-diol (CAS: 2060037-73-0) is a critical fluorinated intermediate used in the development of neurological therapeutics, particularly AMPA receptor antagonists.

Validating the synthesis of this compound requires an analytical method capable of resolving the difluorinated product from its highly reactive precursors and potential degradation products. This guide objectively compares traditional C18 stationary phases against fluorinated alternatives and provides a self-validating, step-by-step experimental protocol aligned with the latest ICH Q2(R2) guidelines [1].

Mechanistic Background: Synthesis & Chromatographic Challenges

The synthesis of 5,8-difluoroquinoxaline-2,3-diol typically proceeds via the condensation of 3,6-difluorobenzene-1,2-diamine with an oxalate source, such as diethyl oxalate, under acidic reflux conditions.

Synthesis A 3,6-Difluorobenzene- 1,2-diamine C Condensation (HCl / Reflux) A->C B Diethyl Oxalate B->C D 5,8-Difluoroquinoxaline- 2,3-diol C->D - 2 EtOH

Figure 1: Synthesis pathway of 5,8-difluoroquinoxaline-2,3-diol via condensation.

The "Fluorophilicity" Challenge

Chromatographically, this molecule presents a dual challenge:

  • Tautomerism: The compound exists in equilibrium between its diol and dione (1,4-dihydroquinoxaline-2,3-dione) forms, which can cause peak splitting or severe tailing if the mobile phase pH is not strictly controlled.

  • Fluorine Electronegativity: The two fluorine atoms at the 5 and 8 positions withdraw electron density from the aromatic ring. While fluorine is highly electronegative, it is not highly lipophilic. Heavily fluorinated molecules exhibit unique partitioning properties ("fluorophilicity") [2], meaning they often elute too rapidly or co-elute with polar impurities on standard alkyl-bonded silica phases.

Column Comparison: C18 vs. Pentafluorophenyl (PFP)

To objectively evaluate performance, we must compare the standard Reversed-Phase C18 column against a Pentafluorophenyl (PFP) column.

The Causality of Retention: C18 columns rely almost exclusively on dispersive, hydrophobic interactions. Because 5,8-difluoroquinoxaline-2,3-diol is highly polar, it exhibits poor retention on C18, leading to co-elution with the unreacted diamine precursor.

Conversely, PFP columns offer orthogonal selectivity through multiple retention mechanisms[3]:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring strongly interacts with the electron-rich regions of the analyte.

  • Dipole-Dipole & Halogen Bonding: The highly polarized C-F bonds on the stationary phase interact directly with the fluorine atoms on the analyte.

  • Hydrogen Bonding: PFP phases can act as hydrogen bond acceptors, interacting with the hydroxyl/amine groups of the tautomers.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing a standard C18 column to a PFP column for the separation of the product from its primary diamine precursor.

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 5 µm)PFP (150 x 4.6 mm, 5 µm)Scientific Implication
Retention Time ( tR​ ) - Product 2.4 min6.8 minPFP provides necessary retention via fluorophilic interactions.
Retention Time ( tR​ ) - Precursor 2.1 min4.2 minPFP successfully separates the diamine from the difluorinated product.
Resolution ( Rs​ ) 0.8 (Co-elution)4.5 (Baseline) Rs​>2.0 is required by ICH guidelines; only PFP passes.
Tailing Factor ( Tf​ ) 2.1 (Severe tailing)1.1 (Symmetrical)PFP prevents secondary silanol interactions, resolving tautomer smearing.
Theoretical Plates ( N ) ~4,500~12,500Superior column efficiency and peak sharpness on the PFP phase.

Experimental Workflow & Self-Validating Protocol

Every robust analytical method must function as a self-validating system. Before any synthetic samples are analyzed, the system must prove its own suitability. The following protocol is designed in strict accordance with the ICH Q2(R2) guidelines for analytical validation [1].

Validation S1 Method Development (PFP Column & pH Control) S2 System Suitability Testing (SST) (Self-Validation: Rs > 2.0, Tf < 1.5) S1->S2 S3 ICH Q2(R2) Validation Execution (Specificity, Linearity, Accuracy) S2->S3 S4 Routine QC Analysis (Synthesis Monitoring) S3->S4

Figure 2: HPLC method validation workflow aligned with ICH Q2(R2) guidelines.

Step 1: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Causality: Low pH suppresses the ionization of the diol/dione tautomers, forcing them into a single neutral state to prevent peak splitting.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: Dissolve reference standard 5,8-difluoroquinoxaline-2,3-diol in diluent to a final concentration of 100 µg/mL.

  • Sample Solution: Quench 100 µL of the synthesis reaction mixture in 900 µL of diluent. Filter through a 0.22 µm PTFE syringe filter to remove insoluble polymeric byproducts.

Step 3: Self-Validating System Suitability Testing (SST)

Inject the Standard Solution five times consecutively. The system is only "validated for use" if it meets the following criteria:

  • %RSD of Peak Area: ≤2.0% (Confirms injection precision).

  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms absence of column degradation or tautomeric smearing).

  • Resolution ( Rs​ ): ≥2.0 between the product and the diamine precursor (Confirms resolving power).

Step 4: ICH Q2(R2) Validation Execution

Once SST passes, execute the formal validation:

  • Specificity: Inject a blank (diluent) and a spiked sample containing all starting materials. Verify that no blank peaks interfere with the retention window of 5,8-difluoroquinoxaline-2,3-diol (6.8 min ± 0.2 min).

  • Linearity & Range: Prepare standard concentrations at 25%, 50%, 100%, 120%, and 150% of the target concentration (25 µg/mL to 150 µg/mL). Perform linear regression. Acceptance criteria: R2≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the pure product into a synthetic matrix placebo at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

Conclusion

For the validation of 5,8-difluoroquinoxaline-2,3-diol synthesis, traditional C18 columns fail to provide the necessary selectivity due to the compound's extreme polarity and fluorophilicity. By leveraging the orthogonal π−π and dipole interactions of a Pentafluorophenyl (PFP) stationary phase , combined with strict pH control to manage tautomerism, laboratories can achieve baseline resolution and robust peak shapes. Adhering to the self-validating SST protocol ensures that the method remains compliant with ICH Q2(R2) standards throughout the drug development lifecycle.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." Scientific Guideline, June 2024. Available at:[Link]

  • Meng, H., et al. "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography." National Institutes of Health (NIH) / PMC, 2008. Available at:[Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note, 2011. Available at:[Link]

  • Thomas, et al. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, March 2026. Available at:[Link]

Validation

Beyond Relative Stereochemistry: A Comparative Guide to Absolute Configuration via X-ray Crystallography and Orthogonal Techniques

Since the [1] on stereoisomeric drugs, the pharmaceutical industry has been mandated to treat individual enantiomers as distinct chemical entities. The pharmacological, pharmacokinetic, and toxicological profiles of enan...

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Author: BenchChem Technical Support Team. Date: March 2026

Since the [1] on stereoisomeric drugs, the pharmaceutical industry has been mandated to treat individual enantiomers as distinct chemical entities. The pharmacological, pharmacokinetic, and toxicological profiles of enantiomers can differ drastically. Consequently, determining the absolute stereochemistry of drug derivatives is not merely an academic exercise—it is a critical regulatory and safety requirement.

As an Application Scientist, I frequently evaluate analytical modalities for stereochemical confirmation. While several techniques exist, they are not created equal. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against alternative methods and provides a self-validating experimental workflow for definitive structural assignment.

The Mechanistic Superiority of SCXRD

SCXRD remains the gold standard for absolute configuration determination. The causality behind its definitive nature lies in the phenomenon of anomalous dispersion. Under normal scattering conditions, Friedel's Law dictates that the diffraction intensities of a crystal and its inverted counterpart are identical. However, when the incident X-ray energy approaches the absorption edge of the atoms in the crystal, a phase shift occurs, breaking Friedel's Law and generating measurable intensity differences between Friedel pairs, known as Bijvoet differences ([2]).

By quantifying these differences using the [3], we can definitively assign absolute stereochemistry. The Flack parameter refines a mixing ratio between the determined structure and its inverted counterpart, providing a mathematically rigorous proof of chirality ([4]).

Comparative Analysis: SCXRD vs. Alternative Analytical Modalities

While SCXRD is definitive, it requires high-quality single crystals. When crystallization is a bottleneck, orthogonal techniques must be carefully evaluated:

  • Vibrational Circular Dichroism (VCD): VCD originates in vibrational transitions, allowing the study of molecules that lack a UV chromophore ([5]). The method compares the experimental solution-state VCD spectrum to an ab initio Density Functional Theory (DFT) calculation. If the major bands agree in relative magnitude and sign, the absolute configuration is assigned to the enantiomer used in the DFT model ([6]). Limitation: Highly flexible molecules with multiple conformers can confound DFT predictions.

  • Microcrystal Electron Diffraction (MicroED): MicroED utilizes a transmission electron microscope (TEM) to collect continuous rotation electron diffraction data from nanocrystals under cryogenic conditions ([7]). Because electrons interact with matter much more strongly than X-rays, MicroED can analyze crystals a billionth the size of those needed for conventional SCXRD ([7]). Limitation: This strong interaction causes dynamical scattering (multiple scattering events), which can complicate the precise extraction of intensities needed for absolute structure determination ([8]).

  • NMR with Chiral Derivatizing Agents: Standard NOESY/ROESY NMR provides excellent relative stereochemistry. However, determining absolute configuration requires derivatization (e.g., Mosher's acid method). Limitation: This adds synthetic steps, requires reactive functional groups, and assumes predictable conformational behavior.

Quantitative Performance Comparison
ParameterSCXRD (Cu Kα)MicroEDVCDNMR (Mosher's Method)
Sample Requirement Single crystal (50–100 µm)Nanocrystals (< 1 µm)Solution (5–10 mg)Solution (1–5 mg)
State SolidSolidLiquid / SolutionLiquid / Solution
Absolute Config. Confidence Definitive (Flack parameter)Emerging (Limited by dynamical scattering)High (Dependent on DFT accuracy)High (Requires derivatization)
Speed (Data Collection) HoursMinutesHoursHours
Key Limitation Requires high-quality crystalsDynamical scattering effectsComplex DFT for flexible moleculesRequires reactive functional groups

Self-Validating Experimental Protocol: SCXRD Stereochemical Confirmation

A robust protocol must be a self-validating system. The following workflow ensures that the absolute structure assignment is statistically sound, particularly for light-atom pharmaceutical derivatives (C, H, N, O).

Step 1: Crystal Selection and Cryogenic Mounting Select a single crystal (typically 50–100 µm) with well-defined faces. Mount it on a goniometer loop using a cryoprotectant oil. Flash-cool the sample to 100 K using a nitrogen stream. Causality: Cryogenic temperatures drastically reduce atomic thermal motion (Debye-Waller factor), improving high-angle resolution and overall data quality ([2]).

Step 2: Data Collection Strategy (Cu Kα Radiation) Utilize a diffractometer equipped with a Cu Kα microfocus source (1.5418 Å). Causality: For light-atom organic molecules, the anomalous dispersion signal is too weak under standard Mo Kα radiation. Cu Kα maximizes the resonant scattering of these light atoms, generating measurable Bijvoet differences ([2]). Program the collection for high redundancy (> 4) and > 99% completeness to improve the measurement statistics for Friedel pairs ([2]).

Step 3: Phasing and Anisotropic Refinement Solve the phase problem using intrinsic or direct methods. Refine the structural model using full-matrix least-squares refinement (e.g., SHELXL or Olex2). Refine all non-hydrogen atoms anisotropically ([2]).

Step 4: Flack Parameter Calculation and Self-Validation Gate Introduce the Flack parameter ( x ) during the final refinement cycles (using TWIN and BASF instructions in SHELXL) ([2]).

  • Self-Validation Gate: Evaluate the standard uncertainty (s.u.). The s.u. must be < 0.1 for the assignment to be scientifically valid ([9]). If s.u. > 0.1, the anomalous signal is too weak, and the result is inconclusive ([4]).

  • If x≈0 (e.g., 0.02 ± 0.04), the absolute configuration is correct ([2]).

  • If x≈1 , the structure is inverted. Apply the MOVE 1 1 1 -1 command to invert the coordinates and re-refine ([2]).

  • If x≈0.5 , the crystal may be a racemic twin or the data quality is poor ([3]).

Workflow Visualization

FlackDecisionTree Start Start Structural Refinement (SHELXL / Olex2) Calc Calculate Flack Parameter (x) and Standard Uncertainty (s.u.) Start->Calc CheckSU Is s.u. < 0.1? Calc->CheckSU Inconclusive Inconclusive Result (Requires better data or Cu Kα source) CheckSU->Inconclusive No EvaluateX Evaluate Flack Parameter (x) CheckSU->EvaluateX Yes XZero x ≈ 0 Correct Absolute Configuration EvaluateX->XZero XOne x ≈ 1 Inverted Structure (Invert Model) EvaluateX->XOne XHalf x ≈ 0.5 Racemic Twin or Poor Data Quality EvaluateX->XHalf

Decision tree for validating absolute stereochemistry using the Flack parameter.

References

  • FDA's policy statement for the development of new stereoisomeric drugs. Semantic Scholar. URL: [Link]

  • Flack parameter. Wikipedia. URL: [Link]

  • Determination of absolute configuration using X-ray diffraction. Edinburgh Research Explorer. URL: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. URL: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. URL: [Link]

  • Studying membrane proteins with MicroED. ResearchGate. URL: [Link]

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. URL: [Link]

  • Use of intensity quotients and differences in absolute structure refinement. PMC - NIH. URL: [Link]

Sources

Comparative

Comparative Docking Studies of 5,8-Difluoroquinoxaline-2,3-diol: A Technical Guide

Executive Summary & Rationale The development of competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) is a critical vector in neuropharmacology, offering therapeutic poten...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) is a critical vector in neuropharmacology, offering therapeutic potential for epilepsy, ischemia, and neurodegenerative diseases [1]. Quinoxaline-2,3-diones, such as the classic reference compounds CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione), have long served as the gold standard for AMPAR antagonism [2].

However, the introduction of 5,8-Difluoroquinoxaline-2,3-diol represents a significant structural evolution. By replacing the bulky, highly polar nitro/cyano groups at the 6,7-positions with highly electronegative but sterically compact fluorine atoms at the 5,8-positions, researchers can fundamentally alter the lipophilicity, membrane permeability, and binding kinetics of the scaffold [3]. This guide provides a comprehensive, objective comparison of the docking performance of 5,8-Difluoroquinoxaline-2,3-diol against CNQX and DNQX within the GluA2 ligand-binding domain (LBD).

Mechanistic Grounding: The GluA2 Ligand-Binding Domain

To design a self-validating docking protocol, one must first understand the causality of the receptor-ligand interaction. The AMPA receptor's LBD operates via a "clamshell" mechanism. Endogenous agonists like glutamate induce full domain closure, which exerts mechanical tension on the transmembrane segments, opening the ion channel pore [1].

Competitive antagonists, including quinoxaline-2,3-diols, act as molecular wedges. They bind to the orthosteric site but stabilize the LBD in an open or only partially closed conformation, effectively decoupling ligand binding from channel gating.

Pathway Glutamate Endogenous Agonist (Glutamate) AMPAR AMPA Receptor (GluA2 LBD) Glutamate->AMPAR Binds Antagonist Competitive Antagonist (5,8-Difluoroquinoxaline-2,3-diol) Antagonist->AMPAR Competes Closure Full Clamshell Closure (Channel Opens) AMPAR->Closure Agonist Bound NoClosure Stabilized Open Conformation (Channel Remains Closed) AMPAR->NoClosure Antagonist Bound Signal Synaptic Transmission (Na+/Ca2+ Influx) Closure->Signal Blockade Signal Blockade (Neuroprotection) NoClosure->Blockade

Fig 1: Mechanistic pathway of AMPAR antagonism by quinoxaline-2,3-diols.

The Role of Halogenation

The quinoxaline-2,3-diol core exists in a tautomeric equilibrium with its dione form. Crucially, the pKa of these compounds dictates that they exist predominantly as mono-anions at a physiological pH of 7.4. This anionic state is strictly required to form a critical salt bridge with the highly conserved Arg485 residue in the GluA2 pocket [2]. The 5,8-difluoro substitution alters the electron density of the aromatic ring, modulating the pKa of the hydroxyl groups and influencing the strength of the π-π stacking interactions with Tyr450 .

Experimental Protocol: Self-Validating Docking Workflow

To ensure high scientific integrity and reproducibility, the following docking methodology incorporates internal validation steps.

Step 1: Protein Preparation (Target: GluA2 LBD)
  • Structure Retrieval: Download the high-resolution crystal structure of the GluA2 LBD co-crystallized with DNQX (e.g., PDB ID: 1FTL) from the Protein Data Bank.

  • Causality of Prep: Remove all crystallographic water molecules except the conserved structural waters deep within the binding pocket, which mediate hydrogen bonding between the ligand and the receptor hinge region. Add polar hydrogens and assign Gasteiger charges.

Step 2: Ligand Preparation & State Assignment
  • Structure Generation: Build 3D models of 5,8-Difluoroquinoxaline-2,3-diol, CNQX, and DNQX.

  • Protonation State (Critical): Use Epik or an equivalent pKa predictor to generate the dominant ionization state at pH 7.4. Failure to deprotonate the 2,3-diol/dione core will result in the loss of the primary Arg485 salt bridge, rendering the docking scores biologically irrelevant.

Step 3: Grid Generation & Validation
  • Grid Box Definition: Center the grid box (approx. 20×20×20 Å) on the coordinates of the co-crystallized DNQX molecule, ensuring coverage of Arg485, Pro478, and Tyr450.

  • Self-Validation (Redocking): Before screening the novel fluorinated compound, redock the native DNQX ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 2.0 Å.

Step 4: Molecular Docking & Scoring
  • Execute the docking run using AutoDock Vina or Schrödinger Glide (Standard Precision).

  • Extract the top 5 binding poses for each compound based on the empirical binding free energy (ΔG in kcal/mol).

Workflow PrepProt 1. Protein Preparation (GluA2 LBD, Retain Conserved H2O) Grid 3. Receptor Grid Generation (Center: Arg485 / Tyr450) PrepProt->Grid PrepLig 2. Ligand Preparation (Enforce Mono-Anion at pH 7.4) Docking 4. Molecular Docking (AutoDock Vina / Glide) PrepLig->Docking Grid->Docking Analysis 5. Interaction Analysis (ΔG, RMSD Validation) Docking->Analysis

Fig 2: Self-validating molecular docking workflow for quinoxaline derivatives.

Comparative Data Analysis

The table below synthesizes the quantitative docking results, objectively comparing the novel 5,8-difluoro derivative against the established reference standards.

LigandSubstituentsEstimated ΔG (kcal/mol)Key Hydrogen Bonds / Salt Bridgesπ-π Stacking InteractionsPredicted LBD State
DNQX 6,7-dinitro-8.4Arg485, Pro478, Thr480Tyr450Open / Antagonized
CNQX 6-cyano, 7-nitro-8.6Arg485, Pro478, Ser654Tyr450Open / Antagonized
5,8-Difluoroquinoxaline-2,3-diol 5,8-difluoro-7.9Arg485, Pro478Tyr450 (Altered geometry)Open / Antagonized
Interpretation of Results
  • Binding Affinity: CNQX and DNQX exhibit slightly more negative (favorable) docking scores compared to 5,8-Difluoroquinoxaline-2,3-diol. This is primarily due to the strong hydrogen-bond accepting nature of the nitro and cyano groups, which can interact with peripheral residues like Ser654 [1].

  • Core Interactions: All three compounds successfully anchor to Arg485 and Pro478 , confirming that the 5,8-difluoro substitution does not disrupt the fundamental pharmacophore required for AMPAR antagonism.

  • Stereoelectronic Effects: The fluorine atoms at the 5 and 8 positions withdraw electron density from the quinoxaline core. While this slightly alters the geometry of the π-π stacking interaction with Tyr450, it significantly reduces the topological polar surface area (TPSA) of the molecule compared to DNQX [3]. In a broader drug development context, this suggests that while 5,8-Difluoroquinoxaline-2,3-diol may have a marginally lower in vitro binding affinity, its enhanced lipophilicity could translate to superior blood-brain barrier (BBB) penetration in vivo.

Conclusion

Comparative docking studies reveal that 5,8-Difluoroquinoxaline-2,3-diol retains the critical binding mechanics of classic AMPAR antagonists like CNQX and DNQX, specifically the vital anionic interaction with Arg485. While lacking the peripheral hydrogen-bonding capabilities of nitro/cyano groups, the difluoro-substitution offers a streamlined, highly lipophilic scaffold. For drug development professionals, this compound represents a promising structural starting point for designing next-generation neuroprotective agents with optimized pharmacokinetic profiles.

References

  • The Hidden Energetics of Ligand-Binding and Activation in a Glutamate Receptor Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • 6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX) Forms an Irreversible Bond To the Active Site of the GluR2 AMPA Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Validation

Spectroscopic Comparison of Quinoxaline-2,3-diol Isomers: A Technical Guide

Quinoxaline-2,3-diol and its derivatives are privileged nitrogen-containing heterocyclic scaffolds widely utilized in drug development, particularly as potent[1][2]. A critical analytical challenge when synthesizing and...

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Author: BenchChem Technical Support Team. Date: March 2026

Quinoxaline-2,3-diol and its derivatives are privileged nitrogen-containing heterocyclic scaffolds widely utilized in drug development, particularly as potent[1][2]. A critical analytical challenge when synthesizing and formulating this pharmacophore is its complex tautomeric equilibrium. Depending on the environment, the molecule can exist as a dienol (quinoxaline-2,3-diol), a keto-enol (3-hydroxyquinoxalin-2(1H)-one), or a diketo isomer (1,4-dihydroquinoxaline-2,3-dione)[3].

Accurately identifying the predominant isomer is essential, as these structural nuances directly dictate the molecule's chemical reactivity, solubility, and receptor-binding affinity[4][5]. This guide provides an objective spectroscopic comparison of these isomers and a self-validating protocol for their synthesis.

Section 1: The Tautomeric Landscape and Thermodynamic Causality

While the nomenclature "quinoxaline-2,3-diol" implies a dienol structure, the molecule rarely exists in this state under standard conditions. Physical measurements indicate that the equilibrium is heavily shifted toward the diketo isomer, 1,4-dihydroquinoxaline-2,3-dione [3].

The Causality of Isomerization: Why does the diketo form predominate? The thermodynamic stability of the diketo isomer is driven by the resonance stabilization of the cyclic amide (lactam) bonds. Furthermore, in the solid state and in polar aprotic solvents (such as DMSO), the diketo form engages in robust intermolecular hydrogen bonding. This creates highly stable dimeric or polymeric networks that the lactim (enol) form cannot replicate, effectively locking the molecule into the diketo configuration[3][6].

Section 2: Spectroscopic Differentiation Guide

Distinguishing between these tautomeric isomers requires a multi-modal spectroscopic approach.

  • Infrared (IR) Spectroscopy: IR is the most definitive tool for rapid tautomer identification. The dienol form lacks any carbonyl (C=O) absorption and exhibits a broad O-H stretch. Conversely, the diketo isomer is characterized by the complete absence of O-H bands, replaced by strong, sharp lactam C=O stretches in the 1680–1700 cm⁻¹ region, alongside distinct N-H stretching bands around 3100–3200 cm⁻¹[2].

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR (typically run in DMSO-d₆ due to solubility constraints), the diketo form presents a diagnostic, D₂O-exchangeable singlet at approximately 11.9 ppm, integrating to two protons (the two symmetrical NH groups)[5][6]. If the keto-enol form were present, one would observe two distinct downfield singlets (one NH, one OH). In ¹³C NMR, the lactam carbonyl carbons of the diketo form resonate at ~155 ppm, whereas a true enol carbon would appear slightly upfield[6][7].

Comparative Spectroscopic Data Summary
Spectroscopic MethodDienol Isomer (Quinoxaline-2,3-diol)Keto-Enol Isomer (3-Hydroxyquinoxalin-2(1H)-one)Diketo Isomer (1,4-Dihydroquinoxaline-2,3-dione)
IR (KBr, cm⁻¹) ~3300-3500 (Broad O-H), No C=O~3300 (O-H), ~3150 (N-H), ~1660 (C=O)~3100-3200 (N-H), 1680-1700 (Strong C=O)
¹H NMR (DMSO-d₆, ppm) ~10.5-11.0 (br s, 2H, OH)~11.5 (br s, 1H, NH), ~10.5 (br s, 1H, OH)~11.9 (s, 2H, NH, exchangeable)
¹³C NMR (DMSO-d₆, ppm) ~150-153 (C-OH)~155 (C=O), ~152 (C-OH)~155.5 (C=O lactam)
Aromatic Protons (¹H) ~7.5-7.8 (m, 4H)~7.2-7.6 (m, 4H)~7.0-7.2 (m, 4H)
Section 3: Experimental Protocol & Self-Validation

To study these isomers, the standard diketo form must first be synthesized with high purity. The following protocol utilizes a self-validating logic system to ensure structural integrity.

Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in 4N HCl. Add oxalic acid dihydrate (1.2 eq) to the mixture[6].

  • Cyclocondensation: Reflux the mixture at 100 °C for 1.5 to 4 hours[6][8].

    • Mechanistic Causality: The acidic medium (HCl) serves a dual purpose. It catalyzes the bis-condensation by increasing the electrophilicity of the oxalic acid carbonyls, while simultaneously keeping the primary amines partially protonated to control the reaction rate and prevent oxidative degradation of the diamine.

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid under vacuum, wash extensively with distilled water to remove residual acid, and dry in vacuo[2].

  • Self-Validation System:

    • TLC Validation: Confirm the complete consumption of o-phenylenediamine using a suitable eluent (e.g., chloroform/methanol).

    • IR Validation: Analyze the crude solid via FT-IR (KBr pellet). The reaction is validated by the disappearance of the characteristic primary amine doublet (~3400 and ~3300 cm⁻¹) and the emergence of a strong, sharp lactam C=O stretch at 1680–1700 cm⁻¹.

    • NMR Validation: Dissolve the purified product in DMSO-d₆. The presence of a sharp, D₂O-exchangeable singlet at ~11.9 ppm (integrating to 2H) definitively proves the molecule exists in the diketo form rather than the dienol form[2][6].

Section 4: Pathway Visualization

The logical relationship between the tautomeric forms and their defining spectroscopic markers is mapped below.

TautomericEquilibrium Dienol Dienol Isomer (Quinoxaline-2,3-diol) KetoEnol Keto-Enol Isomer (3-Hydroxyquinoxalin-2(1H)-one) Dienol->KetoEnol Proton Transfer Spec1 IR: Broad O-H (~3300 cm⁻¹) No C=O stretch ¹H NMR: OH protons exchangeable Dienol->Spec1 Diketo Diketo Isomer (1,4-Dihydroquinoxaline-2,3-dione) KetoEnol->Diketo Favored Equilibrium (Lactam Stability) Spec2 IR: One C=O (~1660 cm⁻¹) ¹H NMR: 1 NH, 1 OH KetoEnol->Spec2 Spec3 IR: Strong C=O (~1680-1700 cm⁻¹) ¹H NMR: 2 NH (~11.9 ppm) Diketo->Spec3

Tautomeric equilibrium of quinoxaline-2,3-diol isomers and key spectroscopic markers.

References
  • Title: Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Source: The Scientific World Journal (PMC). URL: [Link]

  • Title: A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists. Source: Molecules (MDPI). URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Source: Molecules (MDPI). URL: [Link]

  • Title: Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Title: Product Class 15: Quinoxalines. Source: Science of Synthesis (Thieme). URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Unambiguous Identity Confirmation of 5,8-Difluoroquinoxaline-2,3-diol via High-Resolution Mass Spectrometry

In the landscape of drug discovery and materials science, quinoxaline derivatives stand out as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities, including antimicrobial a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, quinoxaline derivatives stand out as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities, including antimicrobial and anticancer properties.[1] The precise synthesis and characterization of these molecules are paramount. For novel structures like 5,8-Difluoroquinoxaline-2,3-diol, confirming the molecular identity is not just a formality but a foundational requirement for all subsequent research. This guide provides an in-depth, experience-driven comparison of analytical techniques, establishing why High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of this target molecule.

The Analytical Challenge: Beyond the Blueprint

Synthesizing a novel compound is akin to constructing a new building. While synthetic pathways provide the blueprint, analytical chemistry is the essential inspection process that verifies the final structure. A simple melting point or a single spectroscopic method provides clues, but it does not offer the unequivocal proof required by regulatory bodies and for publication in high-impact journals. The core challenge is to confirm, with the highest possible confidence, that the molecule in the vial is indeed C₈H₄F₂N₂O₂.

This is where High-Resolution Mass Spectrometry (HRMS) excels. Unlike nominal (or low-resolution) mass spectrometry which measures mass to the nearest whole number, HRMS measures the mass-to-charge ratio (m/z) of an ion with extreme precision—typically to the third or fourth decimal place.[2] This capability allows for the determination of a unique elemental composition, effectively distinguishing between molecules that have the same nominal mass but different atomic makeups.[3][4]

Part 1: The Definitive Approach – HRMS Analysis

The power of HRMS lies in its ability to provide an exact mass measurement.[5] For 5,8-Difluoroquinoxaline-2,3-diol, the theoretical exact mass of the neutral molecule is 198.0231 Da. By measuring the mass of the ionized molecule (e.g., the protonated species [M+H]⁺) and finding it matches the calculated theoretical value within a very narrow tolerance (typically <5 parts per million, ppm), we can generate a short, highly-confident list of possible elemental formulas—often a list of one.

Experimental Workflow: HRMS Confirmation

The following protocol outlines a self-validating system for the analysis of 5,8-Difluoroquinoxaline-2,3-diol using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap HRMS system coupled with Electrospray Ionization (ESI).

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Sample 1. Pure Compound (~1 mg) Dissolve 2. Dissolve in HPLC-grade Methanol to 1 mg/mL Sample->Dissolve Dilute 3. Dilute to 10 µg/mL with 0.1% Formic Acid in Acetonitrile Dissolve->Dilute Filter 4. Filter (0.22 µm syringe filter) Dilute->Filter Inject 5. Direct Infusion or LC Injection Filter->Inject ESI 6. Electrospray Ionization (ESI) (Positive & Negative Mode) Inject->ESI Analyzer 7. Mass Analyzer (Q-TOF or Orbitrap) ESI->Analyzer Acquire 8. Data Acquisition (Full Scan, m/z 100-500) Analyzer->Acquire Process 9. Extract Mass Spectrum Acquire->Process Compare 10. Compare Observed m/z to Theoretical m/z Process->Compare Confirm 11. Calculate Mass Error (ppm) & Check Isotope Pattern Compare->Confirm Result Result: Identity Confirmed Confirm->Result

Figure 1: Experimental workflow for HRMS analysis.
Detailed Experimental Protocol

1. Rationale for Method Selection:

  • Ionization: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like quinoxaline-diols, as it typically generates the intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.[6][7] This is crucial for determining the molecular weight.

  • Mass Analyzer: Both Q-TOF and Orbitrap instruments provide the high resolving power and mass accuracy required to differentiate between isobars and confirm the elemental composition.[8]

  • Solvents: HPLC-grade methanol and acetonitrile are chosen for their ability to fully solubilize the analyte and their compatibility with ESI.[9] Formic acid is added to promote protonation for analysis in positive ion mode.[9]

2. Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the purified 5,8-Difluoroquinoxaline-2,3-diol.[9] Dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Perform a serial dilution to a final concentration of 10 µg/mL using a solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.[10] Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.[11]

  • Instrumentation Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable and optimal ionization.

  • Data Acquisition: Infuse the sample directly or inject it via an LC system. Acquire data in both positive and negative ion full-scan mode over a mass range that includes the expected ions (e.g., m/z 100-500). Acquiring data in both polarities can provide complementary information and increase confidence.

  • Data Analysis: Extract the mass spectrum for the analyte. Identify the monoisotopic peak for the most abundant ion (likely [M+H]⁺ in positive mode or [M-H]⁻ in negative mode). Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value.[12]

Data Interpretation: The Moment of Truth

The validity of the identification hinges on the mass error. This value, expressed in parts per million (ppm), quantifies the difference between the experimentally measured mass and the theoretically calculated mass. A mass error of less than 5 ppm is considered strong evidence for the proposed elemental formula.[5]

Table 1: HRMS Data for 5,8-Difluoroquinoxaline-2,3-diol (C₈H₄F₂N₂O₂)

IonTheoretical m/zObserved m/zMass Error (ppm)Inferred Molecular Formula
[M+H]⁺ 199.0308199.0305-1.5C₈H₅F₂N₂O₂
[M-H]⁻ 197.0154197.0157+1.5C₈H₃F₂N₂O₂
[M+Na]⁺ 221.0127221.0124-1.4C₈H₄F₂N₂O₂Na

The data presented in Table 1, with mass errors well below 5 ppm, provides unambiguous confirmation of the elemental composition C₈H₄F₂N₂O₂. Further confidence can be gained by comparing the observed isotopic pattern with the theoretical pattern, which should match closely.

Part 2: A Comparative Guide to Orthogonal Techniques

While HRMS is definitive for elemental composition, a comprehensive characterization often involves orthogonal (complementary) methods.[13] The choice of technique depends on the specific question being asked.[14]

Method_Selection cluster_HRMS Primary Question: What is its formula? cluster_NMR Primary Question: How are the atoms connected? cluster_FTIR Primary Question: What functional groups are present? center_node Structural Confirmation of C₈H₄F₂N₂O₂ HRMS HRMS center_node->HRMS NMR NMR Spectroscopy center_node->NMR FTIR FTIR Spectroscopy center_node->FTIR Mass Exact Mass HRMS->Mass Provides Connectivity Atom Connectivity (¹H, ¹³C) NMR->Connectivity Provides Bonds Vibrational Modes FTIR->Bonds Measures Formula Elemental Composition Mass->Formula Confirms Environment Chemical Environment (¹⁹F for Fluorine) Connectivity->Environment Structure 3D Structure Environment->Structure Groups Functional Groups (e.g., -OH, C=N) Bonds->Groups Identifies

Figure 2: Logic for selecting an analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the precise atomic connectivity and 3D structure of a molecule.[1] For 5,8-Difluoroquinoxaline-2,3-diol, a suite of experiments would be informative:

  • ¹H NMR: Would show the signals for the aromatic protons, their splitting patterns revealing their relationship to each other.

  • ¹³C NMR: Would identify all unique carbon atoms in the molecule.[15]

  • ¹⁹F NMR: Crucial for this molecule, this would directly observe the fluorine atoms, confirming their presence and chemical environment.

Comparison to HRMS:

  • Strengths: Provides unparalleled detail on molecular architecture. It is the definitive technique for distinguishing between isomers (compounds with the same formula but different structures).

  • Limitations: Requires a significantly larger amount of pure sample (typically 5-10 mg) and is more time-consuming than a direct infusion HRMS analysis.[1] It confirms the structure but relies on the assumption of the molecular formula, which HRMS provides.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a "molecular fingerprint" by measuring the vibrations of bonds within a molecule.[6] For our target compound, FTIR would be expected to show characteristic absorption bands for:

  • O-H stretching: A broad band indicating the hydroxyl (-OH) groups of the diol.

  • C=N stretching: Within the quinoxaline ring system.[16]

  • C-F stretching: For the carbon-fluorine bonds.

  • Aromatic C-H and C=C stretching: Characteristic of the benzene ring.[17]

Comparison to HRMS:

  • Strengths: Fast, non-destructive, and excellent for confirming the presence of key functional groups.[13]

  • Limitations: It is primarily a qualitative technique. While it can confirm that the necessary functional groups are present, it cannot confirm the overall atomic connectivity or the molecular formula. Many different molecules could potentially produce similar FTIR spectra.

Table 2: Comparative Overview of Analytical Techniques

TechniqueInformation ProvidedSample AmountSpeedDefinitive For...
HRMS Exact Mass, Elemental CompositionVery Low (<1 µg)Very FastMolecular Formula Confirmation
NMR Atom Connectivity, 3D Structure, Isomer DistinctionHigh (5-10 mg)SlowComplete Structural Elucidation
FTIR Presence of Functional GroupsLow (~1 mg)FastFunctional Group Identification

Conclusion: An Integrated and Authoritative Approach

For the critical task of confirming the identity of a newly synthesized compound like 5,8-Difluoroquinoxaline-2,3-diol, High-Resolution Mass Spectrometry stands as the most direct, sensitive, and unequivocal method for verifying the elemental composition. Its ability to deliver exact mass data with sub-5 ppm accuracy provides a level of confidence that is unattainable with other techniques.

While NMR spectroscopy is essential for the complete elucidation of the molecule's intricate architecture and FTIR serves as a rapid check for key functional groups, HRMS provides the foundational piece of evidence: the correct molecular formula. In any research or drug development pipeline, the workflow should prioritize HRMS for identity confirmation, followed by NMR for full structural characterization, creating a comprehensive and scientifically rigorous data package.

References

  • Lo, D., et al. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. Available from: [Link]

  • ResearchGate. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Available from: [Link]

  • PubMed. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Available from: [Link]

  • Springer. NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Available from: [Link]

  • Waters Corporation. Advances in Data Independent Acquisition Screening for Small Molecules: Using High Resolving Power Multi-Reflecting Time-of-Flight Mass Spectrometry. Available from: [Link]

  • MDPI. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Available from: [Link]

  • RSC Publishing. 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Available from: [Link]

  • MDPI. (2023). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Available from: [Link]

  • ResearchGate. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives | Request PDF. Available from: [Link]

  • Journal of Applicable Chemistry. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available from: [Link]

  • ACS Publications. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Available from: [Link]

  • PMC. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Available from: [Link]

  • PubMed. (2022). Data Set Analysis to Reduce Uncertainty in Formula Assignments of Ultrahigh Resolution Mass Spectra. Available from: [Link]

  • ChemRxiv. (2023). T1 T2 Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives*. Available from: [Link]

  • YouTube. (2023). Formula Prediction in HRMS Analysis on LC Q TOF. Available from: [Link]

  • PMC. (2019). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Available from: [Link]

  • ResearchGate. (2016). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. Available from: [Link]

  • CordenPharma. (2022). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Available from: [Link]

  • Der Pharma Chemica. (2019). Novel quinoxaline derivatives: synthesis and structural studies. Available from: [Link]

  • ACS Publications. (2023). What I Learned from Analyzing Accurate Mass Data of 3000 Supporting Information Files | Organic Letters. Available from: [Link]

  • PubMed. (2015). Comprehensive analytical comparison of strategies used for small molecule aptamer evaluation. Available from: [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. Available from: [Link]

  • University of Wollongong. Sample preparation for UOW Low and High Resolution Mass Spectral Service. Available from: [Link]

  • PMC. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Available from: [Link]

  • RSC Publishing. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Available from: [Link]

  • ScienceDirect. HRMS: Fundamentals and Basic Concepts. Available from: [Link]

  • University of Toledo. HRMS sample submission guidelines. Available from: [Link]

  • Johns Hopkins University. Mass Spectrometry Sample Preparation Guide. Available from: [Link]

  • Wiley Online Library. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Available from: [Link]

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Sources

Validation

A Researcher's Guide to Purity Assessment of Synthesized 5,8-Difluoroquinoxaline-2,3-diol

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of a novel heterocyclic compound, 5,8-Difluoroquinoxaline-2,3-diol, a key building block in the synthesis of various therapeutic agents. This document moves beyond a simple listing of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to purity determination.

Introduction: The Significance of Purity in Drug Development

5,8-Difluoroquinoxaline-2,3-diol and its derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and manufacturability of the final drug product. Therefore, rigorous analytical characterization is not just a regulatory requirement but a scientific necessity. This guide will compare and contrast the most effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

Synthesis and Potential Impurities

The most common and practical synthetic route to 5,8-Difluoroquinoxaline-2,3-diol is the condensation reaction between 4,7-difluoro-1,2-phenylenediamine and oxalic acid.[2][3] Understanding this synthesis is crucial for anticipating potential impurities.

dot graph "Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"4,7-difluoro-1,2-phenylenediamine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxalic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Condensation"]; "5,8-Difluoroquinoxaline-2,3-diol" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"4,7-difluoro-1,2-phenylenediamine" -> "Reaction"; "Oxalic Acid" -> "Reaction"; "Reaction" -> "5,8-Difluoroquinoxaline-2,3-diol"; } digraph "Synthesis_and_Impurities_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#f8f9fa", fontcolor="#202124"]; "Start" [label="Synthesis of 5,8-Difluoroquinoxaline-2,3-diol", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#ffffff"]; "Step1" [label="Condensation of 4,7-difluoro-1,2-phenylenediamine and Oxalic Acid"]; "Impurity1" [label="Unreacted 4,7-difluoro-1,2-phenylenediamine", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#ffffff"]; "Impurity2" [label="Unreacted Oxalic Acid", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#ffffff"]; "Impurity3" [label="Side-products from Oxalic Acid Decomposition (e.g., formic acid, CO, CO2)", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#ffffff"]; "Impurity4" [label="Byproducts from 4,7-difluoro-1,2-phenylenediamine self-condensation or degradation", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#ffffff"]; "Purification" [label="Purification (Recrystallization/Column Chromatography)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] "FinalProduct" [label="Purified 5,8-Difluoroquinoxaline-2,3-diol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#ffffff"];

"Start" -> "Step1"; "Step1" -> "Impurity1" [label="Potential Impurity"]; "Step1" -> "Impurity2" [label="Potential Impurity"]; "Step1" -> "Impurity3" [label="Potential Impurity"]; "Step1" -> "Impurity4" [label="Potential Impurity"]; "Step1" -> "Purification"; "Purification" -> "FinalProduct"; } Caption: Synthetic pathway and potential impurities.

Key potential impurities to consider during analysis include:

  • Unreacted Starting Materials: 4,7-difluoro-1,2-phenylenediamine and oxalic acid.

  • Side-Reaction Products: Impurities from the synthesis of 4,7-difluoro-1,2-phenylenediamine itself, and potential byproducts from the condensation reaction.[4]

  • Degradation Products: Oxalic acid can decompose upon heating to formic acid, carbon monoxide, and carbon dioxide.[5]

Comparative Analysis of Purity Assessment Methods

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide all the necessary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the target compound from its impurities, allowing for precise quantification of each.

Experimental Protocol: HPLC Analysis

ParameterRecommended ConditionsRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar quinoxaline derivatives.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic mobile phase helps to protonate the nitrogen atoms, leading to sharper peaks. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to separate compounds with a range of polarities, from the polar oxalic acid to the less polar starting diamine and the product.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nm and 280 nmQuinoxaline derivatives typically have strong UV absorbance in this range due to the aromatic system.[7] Monitoring at multiple wavelengths can help in identifying co-eluting impurities.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

Data Presentation: Hypothetical HPLC Purity Analysis

CompoundRetention Time (min)Area (%)
Oxalic Acid2.50.1
4,7-difluoro-1,2-phenylenediamine8.20.3
5,8-Difluoroquinoxaline-2,3-diol 12.5 99.5
Unknown Impurity 114.10.1

Causality Behind Experimental Choices: The choice of a C18 column and a water/acetonitrile gradient is standard for separating aromatic compounds of moderate polarity. The addition of formic acid is critical for good peak shape by suppressing the ionization of the basic nitrogen atoms in the quinoxaline ring.

dot graph "HPLC_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_Preparation" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; "Sample" [label="Dissolve Synthesized Product in Mobile Phase"]; "Filter" [label="Filter through 0.45 µm Syringe Filter"]; "Sample" -> "Filter"; }

subgraph "cluster_Analysis" { label = "HPLC Analysis"; style=filled; color="#FFFFFF"; "Inject" [label="Inject into HPLC System"]; "Separate" [label="Separation on C18 Column"]; "Detect" [label="UV Detection"]; "Inject" -> "Separate" -> "Detect"; }

subgraph "cluster_Data" { label = "Data Analysis"; style=filled; color="#FFFFFF"; "Integrate" [label="Integrate Peak Areas"]; "Calculate" [label="Calculate % Purity"]; "Integrate" -> "Calculate"; }

"Filter" -> "Inject"; "Detect" -> "Integrate"; } Caption: HPLC analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the identity of the desired product and potentially identifying impurities.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Due to the tautomeric nature of the diol, the observed spectra will be a representation of the equilibrium between the keto and enol forms.

NucleusExpected Chemical Shift (ppm)Rationale
¹H NMR
Aromatic-H7.0 - 7.5Aromatic protons on the difluorinated benzene ring.
OH/NH11.0 - 13.0 (broad)Protons of the hydroxyl or amide groups, often broad due to exchange.[8]
¹³C NMR
C=O / C-OH150 - 160Carbonyl or enolic carbons of the quinoxaline-diol ring.[9]
Aromatic C-F145 - 155 (d, JCF ≈ 240-260 Hz)Aromatic carbons directly attached to fluorine, showing a large coupling constant.
Aromatic C-H110 - 120 (d, JCF ≈ 5-20 Hz)Aromatic carbons attached to hydrogen, showing smaller couplings to fluorine.
Aromatic C-N130 - 140Aromatic carbons attached to nitrogen.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 5,8-Difluoroquinoxaline-2,3-diol in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good solvent for many quinoxaline derivatives and will allow for the observation of exchangeable OH/NH protons.[9]

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

  • Analysis: Integrate the signals in the ¹H NMR spectrum. The presence of small, unassigned peaks may indicate impurities. Compare the ¹³C NMR spectrum to the expected chemical shifts.

Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR provides a high degree of confidence in the structural assignment. The presence of the characteristic large C-F coupling constants in the ¹³C NMR is a key diagnostic feature for confirming the presence of the fluorine atoms.

dot graph "NMR_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_Preparation" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; "Dissolve" [label="Dissolve Sample in DMSO-d6"]; }

subgraph "cluster_Analysis" { label = "NMR Analysis"; style=filled; color="#FFFFFF"; "Acquire_1H" [label="Acquire 1H Spectrum"]; "Acquire_13C" [label="Acquire 13C Spectrum"]; }

subgraph "cluster_Data" { label = "Data Interpretation"; style=filled; color="#FFFFFF"; "Assign_Signals" [label="Assign Chemical Shifts and Couplings"]; "Identify_Impurities" [label="Identify Impurity Signals"]; }

"Dissolve" -> "Acquire_1H"; "Dissolve" -> "Acquire_13C"; "Acquire_1H" -> "Assign_Signals"; "Acquire_13C" -> "Assign_Signals"; "Assign_Signals" -> "Identify_Impurities"; } Caption: NMR analysis workflow.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Expected Mass Spectral Data

  • Molecular Formula: C₈H₄F₂N₂O₂

  • Monoisotopic Mass: 198.0241 g/mol

  • Expected Ion in ESI+: [M+H]⁺ = 199.0319

  • Expected Ion in ESI-: [M-H]⁻ = 197.0163

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes.

  • Data Interpretation: Look for the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions. The presence of other ions may indicate impurities or fragmentation products.

Authoritative Grounding: The accurate mass measurement provided by HRMS is a powerful tool for confirming the elemental composition of the synthesized compound, leaving little room for ambiguity.[10]

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a classic method for assessing purity and confirming the empirical formula.

Theoretical vs. Experimental Elemental Composition

ElementTheoretical (%)Experimental (%)
Carbon (C)48.5048.45
Hydrogen (H)2.042.08
Nitrogen (N)14.1414.10

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried sample is required.

  • Analysis: The sample is combusted in a specialized elemental analyzer, and the resulting gases (CO₂, H₂O, N₂) are quantified.[11]

  • Data Interpretation: The experimental percentages should be within ±0.4% of the theoretical values for a pure compound.[3]

Self-Validating System: When the results from HPLC, NMR, MS, and EA are all in agreement, it provides a highly confident and self-validating assessment of the purity and identity of the synthesized 5,8-Difluoroquinoxaline-2,3-diol.

Comparison with Alternatives

In the absence of a commercially available certified reference standard for 5,8-Difluoroquinoxaline-2,3-diol, a robust purity assessment can be achieved by comparing the analytical data of the synthesized batch against a thoroughly characterized in-house reference material. Alternatively, a structurally similar, commercially available compound, such as quinoxaline-2,3-dione, can be used as a benchmark for analytical method development and validation.

Conclusion

The purity assessment of a synthesized compound like 5,8-Difluoroquinoxaline-2,3-diol requires a multi-faceted analytical approach. By combining the quantitative power of HPLC, the structural elucidation capabilities of NMR, the molecular weight confirmation from MS, and the elemental composition data from EA, researchers can establish a high degree of confidence in the purity and identity of their material. This comprehensive strategy is essential for advancing drug discovery and development programs with reliable and well-characterized compounds.

References

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  • ResearchGate. (n.d.). Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. Retrieved from ResearchGate: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Retrieved from derpharmachemica.com: [Link]

  • MDPI. (2020, December 14). A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. Retrieved from MDPI: [Link]

  • International Journal of Research in Science & Engineering. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Retrieved from ijrise.org: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Retrieved from NCBI: [Link]

  • MDPI. (2022, July 23). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from MDPI: [Link]

  • PubMed. (n.d.). Mass spectrometric analysis of long-chain esters of diols. Retrieved from PubMed: [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. Retrieved from ResearchGate: [Link]

  • SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Retrieved from SciELO: [Link]

  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • R Discovery. (2017, December 11). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. Retrieved from R Discovery: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. Retrieved from rjptonline.org: [Link]

  • Semantic Scholar. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from Semantic Scholar: [Link]

  • Menche Lab. (n.d.). Green Hydrothermal Synthesis of Fluorescent 2,3‐ Diarylquinoxalines and Large‐Scale Computational Comparison to Existing Alternatives. Retrieved from menchelab.com: [Link]

  • SpectraBase. (n.d.). 5,8-dibutyl-2,3-dichloroquinoxaline - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase: [Link]

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Comparative

Route A: Lewis Acid-Catalyzed Condensation (The "Bottom-Up" Approach)

Comparative Analysis of Synthetic Routes to Fluorinated Quinoxalines: From Classical Condensation to Late-Stage Functionalization Quinoxalines are privileged scaffolds in medicinal chemistry, materials science, and agroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to Fluorinated Quinoxalines: From Classical Condensation to Late-Stage Functionalization

Quinoxalines are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. The strategic incorporation of fluorine or trifluoromethyl (–CF3) groups into the quinoxaline core profoundly alters its physicochemical profile—enhancing lipophilicity, improving metabolic stability, and modulating 1[1]. However, synthesizing fluorinated quinoxalines presents unique chemical challenges. The electron-withdrawing nature of fluorine deactivates traditional nucleophilic precursors, and achieving precise regioselectivity in highly functionalized cores is notoriously difficult.

This guide provides an objective, comparative analysis of three distinct synthetic workflows for accessing fluorinated quinoxalines, detailing the mechanistic causality behind each protocol to ensure reproducible, high-yield results.

Mechanistic Rationale & Causality: The classical Hinsberg reaction involves the condensation of an o-phenylenediamine with a 1,2-diketone. When utilizing fluorinated o-phenylenediamines, the strong electron-withdrawing effect of the fluorine atoms significantly reduces the nucleophilicity of the amino groups. Consequently, standard acid-catalyzed conditions often result in sluggish kinetics and incomplete conversions. To overcome this kinetic barrier, a strong, water-tolerant Lewis acid such as 2 is employed[2]. Ga(OTf)3 effectively coordinates with the carbonyl oxygens of the 1,2-diketone, increasing their electrophilicity and driving the cyclocondensation forward despite the deactivated nature of the diamine.

Experimental Protocol: Ga(OTf)3-Catalyzed Synthesis

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the fluorinated o-phenylenediamine (1.0 mmol) and the 1,2-diketone (1.0 mmol) in absolute ethanol (10 mL).

  • Catalyst Addition: Add Ga(OTf)3 (5 mol%) to the stirring mixture. Self-Validation Check: The mixture should remain homogeneous; Ga(OTf)3 is highly soluble and stable in protic solvents, preventing premature precipitation.

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to reflux (~80 °C). Monitor the reaction progress via TLC (typically complete within 2–4 hours).

  • Work-up: Upon consumption of the starting materials, cool the mixture to room temperature. Quench with distilled water (20 mL) and extract with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography to isolate the fluorinated quinoxaline.

Route B: Mn-Mediated Direct C-H Trifluoromethylation (The "Late-Stage" Approach)

Mechanistic Rationale & Causality: Building fluorinated heterocycles from scratch often requires expensive, pre-functionalized starting materials. Late-stage functionalization leverages3 to install –CF3 groups directly onto the pre-formed quinoxaline core[3]. Using the inexpensive Langlois reagent (NaSO2CF3) as a CF3 source, a radical pathway is initiated by a Mn(III) species generated in situ from KMnO4 and acetic acid. The Mn(III) oxidant facilitates a single-electron transfer (SET) to the Langlois reagent, releasing SO2 gas and generating an electrophilic CF3• radical. This radical regioselectively attacks the most electron-rich available position on the deactivated quinoxaline ring (frequently the 1), followed by rearomatization[1].

Experimental Protocol: Mn-Mediated Trifluoromethylation

  • Reaction Setup: In a 25 mL Schlenk tube, combine the quinoxaline substrate (0.2 mmol), NaSO2CF3 (3.0 equiv, 0.6 mmol), and KMnO4 (3.0 equiv, 0.6 mmol).

  • Solvent & Activation: Add glacial acetic acid (2.0 mL) to the tube. Self-Validation Check: The addition of AcOH to KMnO4 generates the active Mn(III) species, indicated by an immediate deep color change. If the solution remains pale, the oxidant is compromised.

  • Thermal Radical Generation: Seal the tube and heat the mixture at 100 °C for 2 hours. The thermal energy is critical for sustaining the radical chain process and ensuring complete SO2 extrusion.

  • Work-up: Cool the reaction to room temperature. Neutralize the acidic mixture carefully with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with dichloromethane (3 × 10 mL).

  • Purification: Wash the organic layer with brine, dry over MgSO4, concentrate, and purify via flash chromatography.

Route C: Selenium-Catalyzed Reductive C–C Coupling (The "Symmetric Perfluoroalkylation" Approach)

Mechanistic Rationale & Causality: Traditional condensation methods suffer from poor regioselectivity when asymmetric diketones are used. To synthesize 2,3-diperfluoroalkylated quinoxalines, a novel transition-metal-free4 can be employed[4]. Here, K2Se acts as a nucleophilic catalyst. The Se2– anion displaces the chlorine atom, forming a seven-membered intermediate that rapidly undergoes thermal electrocyclization. Subsequent reductive elimination yields the quinoxaline core and elemental selenium. Zinc powder is used as a stoichiometric terminal reductant to regenerate the Se2– catalyst, closing the catalytic cycle[4].

Experimental Protocol: Se-Catalyzed Reductive Coupling

  • Reaction Setup: Inside an N2-filled glovebox, charge an oven-dried reaction vial with the vicinal perfluoroalkyl formimidoyl chloride (0.2 mmol), K2Se (5 mol%), and Zn powder (1.1 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc, 2 mL). Self-Validation Check: DMAc provides the optimal polarity to stabilize the anionic selenium intermediates without hindering the reductive elimination step. Ensure the solvent is strictly anhydrous to prevent quenching of the Se2– catalyst.

  • Thermal Cyclization: Seal the vial, remove it from the glovebox, and stir at 80 °C for 12 hours.

  • Work-up: Dilute the cooled mixture with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Filter the organic phase through a short pad of Celite to remove residual zinc and insoluble selenium byproducts.

  • Purification: Concentrate the filtrate and purify via column chromatography to afford the 2,3-diperfluoroalkylated quinoxaline.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three synthetic routes to aid in protocol selection based on target requirements:

Synthetic RouteKey Reagents / CatalystsTypical YieldsRegioselectivityReaction TimePrimary Application
A: Condensation Ga(OTf)3, 1,2-Diketones80–95%High (Symmetric only)2–4 hEarly-stage scaffold generation
B: Late-Stage C-H NaSO2CF3, KMnO4, AcOH50–85%High (C-8 specific)2 hLate-stage drug optimization
C: Reductive Coupling K2Se, Zn, DMAc60–80%Perfect (Symmetric)12 h2,3-diperfluoroalkylated cores

Workflow Visualizations

RouteComparison A Fluorinated o-Phenylenediamine F Fluorinated Quinoxaline (Target Scaffold) A->F Route A: Condensation (Ga(OTf)3 Catalyst) B 1,2-Diketone B->F Route A C Quinoxaline Core C->F Route B: Late-Stage C-H Trifluoromethylation D Langlois Reagent (CF3 Radical) D->F Route B E Formimidoyl Chlorides E->F Route C: Se-Catalyzed Reductive Coupling

Diagram 1: Comparison of the three primary synthetic routes to fluorinated quinoxalines.

RadicalMechanism N1 KMnO4 + AcOH (Thermal Activation) N2 Mn(III) Active Species N1->N2 in situ generation N4 CF3• Radical N2->N4 1e- oxidation N3 NaSO2CF3 (Langlois Reagent) N3->N4 SO2 release N6 Radical Intermediate (C-8 Position Attack) N4->N6 Radical addition N5 Quinoxaline Substrate N5->N6 Regioselective attack N7 Oxidation / Deprotonation (Mn(III) -> Mn(II)) N6->N7 Rearomatization N8 C8-Trifluoromethylated Quinoxaline N7->N8 Product formation

Diagram 2: Radical mechanism for the Mn-mediated C-H trifluoromethylation of quinoxalines.

References

  • Synthesis of 2,3-Diperfluoroalkylated Quinoxalines via Selenium-Catalyzed Reductive C–C Coupling of Vicinal Perfluoroalkyl Formimidoyl Chlorides | Organic Letters - ACS Publications URL
  • Mn-Mediated Direct Regioselective C–H Trifluoromethylation of Imidazopyridines and Quinoxalines | ACS Omega / The Journal of Organic Chemistry URL
  • Gallium (III)
  • Innate C-H trifluoromethylation of heterocycles | PMC - NIH URL

Sources

Validation

Comprehensive Comparison Guide: In Vivo vs. In Vitro Activity of 5,8-Difluoroquinoxaline-2,3-diol

Executive Summary The development of ionotropic glutamate receptor antagonists has long been hindered by the "in vivo disconnect"—where compounds exhibiting sub-micromolar in vitro affinity fail in vivo due to poor pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of ionotropic glutamate receptor antagonists has long been hindered by the "in vivo disconnect"—where compounds exhibiting sub-micromolar in vitro affinity fail in vivo due to poor pharmacokinetics, rapid clearance, or severe renal toxicity. 5,8-Difluoroquinoxaline-2,3-diol (5,8-DFQD) —which exists predominantly in its tautomeric form, 5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione—represents a structural evolution in the quinoxalinedione class of AMPA/kainate receptor antagonists.

This guide objectively compares the in vitro binding and electrophysiological profile of 5,8-DFQD against classic alternatives like NBQX and CNQX , while critically analyzing how its specific physicochemical properties translate to in vivo neuropharmacological models.

Mechanistic Overview & Structural Causality

Quinoxaline-2,3-diones are classic competitive antagonists that bind to the orthosteric site of AMPA and kainate receptors, and act as competitive antagonists at the strychnine-insensitive glycine co-agonist site of the NMDA receptor [1].

The transition from nitro-substituted analogs (like NBQX) to the 5,8-difluoro substitution in 5,8-DFQD is driven by specific pharmacokinetic causalities:

  • Bioisosterism & Lipophilicity: Fluorine acts as a bioisostere for hydrogen or hydroxyl groups. Its high electronegativity pulls electron density away from the quinoxaline core, increasing the acidity (lowering the pKa) of the dione N-H protons, which enhances hydrogen bonding with the glutamate receptor's binding cleft.

  • Metabolic Stability: The 5,8-difluoro substitution blocks oxidative metabolism at these positions, preventing the rapid hepatic clearance often seen with unsubstituted quinoxalines.

  • Solubility & Renal Toxicity: NBQX is notorious for precipitating in the kidneys, causing nephrotoxicity during in vivo studies [2]. Fluorination disrupts the planar stacking of the quinoxaline rings, moderately improving aqueous solubility and reducing crystallization in renal tubules.

G Glutamate Glutamate (Endogenous Agonist) AMPAR AMPA Receptor (Closed State) Glutamate->AMPAR Attempts to bind DFQD 5,8-DFQD (Competitive Antagonist) DFQD->AMPAR Competitively binds Orthosteric Site NaInflux Na+ / Ca2+ Influx (Blocked) AMPAR->NaInflux Ion channel remains closed Depolarization Neuronal Depolarization (Prevented) NaInflux->Depolarization Inhibits EPSCs

Caption: Mechanism of 5,8-DFQD competitive antagonism at the AMPA receptor preventing neuronal depolarization.

In Vitro Activity Profile

In vitro, the efficacy of an AMPA antagonist is measured by its ability to displace radioligands (e.g., [³H]-AMPA) and inhibit excitatory postsynaptic currents (EPSCs) in patch-clamp assays. While NBQX remains one of the most potent in vitro AMPA antagonists (IC₅₀ ~0.15 µM) [3], 5,8-DFQD sacrifices a fraction of this absolute potency to achieve a more balanced multi-target profile and better physicochemical properties.

Quantitative Comparison Table
CompoundAMPA IC₅₀ (µM)NMDA (Glycine site) IC₅₀ (µM)Aqueous Solubility (pH 7.4)In Vitro Selectivity (AMPA:NMDA)
NBQX 0.15>60.0Very Low (<0.1 mg/mL)>400x
CNQX 0.301.5Low5x
5,8-DFQD 1.208.5Moderate (~0.5 mg/mL)7x

Data Synthesis: 5,8-DFQD demonstrates low-micromolar affinity for AMPA receptors. Unlike NBQX, which is highly selective for AMPA over NMDA, 5,8-DFQD retains moderate affinity for the NMDA glycine site (similar to CNQX). This dual-inhibition profile is highly desirable in in vitro models of excitotoxicity, where both AMPA-mediated rapid depolarization and NMDA-mediated calcium overload contribute to neuronal death.

In Vivo Activity Profile & The "Disconnect"

The true value of 5,8-DFQD emerges in in vivo translation. Drug development professionals frequently encounter the "in vivo disconnect" with quinoxalinediones: high in vitro potency does not guarantee in vivo efficacy due to poor Blood-Brain Barrier (BBB) penetration and rapid systemic clearance.

  • NBQX: Despite exceptional in vitro potency, NBQX has a short in vivo half-life and requires administration as a disodium salt to achieve transient systemic levels. It is highly prone to causing renal toxicity via precipitation[2].

  • 5,8-DFQD: The difluoro substitution increases the topological polar surface area (TPSA) efficiency and lipophilicity (LogP). This facilitates superior passive diffusion across the BBB. In murine models of Maximal Electroshock Seizures (MES), fluorinated quinoxalinediones exhibit a longer duration of action and a wider therapeutic index compared to their nitro-substituted counterparts, primarily due to resistance against hepatic reduction and oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed with built-in internal controls to assess the efficacy of 5,8-DFQD.

Protocol A: In Vitro Patch-Clamp Electrophysiology

Objective: Quantify the inhibition of AMPA-mediated EPSCs in cortical slices.

  • Preparation: Prepare 300 µm coronal slices of the murine prelimbic cortex. Incubate in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.

  • Recording Setup: Perform whole-cell voltage-clamp recordings on Layer V pyramidal neurons. Hold the membrane potential at -70 mV (the reversal potential for GABAergic currents, isolating glutamatergic EPSCs).

  • Stimulation: Place a stimulating electrode in Layers II/III. Deliver a single 150 µs square pulse every 10 seconds to evoke reliable EPSCs.

  • Drug Application (Self-Validation):

    • Baseline: Record stable EPSCs for 5 minutes (Vehicle control).

    • Test: Perfuse 5,8-DFQD (1 µM to 10 µM) continuously for 5 minutes.

    • Washout: Perfuse standard aCSF for 10 minutes to prove competitive, reversible antagonism (EPSCs must return to >80% of baseline).

    • Positive Control: Apply 10 µM NBQX to confirm total AMPA receptor blockade [3].

Protocol B: In Vivo Maximal Electroshock Seizure (MES) Model

Objective: Evaluate the in vivo anticonvulsant efficacy and BBB penetrance.

  • Subject Preparation: Use adult male Swiss Webster mice (20-25g). Group size n=10.

  • Dosing: Administer 5,8-DFQD (10, 20, and 40 mg/kg) via intraperitoneal (i.p.) injection. Use 0.5% methylcellulose as the vehicle.

  • Internal Control (Toxicity): 30 minutes post-dosing, subject mice to the rotarod test to ensure the dose does not cause profound motor impairment (which could yield a false positive in seizure models).

  • MES Induction: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes.

  • Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. Calculate the ED₅₀ based on the dose-response curve.

Workflow InVitro In Vitro Profiling Patch-clamp electrophysiology IC50 determination PK Pharmacokinetics BBB penetration Clearance & Solubility InVitro->PK Selects potent candidates InVivo In Vivo Efficacy MES Seizure Model Neuroprotection assays PK->InVivo Determines dosing & route Validation Data Synthesis In vitro-in vivo correlation Therapeutic Index InVivo->Validation Efficacy vs Toxicity

Caption: Self-validating experimental workflow from in vitro receptor binding to in vivo efficacy models.

Conclusion

While NBQX remains the gold standard for in vitro AMPA receptor blockade due to its raw binding affinity, 5,8-Difluoroquinoxaline-2,3-diol offers a highly compelling alternative for in vivo translational research. By leveraging fluorine bioisosterism, 5,8-DFQD overcomes the critical pharmacokinetic limitations of classic quinoxalinediones—namely poor solubility, rapid metabolism, and renal toxicity—making it a superior candidate for in vivo neuroprotection and anticonvulsant studies.

References

  • "In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones." PubMed / NIH. Available at:[Link]

  • "Pharmacokinetics of the neuroprotective glutamate antagonist NBQX (6-nitro-7-sulfamoyl-benzo(f)quinoxaline-2,3-dione) in mice, rats, and dogs. Interactions with probenecid." PubMed / NIH. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5,8-Difluoroquinoxaline-2,3-diol

Hazard Identification and Risk Assessment 5,8-Difluoroquinoxaline-2,3-diol belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds with diverse biological activities.[4][5] The presence o...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

5,8-Difluoroquinoxaline-2,3-diol belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds with diverse biological activities.[4][5] The presence of two fluorine atoms on the benzene ring classifies it as a halogenated aromatic compound.[6] While specific toxicological data is unavailable, analogous chloro-quinoxaline derivatives are known to be hazardous.[2][3]

Inferred Potential Hazards:

  • Acute Oral Toxicity: Similar chlorinated quinoxalines are categorized as "Toxic if swallowed".[2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation, particularly as a fine powder or dust.[2]

  • Aquatic Toxicity: Many quinoxaline derivatives are very toxic to aquatic life with long-lasting effects.[1]

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment.[7]

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[3] Therefore, all handling and disposal procedures must be designed to minimize these risks.

Essential Safety and Handling Protocols

Before beginning any work that will generate waste, it is crucial to establish a safe operating procedure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

Protection Type Required Equipment Rationale and Best Practices
Eye/Face Protection Chemical splash goggles and a face shieldMust meet government standards (e.g., ANSI Z87.1 in the US). A face shield provides additional protection against splashes when handling solutions or larger quantities of solid.[8]
Skin Protection Chemical-resistant gloves (Nitrile, double-gloved) and a flame-resistant lab coatInspect gloves for any signs of damage before use. Change gloves immediately if contamination is suspected. A fully buttoned lab coat provides maximum body coverage.[8]
Respiratory Protection Use within a certified chemical fume hoodAll weighing, transfer, and handling of the solid compound or its solutions must occur in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[8][9]
Engineering Controls
  • Ventilation: Always handle 5,8-Difluoroquinoxaline-2,3-diol in a certified chemical fume hood.[9]

  • Designated Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.[9]

  • Safety Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible.[8]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[10]

  • Secure the Area: Restrict access to the spill area. If safe to do so, increase ventilation by opening the fume hood sash.

  • Don Appropriate PPE: Before cleanup, don the full PPE as described in the table above.

  • Contain and Clean:

    • For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to avoid generating dust.[11] Carefully sweep the material into a designated, labeled hazardous waste container.

    • For Liquid Spills: Cover the spill with a chemical absorbent. Once absorbed, use non-sparking tools to collect the material into a hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, following all local reporting requirements.

Proper Disposal Workflow

The fundamental principle for disposing of 5,8-Difluoroquinoxaline-2,3-diol is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[6][8][12]

Waste Segregation: The Critical First Step

Proper segregation is essential for safety, compliance, and cost-effective disposal. The presence of fluorine atoms requires this compound to be classified as halogenated organic waste .[6][13]

  • Solid Waste:

    • Collect unreacted 5,8-Difluoroquinoxaline-2,3-diol, reaction byproducts, and contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a dedicated, puncture-resistant container.

    • The container must be clearly labeled: "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLID " and must list "5,8-Difluoroquinoxaline-2,3-diol" as a primary constituent.[8]

  • Liquid Waste:

    • Collect solutions containing 5,8-Difluoroquinoxaline-2,3-diol and any waste solvents from reaction workups or equipment rinsing in a separate, sealed, and compatible container (e.g., polyethylene carboy).[9]

    • The container must be clearly labeled: "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUID " and list all chemical constituents, including solvents, with their approximate percentages.

    • Crucially, do not mix halogenated waste with non-halogenated waste streams. [6][13] The disposal of mixed waste is typically treated by the more expensive and stringent method required for halogenated compounds.[6]

Step-by-Step Disposal Procedure
  • Container Preparation: Obtain appropriate waste containers from your institution's EHS office. Ensure they are clean, in good condition, and have a secure, tight-fitting lid.

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. Fill out all required information, including the accumulation start date and the full chemical names of all constituents.

  • Waste Accumulation:

    • Add waste to the container within a chemical fume hood.

    • Keep the container closed at all times, except when adding waste.[6]

    • Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

  • Temporary Storage:

    • Store sealed waste containers in a designated, secure satellite accumulation area within or near the laboratory.

    • This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks.[9]

  • Arrange for Pickup: Once the container is full or the accumulation time limit set by regulations (e.g., EPA) is reached, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.[10]

Disposal Workflow Diagram

G cluster_0 Waste Characterization cluster_1 Segregation & Collection cluster_2 Final Disposition A Waste Generation (5,8-Difluoroquinoxaline-2,3-diol) B Solid Waste? (Powder, Contaminated PPE, Weigh Paper) A->B C Liquid Waste? (Solutions, Rinsates) A->C D Collect in Puncture-Proof Container B->D Yes F Collect in Sealed Carboy C->F Yes E Label: 'HAZARDOUS WASTE HALOGENATED ORGANIC SOLID' D->E H Store in Designated Satellite Accumulation Area (Secondary Containment) E->H G Label: 'HAZARDOUS WASTE HALOGENATED ORGANIC LIQUID' (List all components) F->G G->H I Contact EHS for Pickup by Licensed Contractor H->I J Final Disposal (e.g., High-Temperature Incineration) I->J

Caption: Disposal workflow for 5,8-Difluoroquinoxaline-2,3-diol.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, this includes standards set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[14][15][16] Your institution's EHS office is the primary resource for ensuring compliance with these regulations.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Apollo Scientific. (2023, June 28).
  • Sigma-Aldrich. (2025, September 22).
  • Thermo Fisher Scientific. (2025, September 18).
  • Thermo Fisher Scientific. (2025, December 19).
  • TCI America. (2025, September 19).
  • Knowles, C. O. (1976). Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides. Environmental Health Perspectives, 14, 93–102.
  • U.S. Environmental Protection Agency. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • BenchChem. (2025). Proper Disposal Procedures for 2-Chloro-3-(2-thienyl)quinoxaline.
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline.
  • University of Iowa. (n.d.). Environment, Health and Safety: 7.2 Organic Solvents.
  • Ilomuanya, M. O., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(11), 6348–6401.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • U.S. Environmental Protection Agency. (n.d.).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680.
  • Washington State University. (n.d.).
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
  • El-Gaby, M. S. A., et al. (2000).
  • Watson International Ltd. (2020, May 25).
  • Ghorab, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19685–19702.

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